RC-3095
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C56H79N15O9 |
|---|---|
Poids moléculaire |
1106.3 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C56H79N15O9/c1-29(2)18-35(25-61-42(50(58)74)19-30(3)4)66-55(79)45(21-34-24-59-28-64-34)68-48(73)27-63-56(80)49(31(5)6)71-51(75)32(7)65-54(78)44(20-33-23-60-39-14-10-8-12-36(33)39)70-52(76)41(16-17-47(57)72)69-53(77)43-22-38-37-13-9-11-15-40(37)67-46(38)26-62-43/h8-15,23-24,28-32,35,41-45,49,60-62,67H,16-22,25-27H2,1-7H3,(H2,57,72)(H2,58,74)(H,59,64)(H,63,80)(H,65,78)(H,66,79)(H,68,73)(H,69,77)(H,70,76)(H,71,75)/t32-,35-,41-,42-,43+,44-,45-,49-/m0/s1 |
Clé InChI |
IUYCRRDHLJIJBB-QAGBKCHLSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)CN[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]4CC5=C(CN4)NC6=CC=CC=C56 |
SMILES canonique |
CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C4CC5=C(CN4)NC6=CC=CC=C56 |
Origine du produit |
United States |
Foundational & Exploratory
RC-3095: A Technical Overview of its Affinity for the Gastrin-Releasing Peptide Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC-3095 is a potent and selective synthetic antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2). Gastrin-releasing peptide (GRP) and its amphibian analog, bombesin, are involved in a variety of physiological processes and have been implicated in the growth of several types of tumors. As a GRPR antagonist, this compound has been investigated for its potential as an anticancer agent by blocking the proliferative signals mediated by GRP. This technical guide provides an in-depth overview of the binding affinity of this compound to the GRPR, including available quantitative data, experimental methodologies, and an examination of the associated signaling pathways.
Binding Affinity of this compound
Quantitative Data
The most specific quantitative measure of this compound's functional antagonism comes from a GRPR redistribution assay. In this assay, which measures the inhibition of GRP-induced receptor internalization, this compound demonstrated a half-maximal effective concentration (EC50) of approximately 100 nM.
| Parameter | Value | Assay Type | Cell Line |
| EC50 | ~100 nM | GRPR Redistribution Assay (Antagonist Format) | U2OS |
It is important to note that the EC50 value in a functional assay reflects the concentration of the antagonist required to inhibit 50% of the agonist response, and while related to binding affinity, it is not a direct measure of the dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) from a competitive binding assay.
Experimental Protocols
GRPR Redistribution Assay (Antagonist Format)
This assay quantifies the ability of an antagonist to inhibit the agonist-induced internalization of the GRPR.
Objective: To determine the functional potency of this compound as a GRPR antagonist.
General Procedure:
-
Cell Culture: Human osteosarcoma (U2OS) cells stably expressing a green fluorescent protein (GFP)-tagged human GRPR are cultured in appropriate media.
-
Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Preparation: A dilution series of this compound is prepared. A fixed concentration of the agonist, gastrin-releasing peptide (GRP), is also prepared.
-
Treatment: The cells are co-incubated with the GRP agonist and the various concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.
-
Fixation and Staining: Cells are fixed with a suitable fixative (e.g., formaldehyde) and cell nuclei are stained with a fluorescent dye (e.g., Hoechst stain).
-
Imaging and Analysis: The plates are imaged using a high-content imaging system. The degree of GRPR-GFP internalization (redistribution from the cell membrane to the cytoplasm) is quantified.
-
Data Analysis: The percentage of inhibition of GRP-induced internalization is plotted against the concentration of this compound to determine the EC50 value.
Competitive Radioligand Binding Assay (General Protocol)
While specific data for this compound from this type of assay is not available, the following is a general protocol for determining the binding affinity (Ki or IC50) of a GRPR antagonist.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of an unlabeled antagonist for the GRPR.
Materials:
-
Cell Membranes or Whole Cells: Expressing the human GRPR (e.g., PC-3 or Swiss 3T3 cells).
-
Radioligand: A radiolabeled GRPR agonist or antagonist with high affinity, typically 125I-[Tyr4]-bombesin.
-
Unlabeled Antagonist: this compound.
-
Assay Buffer: e.g., Tris-HCl buffer with bovine serum albumin and protease inhibitors.
-
Filtration Apparatus: To separate bound from free radioligand.
Procedure:
-
Incubation: A constant concentration of the radioligand is incubated with the cell membranes or whole cells in the presence of increasing concentrations of the unlabeled antagonist (this compound).
-
Equilibrium: The incubation is carried out for a sufficient time to reach binding equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which retain the cell membranes and the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The specific binding of the radioligand is plotted against the logarithm of the antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
The gastrin-releasing peptide receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq and Gα12/13 pathways upon activation by an agonist like GRP. As an antagonist, this compound competitively binds to the GRPR and prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling.
GRPR Signaling Cascade and Point of Inhibition by this compound
Caption: GRPR signaling and this compound's point of inhibition.
Experimental Workflow for Assessing GRPR Antagonism
Caption: Workflow for characterizing a GRPR antagonist like this compound.
Conclusion
This compound is a well-established antagonist of the gastrin-releasing peptide receptor with demonstrated functional potency. While specific high-resolution binding affinity data such as Ki values from competitive radioligand binding assays are not widely published, its efficacy in functional assays and in vivo models underscores its high affinity for the GRPR. The methodologies and signaling pathway information provided in this guide offer a comprehensive technical framework for researchers and drug development professionals working with this compound and other GRPR-targeting compounds. Further studies employing standardized competitive binding assays would be beneficial to precisely quantify its binding affinity and facilitate direct comparisons with other GRPR antagonists.
RC-3095: A Technical Overview of its Early Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
RC-3095, a potent and selective bombesin/gastrin-releasing peptide receptor (GRPR) antagonist, emerged from early research as a promising candidate for therapeutic intervention, primarily in oncology. This technical guide provides an in-depth analysis of the foundational studies that elucidated the synthesis, mechanism of action, and preclinical efficacy of this compound. Data from key in vitro and in vivo experiments are summarized, and detailed methodologies are provided. Signaling pathways and experimental workflows are visually represented to offer a comprehensive understanding of the core principles underlying the discovery and initial investigation of this compound.
Introduction
Bombesin and its mammalian counterpart, gastrin-releasing peptide (GRP), are regulatory peptides that exert a wide range of physiological effects through their interaction with specific G protein-coupled receptors.[1][2] Of particular interest to the scientific community has been their role as potent mitogens, stimulating the proliferation of various normal and neoplastic cells.[2] The discovery that bombesin-like peptides could function as autocrine or paracrine growth factors for several human cancers, including small cell lung, prostate, and breast cancer, spurred the development of receptor antagonists to block these proliferative signals.[2][3]
This compound, with the chemical structure [D-Tpi6, Leu13 psi(CH2NH)-Leu14] bombesin-(6-14), was synthesized as a potent and selective antagonist of the GRPR.[2][4] This guide delves into the early-stage research that characterized this compound, laying the groundwork for its further development.
Synthesis and Structure
This compound is a synthetic pseudononapeptide analog of the C-terminal fragment of bombesin.[2] Its development was part of a broader effort to create more potent and stable bombesin antagonists.[2] The key structural modifications in this compound compared to the native peptide include the incorporation of a D-tetrahydroisoquinoline-3-carboxylic acid (D-Tpi) residue at position 6 and a reduced peptide bond (psi[CH2NH]) between leucine residues at positions 13 and 14.[2][4] These alterations were designed to increase receptor binding affinity and prolong the peptide's metabolic stability. While the precise, step-by-step synthesis protocol for this compound is proprietary to the synthesizing laboratory, it is understood to have been produced through solid-phase peptide synthesis, a standard method for creating custom peptide sequences.[5][6]
Mechanism of Action
This compound functions as a competitive antagonist at the GRPR.[7] By binding to the receptor, it blocks the downstream signaling cascades typically initiated by the binding of endogenous ligands like GRP.[2] The binding of GRP to its receptor activates phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] This, in turn, triggers an increase in intracellular calcium and the activation of protein kinase C (PKC), culminating in cell proliferation.[2]
Furthermore, early studies revealed a more complex mechanism involving crosstalk with other signaling pathways. A significant finding was that the antitumor effect of this compound was associated with a downregulation of epidermal growth factor (EGF) receptors in tumor cells.[7][8] This suggests that this compound may interfere with the synergistic signaling between GRPR and EGFR pathways, both of which are critical for tumor growth.
Figure 1: Simplified signaling pathway of GRPR and the inhibitory action of this compound.
Preclinical Studies
This compound has been evaluated in a variety of preclinical models, demonstrating its potential as an anti-cancer agent and an anti-inflammatory molecule.
In Vitro Studies
While specific IC50 or Ki values for this compound are not consistently reported in the initial public literature, its potent antagonistic activity has been demonstrated through competitive binding assays and functional assays measuring the inhibition of GRP-stimulated cellular responses, such as calcium mobilization.[9]
In Vivo Animal Studies
A significant body of preclinical work has focused on the antitumor effects of this compound in xenograft models of human cancers.
Experimental Protocol: Xenograft Tumor Growth Inhibition
-
Cell Culture: Human cancer cell lines (e.g., HT-29 colon cancer, MCF-7 MIII breast cancer) are cultured in appropriate media.[8][10]
-
Animal Model: Athymic nude mice are typically used to prevent rejection of the human tumor xenografts.[8][10]
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.[10]
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. This compound is administered, often via daily subcutaneous injections at doses ranging from 10 to 60 µ g/day .[7][8]
-
Monitoring: Tumor volume is measured regularly using calipers. Body weight and general health of the animals are also monitored.[10]
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, receptor assays).[10]
Figure 2: General experimental workflow for in vivo xenograft studies.
Table 1: Summary of In Vivo Oncology Studies with this compound
| Cancer Model | Animal | Dose and Administration | Key Findings |
| Pancreatic Cancer (BOP-induced) | Syrian Golden Hamsters | 60 µ g/day | Dose-dependent inhibition of tumor growth; decreased weight of tumorous pancreata.[7] |
| Breast Cancer (MCF-7 MIII xenograft) | Nude Mice | 10 µg, s.c., twice daily | Suppressed tumor growth after 4 weeks; significantly decreased final tumor volume and weight.[8] |
| Colon Cancer (HT-29 xenograft) | Nude Mice | 20 µ g/day , s.c. | Significant inhibition of tumor growth.[10] |
This compound has also been investigated for its anti-inflammatory properties in models of arthritis and its effects in models of ischemia-reperfusion injury.[11] In experimental arthritis models, this compound demonstrated anti-inflammatory effects.[11] However, in a model of lung ischemia-reperfusion injury, this compound did not show a protective effect.[11]
Phase I Clinical Trial
The promising preclinical data led to a Phase I clinical trial to assess the safety and feasibility of this compound in patients with advanced solid malignancies.
Table 2: Phase I Clinical Trial of this compound
| Parameter | Details |
| Objective | To determine the safety and feasibility of daily subcutaneous injections of this compound.[1] |
| Patient Population | 25 patients with advanced and refractory solid malignancies.[1] |
| Dosing | Dose escalation from 8 to 96 µg/kg, administered once or twice daily.[1] |
| Toxicity | The primary toxicity observed was local discomfort at the injection site, particularly at higher doses.[1] |
| Pharmacokinetics | At the 96 µg/kg dose, plasma concentrations of >100 ng/mL were maintained for about 8 hours, with a plasma elimination half-life of 8.6-10.9 hours.[1] |
| Efficacy | No objective tumor responses were observed. A minor, short-lasting response was noted in one patient with a GRP-expressing medullary carcinoma of the thyroid.[1] |
| Outcome | A recommended dose for Phase II trials could not be established due to local toxicity at the injection site.[1] |
Conclusion
The early studies on this compound successfully identified it as a potent and selective GRPR antagonist with significant antitumor activity in a range of preclinical cancer models. Its mechanism of action, involving both direct antagonism of GRPR and modulation of the EGFR pathway, highlighted the intricate signaling networks involved in cancer cell proliferation. While the Phase I clinical trial did not lead to immediate further development in oncology due to local toxicity, the foundational research on this compound has provided invaluable insights into the therapeutic potential of targeting the bombesin/GRP system. These early discoveries continue to inform the development of next-generation GRPR antagonists with improved pharmacokinetic profiles and better tolerability for a variety of therapeutic applications.[2]
References
- 1. A phase I trial of the bombesin/gastrin-releasing peptide (BN/GRP) antagonist RC3095 in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonists of Bombesin and Gastrin-Releasing Peptide - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Effect of bombesin, gastrin-releasing peptide (GRP)(14-27) and bombesin/GRP receptor antagonist this compound on growth of nitrosamine-induced pancreatic cancers in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of bombesin/gastrin-releasing peptide (GRP) antagonists RC-3950-II and this compound on MCF-7 MIII human breast cancer xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a Selective Gastrin-Releasing Peptide Receptor Antagonist, Does Not Protect the Lungs in an Experimental Model of Lung Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
RC-3095: A Technical Guide to a Selective GRPR Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of RC-3095, a selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR). It covers the molecule's mechanism of action, pharmacological profile, preclinical efficacy, and clinical evaluation, along with detailed experimental protocols for its characterization.
Introduction: The GRPR Target and this compound
The Gastrin-Releasing Peptide (GRP) and its receptor, GRPR, are implicated in numerous physiological processes. In oncology, the GRP/GRPR axis has drawn significant attention as it can function as an autocrine or paracrine growth factor, promoting the proliferation and metastasis of various malignancies, including prostate, breast, lung, pancreatic, and colon cancers.[1] this compound, a synthetic peptide analog of bombesin, is a potent and selective GRPR antagonist designed to block this signaling pathway.[2][3] Its development has been aimed at inhibiting tumor growth by preventing GRP from binding to its receptor on cancer cells.[4][5]
Mechanism of Action
This compound functions as a competitive antagonist at the GRPR.[6] By occupying the receptor's binding site, it prevents the endogenous ligand, GRP, from initiating downstream signal transduction. Activation of GRPR typically stimulates multiple protein kinase pathways, including phospholipase C (PLC)/protein kinase C (PKC), mitogen-activated protein kinase (MAPK)/extracellular signal-regulated protein kinase (ERK), and phosphatidylinositol 3-kinase (PI3K)/AKT cascades, which are critical for cell survival and proliferation.[1]
Furthermore, the antitumor effect of this compound is not limited to direct GRPR blockade. Studies have shown that its action can interfere with the epidermal growth factor receptor (EGFR) pathways. Treatment with this compound has been shown to decrease the levels and mRNA expression of EGFR in small cell lung carcinoma (SCLC) and MXT mouse mammary cancers, suggesting a broader mechanism of growth inhibition.[7]
Pharmacological Profile
The pharmacological profile of this compound has been characterized through binding assays, and its pharmacokinetic properties have been evaluated in both preclinical models and human clinical trials.
While specific Kᵢ or IC₅₀ values for this compound are not consistently reported in publicly available literature, it is widely characterized as a potent and selective peptide antagonist for the bombesin/gastrin-releasing peptide receptor (GRPR).[2][3] Its selectivity is crucial for minimizing off-target effects, as the bombesin receptor family also includes the neuromedin B receptor (NMBR) and bombesin receptor subtype 3 (BRS-3).[8]
Table 1: Binding Profile of this compound
| Target | Activity | Selectivity | Reference |
|---|
| GRPR (Bombesin Receptor) | Potent Antagonist | Selective for GRPR |[2][3][6] |
Pharmacokinetic studies have revealed a relatively short half-life in rodents, while data from a Phase I clinical trial in humans showed a longer plasma elimination half-life.
Table 2: Pharmacokinetic Parameters of this compound
| Species | Route | Dose | Key Parameters | Reference |
|---|---|---|---|---|
| Rat | IV | 100 µg | Cmax: ~1.3 µg/mL (at 2 min); Undetectable by 3 hr. | [8] |
| SC | 100 µg | Cmax: 32 ng/mL; Tmax: 15 min. | [8] | |
| Mouse | IV | 40 µg | Cmax: 7.7 µg/mL (at 2 min). | [8] |
| SC | 40 µg | Cmax: 271 ng/mL; Tmax: 15 min. | [8] |
| Human | SC | 96 µg/kg | Plasma concentration >100 ng/mL for ~8 hours; Plasma elimination half-life: 8.6-10.9 hours. |[5] |
Preclinical Efficacy in Oncology
This compound has demonstrated significant antitumor activity across a wide range of human cancer xenograft models in vivo.
Table 3: Summary of In Vivo Antitumor Efficacy of this compound
| Cancer Type (Cell Line) | Animal Model | This compound Dosage | Key Findings | Reference |
|---|---|---|---|---|
| SCLC (H-69) | Athymic Nude Mice | 10 µ g/day SC for 5 weeks | Decreased tumor volume by ~50%. Reduced GRPR and EGFR levels. | [7] |
| Pancreatic (CFPAC-1) | Nude Mice | 10 µg SC, twice daily | Inhibited tumor growth. | [9] |
| Glioblastoma (C6) | Rat | 0.3 mg/kg | Reduced tumor size; effect enhanced when combined with temozolomide. | [10] |
| Various Models | Nude Mice, Hamsters | 20-60 µ g/day via osmotic minipumps | Potent tumor-growth inhibitor in pancreatic, mammary, and prostate cancer models. |[8] |
Clinical Evaluation
This compound has been evaluated in a Phase I clinical trial involving patients with advanced solid malignancies. The trial aimed to determine the safety and feasibility of daily subcutaneous injections.
Table 4: Summary of Phase I Clinical Trial of this compound
| Parameter | Details | Reference |
|---|---|---|
| Phase | I | [5] |
| Patient Population | 25 patients with advanced, refractory solid malignancies. | [5] |
| Dosage | Dose escalation from 8 to 96 µg/kg, administered once or twice daily via SC injection. | [5] |
| Toxicity | The primary toxicity was local discomfort at the injection site, particularly at higher doses. No other significant organ toxicity was detected. | [5] |
| Antitumor Activity | No objective tumor responses were observed. A short-lasting minor response was seen in one patient with a GRP-expressing medullary thyroid carcinoma. | [5] |
Experimental Protocols
The following sections detail standardized protocols for evaluating GRPR antagonists like this compound.
This protocol describes a method to determine the binding affinity of a test compound (e.g., this compound) for GRPR expressed on cancer cells by measuring its ability to displace a radiolabeled ligand.
Materials:
-
GRPR-expressing cells (e.g., PC-3 human prostate cancer cell line).
-
Cell culture medium (e.g., F-12K with 10% FBS).
-
Binding buffer (e.g., RPMI 1640 with 2 mg/mL BSA and 20 mM HEPES).
-
Radiolabeled ligand (e.g., ¹²⁵I-[Tyr⁴]Bombesin).
-
Test compound (this compound) at various concentrations.
-
Multi-well cell culture plates (e.g., 24-well).
-
Gamma counter.
Methodology:
-
Cell Seeding: Seed PC-3 cells into 24-well plates at a density of 2 x 10⁵ cells/well and culture for 24-48 hours to allow for adherence.
-
Preparation: On the day of the experiment, aspirate the growth medium and wash the cell monolayer with binding buffer.
-
Competitive Incubation:
-
Add 50 µL of this compound at decreasing concentrations (e.g., from 10 µM to 1 pM) to designated wells.
-
For total binding, add 50 µL of binding buffer.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled bombesin (e.g., 1 µM).
-
-
Radioligand Addition: Add 50 µL of ¹²⁵I-[Tyr⁴]Bombesin at a constant concentration (e.g., 0.011 nM) to all wells.
-
Incubation: Incubate the plates with moderate agitation for 1 hour at a controlled temperature (e.g., 27°C or 37°C).
-
Washing: Aspirate the incubation medium and quickly wash the cells multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Cell Lysis & Counting: Lyse the cells using a suitable buffer (e.g., 1N NaOH) and transfer the lysate to counting tubes.
-
Data Analysis: Measure the radioactivity in each tube using a gamma counter. Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound and use non-linear regression to determine the IC₅₀ value.
This protocol outlines a typical in vivo study to assess the antitumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Tumor cells (e.g., H-69 SCLC).
-
Immunocompromised mice (e.g., Athymic Nude mice, 6-8 weeks old).
-
This compound sterile solution.
-
Vehicle control (e.g., sterile saline).
-
Calipers for tumor measurement.
-
Anesthetic and euthanasia agents.
Methodology:
-
Cell Inoculation: Subcutaneously inoculate a suspension of H-69 SCLC cells (e.g., 5-10 x 10⁶ cells in 100 µL of saline/Matrigel) into the flank of each mouse.
-
Tumor Growth: Monitor mice regularly until tumors reach a palpable, measurable volume (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, this compound 10 µ g/day ). Ensure average tumor volumes are similar across groups.
-
Treatment Administration: Administer this compound or vehicle via the planned route (e.g., subcutaneous injection) according to the dosing schedule (e.g., daily for 5 weeks).
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health status as indicators of toxicity.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for the planned duration.
-
Tissue Collection: At the end of the study, euthanize the mice. Excise the tumors, weigh them (tumor burden), and process them for further analysis (e.g., receptor analysis via RT-PCR or immunohistochemistry).
-
Data Analysis: Compare the mean tumor volumes and final tumor weights between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA). Plot tumor growth curves over time for each group.
Conclusion
This compound is a well-characterized selective GRPR antagonist with potent preclinical antitumor activity across a variety of cancer models.[7][8] Its mechanism involves the direct blockade of GRP-stimulated growth pathways and indirect modulation of other critical signaling networks, such as the EGFR pathway.[7] While preclinical data were promising, its clinical development has been hampered by local toxicity at the injection site, which prevented the determination of a maximum tolerated dose in a Phase I trial.[5] Despite these challenges, this compound remains a valuable tool for researching GRPR signaling. Future development of GRPR antagonists may require novel formulations, such as slow-release preparations, or second-generation molecules with improved pharmacokinetic and toxicity profiles to fully realize the therapeutic potential of targeting the GRP/GRPR axis in cancer.[5]
References
- 1. This compound, a bombesin/gastrin-releasing peptide receptor antagonist, impairs aversive but not recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bombesin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A phase I trial of the bombesin/gastrin-releasing peptide (BN/GRP) antagonist RC3095 in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Bombesin/gastrin-releasing peptide antagonists this compound and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibitory effect of bombesin receptor antagonist this compound on the growth of human pancreatic cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-proliferative effect of the gastrin-release peptide receptor antagonist this compound plus temozolomide in experimental glioblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of RC-3095: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RC-3095 is a potent and selective synthetic peptide antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR), a G protein-coupled receptor implicated in various physiological and pathological processes, including cell proliferation and inflammation. This document provides an in-depth technical overview of the pharmacological profile of this compound, summarizing its mechanism of action, preclinical and clinical findings, and the experimental methodologies used in its evaluation. This compound has demonstrated significant anti-tumor activity in a range of cancer models and notable anti-inflammatory effects, primarily through the modulation of key signaling pathways such as NF-κB and MAPK. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Introduction
Bombesin and its mammalian analogue, gastrin-releasing peptide (GRP), are neuropeptides that exert their effects through a family of bombesin receptors, which includes the gastrin-releasing peptide receptor (GRPR), the neuromedin B receptor (NMBR), and the bombesin receptor subtype 3 (BRS-3).[1] GRP and its receptor are overexpressed in various malignancies, where they can act as autocrine or paracrine growth factors.[2] This has made the GRPR a compelling target for the development of novel cancer therapies. This compound, a synthetic pseudononapeptide bombesin antagonist, was developed to specifically block the binding of GRP to GRPR, thereby inhibiting its downstream effects.[3][4] This guide details the pharmacological characteristics of this compound, its effects in preclinical models, and its initial evaluation in a clinical setting.
Mechanism of Action
This compound functions as a selective and potent competitive antagonist of the gastrin-releasing peptide receptor (GRPR).[3] By binding to GRPR, this compound blocks the binding of the endogenous ligand GRP, thereby inhibiting the activation of downstream intracellular signaling pathways that are involved in cell proliferation and inflammation. The primary mechanism of its anti-tumor and anti-inflammatory effects is believed to be the attenuation of signals mediated by the MAPK and NF-κB pathways.[4]
Quantitative Pharmacological Data
A comprehensive search of the available scientific literature did not yield specific quantitative data for the binding affinity (Ki or IC50 values) of this compound for the human bombesin receptor subtypes. While this compound is consistently described as a potent and selective GRPR antagonist, precise affinity values are not publicly available. One study utilizing a functional antagonist assay reported an EC50 of approximately 100 nM for this compound in inhibiting GRP-induced GRPR internalization.
Table 1: Binding Affinity of this compound for Human Bombesin Receptor Subtypes
| Receptor Subtype | Ligand | Assay Type | Ki (nM) | IC50 (nM) |
| GRPR (BB2) | This compound | Competitive Radioligand Binding | Data Not Available | Data Not Available |
| NMBR (BB1) | This compound | Competitive Radioligand Binding | Data Not Available | Data Not Available |
| BRS-3 (BB3) | This compound | Competitive Radioligand Binding | Data Not Available | Data Not Available |
Preclinical Pharmacology
In Vitro Studies
-
Anti-proliferative Effects: this compound has been shown to inhibit the growth of various human cancer cell lines in vitro, including breast cancer (MCF-7 MIII, MDA-MB-231), and small cell lung carcinoma (SCLC).[2]
In Vivo Studies
-
Anti-Tumor Activity:
-
Small Cell Lung Carcinoma (SCLC): In nude mice xenografted with H-69 SCLC, subcutaneous treatment with this compound (10 µ g/animal/day ) for 5 weeks resulted in an approximately 50% decrease in tumor volume.[5]
-
Breast Cancer: In a study using the MXT mouse mammary cancer model, this compound was shown to inhibit the growth of both estrogen-dependent and -independent tumors.[6]
-
Colon Cancer: this compound administered via daily subcutaneous injections or continuous infusion significantly inhibited the growth of HT-29 human colon cancer xenografts in nude mice.
-
Mechanism of Anti-Tumor Action: The anti-tumor effects of this compound are associated with a significant downregulation of epidermal growth factor receptor (EGFR) levels and mRNA expression in tumor tissues.[5]
-
-
Anti-Inflammatory Activity:
-
This compound has demonstrated anti-inflammatory effects in murine models of arthritis.[6] It reduces the concentrations of pro-inflammatory cytokines such as IL-17, IL-1β, and TNF-α.
-
In a model of Porphyromonas gingivalis lipopolysaccharide (LPS)-accelerated atherosclerosis, this compound was found to suppress inflammatory responses in endothelial cells and macrophages by inhibiting the MAPK and NF-κB signaling pathways.
-
Clinical Pharmacology
A phase I clinical trial of this compound was conducted in patients with advanced solid malignancies.[4]
-
Pharmacokinetics: In humans, this compound administered subcutaneously reached plasma concentrations of over 100 ng/mL for about 8 hours. The plasma elimination half-life was determined to be between 8.6 and 10.9 hours.[4]
-
Safety and Tolerability: The primary toxicity observed was local discomfort at the injection site, particularly at higher doses. No other significant organ toxicity was detected.[4]
-
Efficacy: While no objective tumor responses were observed in the overall study population, a minor and short-lasting tumor response was noted in a patient with a GRP-expressing medullary carcinoma of the thyroid.[4]
Table 2: Summary of Phase I Clinical Trial of this compound
| Parameter | Value | Reference |
| Patient Population | Advanced solid malignancies | [4] |
| Dosing | 8 to 96 µg/kg, once or twice daily (subcutaneous) | [4] |
| Maximum Tolerated Dose | Not clearly established due to local toxicity | [4] |
| Primary Toxicity | Local discomfort at injection site | [4] |
| Plasma Half-life | 8.6 - 10.9 hours | [4] |
| Efficacy | No objective responses; one minor response | [4] |
Signaling Pathways
This compound exerts its pharmacological effects by antagonizing the GRPR and inhibiting its downstream signaling cascades. A key pathway affected is the nuclear factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, such as those induced by P. gingivalis LPS, this compound has been shown to block the phosphorylation and subsequent degradation of IκBα. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the expression of NF-κB target genes, including those for adhesion molecules like ICAM-1 and VCAM-1. Additionally, this compound has been shown to inhibit the mitogen-activated protein kinase (MAPK) pathway.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
A specific protocol for determining the binding affinity of this compound was not available in the reviewed literature. However, a general competitive radioligand binding assay protocol to determine the Ki or IC50 of a test compound for GRPR would typically involve the following steps:
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the human GRPR (e.g., PC-3 cells) to a sufficient density.
-
Harvest the cells and homogenize them in a suitable buffer to prepare a crude membrane fraction.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a multi-well plate, incubate a fixed concentration of a suitable radiolabeled bombesin analogue (e.g., [125I-Tyr4]Bombesin) with the cell membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Human SCLC Xenograft Model
This protocol is based on the study by Koppán et al. (1998).[5]
-
Animal Model: Use athymic nude mice.
-
Cell Line: Human small cell lung carcinoma (SCLC) cell line H-69.
-
Tumor Implantation: Subcutaneously inject a suspension of H-69 cells into the flank of each mouse.
-
Treatment:
-
Once tumors are established, treat the mice with subcutaneous injections of this compound at a dose of 10 µ g/animal/day .
-
Continue treatment for 5 weeks.
-
-
Monitoring:
-
Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
At the end of the study, sacrifice the animals and excise the tumors for weight measurement and further analysis (e.g., receptor analysis, mRNA expression).
-
Conclusion
This compound is a well-characterized selective GRPR antagonist with demonstrated anti-tumor and anti-inflammatory properties in a variety of preclinical models. Its mechanism of action involves the inhibition of key signaling pathways, including NF-κB and MAPK. While a phase I clinical trial established a preliminary safety profile and pharmacokinetic parameters, further clinical development would require addressing the issue of local toxicity at the injection site. The lack of publicly available quantitative binding affinity data for this compound represents a gap in its pharmacological characterization. Nevertheless, the extensive preclinical data suggest that GRPR antagonism remains a viable strategy for the development of novel therapeutics, and this compound serves as an important tool for investigating the role of the GRP/GRPR system in health and disease.
References
- 1. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimulation by bombesin and inhibition by bombesin/gastrin-releasing peptide antagonist this compound of growth of human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonists of Bombesin and Gastrin-Releasing Peptide - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A phase I trial of the bombesin/gastrin-releasing peptide (BN/GRP) antagonist RC3095 in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bombesin/gastrin-releasing peptide antagonists this compound and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of 68Ga- and 177Lu-Labeled [diF-Pro14]Bombesin(6−14) Analogs for Detection and Radioligand Therapy of Gastrin-Releasing Peptide Receptor-Expressing Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of RC-3095 in Bombesin-Like Peptide Signaling: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction
Bombesin-like peptides, including Gastrin-Releasing Peptide (GRP) and Neuromedin B (NMB), are a family of regulatory neuropeptides that exert a wide range of physiological effects by activating a specific family of G-protein coupled receptors (GPCRs). These peptides and their receptors are implicated in numerous physiological processes and have been identified as key players in the autocrine and paracrine growth of various human cancers, including those of the lung, prostate, breast, pancreas, and colon. The development of antagonists for bombesin-like peptide receptors represents a promising therapeutic strategy for these malignancies. This technical guide focuses on RC-3095, a potent and selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), and its role in modulating bombesin-like peptide signaling.
This compound, a synthetic bombesin/GRP antagonist, has been extensively studied for its ability to inhibit the growth of various cancer cell lines both in vitro and in vivo.[1][2] Its mechanism of action involves the competitive blockade of GRPR, thereby inhibiting the downstream signaling cascades that lead to cell proliferation and survival. This document provides a comprehensive overview of the molecular mechanisms of this compound, a compilation of quantitative data on its efficacy, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates.
Bombesin-Like Peptide Receptors and Signaling Pathways
The mammalian bombesin receptor family consists of three main subtypes: the Neuromedin B receptor (NMBR or BB1), the Gastrin-Releasing Peptide receptor (GRPR or BB2), and the orphan receptor BRS-3 (BB3). This compound primarily targets the GRPR, which is a Gq-coupled receptor.
Upon agonist binding (e.g., GRP), the GRPR undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gαq/11. This initiates a canonical signaling cascade involving the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular calcium and DAG synergistically activate Protein Kinase C (PKC).
Activated PKC and other downstream effectors can then phosphorylate a variety of cellular proteins, leading to the activation of mitogenic signaling pathways, most notably the transactivation of the Epidermal Growth Factor Receptor (EGFR). This transactivation further propagates the signal through the Ras-Raf-MEK-ERK (MAPK) pathway, ultimately leading to changes in gene expression that promote cell proliferation, survival, and migration. This compound acts as a competitive antagonist at the GRPR, preventing the binding of GRP and thereby inhibiting this entire signaling cascade.
Quantitative Data on this compound Efficacy
The efficacy of this compound has been quantified in numerous preclinical studies. The following tables summarize key findings regarding its binding affinity, in vitro and in vivo anti-tumor activity.
Table 1: Comparative Binding Affinity of Bombesin Receptor Antagonists
| Compound | Receptor Target | Cell Line | Reported Affinity | Reference |
| This compound | GRPR | CFPAC-1 (Pancreatic Cancer) | - | [3] |
| RC-3940-II | GRPR | CFPAC-1 (Pancreatic Cancer) | ~50-fold higher affinity than this compound | [3] |
Note: Specific Ki or IC50 values for this compound are not consistently reported in the reviewed literature, but its potency is often compared to other antagonists like RC-3940-II.
Table 2: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | This compound Concentration | Observed Effect | Reference |
| CFPAC-1 | Pancreatic Cancer | Cell Proliferation | 1 nM | Effectively inhibited bombesin-stimulated growth | [4] |
| CFPAC-1 | Pancreatic Cancer | Cell Proliferation | 1 µM | Totally suppressed bombesin-induced growth | [4] |
| CFPAC-1 | Pancreatic Cancer | [³H]Thymidine Incorporation | 10-100 nM | Inhibited both basal and bombesin-stimulated DNA synthesis | [4] |
| MDA-MB-231 | Breast Cancer | [³H]Thymidine Incorporation | Not specified | Suppressed DNA synthesis | [5] |
| MCF-7 MIII | Breast Cancer | [³H]Thymidine Incorporation | Not specified | Suppressed DNA synthesis | [5] |
| JAR | Choriocarcinoma | Cell Proliferation | 10 nM | Significant inhibition of cell proliferation | [6] |
| JAR | Choriocarcinoma | cAMP Production | 10 nM | Decreased cAMP levels by 70-80% after 72h | [6] |
Table 3: In Vivo Efficacy of this compound
| Cancer Model | Cell Line | Treatment Protocol | Outcome | Reference |
| Small Cell Lung Carcinoma | H-69 | 10 µ g/animal/day , s.c. for 5 weeks | ~50% decrease in tumor volume (P < 0.05).[2] 29% decrease in BN/GRP receptor concentration.[2] 62.3% reduction in EGF-R levels.[2] | [2] |
| Pancreatic Cancer | CFPAC-1 | 10 µg twice a day, s.c. for 25 days | 37% decrease in final tumor weight.[4] 49% decrease in tumor growth rate.[4] | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for bombesin receptors.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors). Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[7]
-
Binding Reaction: In a 96-well plate, incubate a fixed concentration of radioligand (e.g., [¹²⁵I]Tyr⁴-bombesin) with a constant amount of membrane protein and a range of concentrations of the unlabeled competitor (this compound).[8] Include controls for total binding (no competitor) and non-specific binding (excess unlabeled bombesin).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[7]
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[7]
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to block agonist-induced increases in intracellular calcium.
Protocol:
-
Cell Preparation and Dye Loading: Seed cells in a black, clear-bottom 96-well plate and grow to near confluency. Wash the cells with a suitable buffer (e.g., HEPES-buffered saline). Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them with the dye solution in the dark at room temperature for approximately 1 hour.[6][9][10] After loading, wash the cells to remove excess dye and allow for de-esterification of the dye within the cells.[6]
-
Assay Procedure: Place the plate in a fluorescence plate reader capable of ratiometric measurements (excitation at ~340 nm and ~380 nm, emission at ~510 nm for Fura-2).[10]
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a short period.
-
Agonist Stimulation: Add a fixed concentration of a bombesin-like peptide agonist (e.g., GRP or bombesin) to stimulate calcium release.
-
Data Acquisition: Measure the fluorescence ratio (F340/F380) over time, before and after the addition of the agonist.
-
Data Analysis: The change in the fluorescence ratio is proportional to the change in intracellular calcium concentration. Construct dose-response curves for the inhibition of the agonist-induced calcium signal by this compound to determine its IC₅₀ value.
In Vitro Cell Proliferation Assay ([³H]Thymidine Incorporation)
This assay assesses the effect of this compound on DNA synthesis, a hallmark of cell proliferation.
Protocol:
-
Cell Culture: Plate cells in a 96-well plate and culture in appropriate medium. For studies involving hormonal effects, serum-starved or charcoal-stripped serum-containing medium is often used.[5]
-
Treatment: Treat the cells with varying concentrations of this compound, either alone (to assess effects on basal proliferation) or in combination with a bombesin-like peptide agonist (to assess antagonism of stimulated proliferation).[4]
-
[³H]Thymidine Labeling: After an appropriate incubation period with the test compounds (e.g., 24-48 hours), add [³H]thymidine to each well and incubate for a further period (e.g., 4-18 hours) to allow its incorporation into newly synthesized DNA.[11]
-
Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. This process lyses the cells and traps the DNA on the filters.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is directly proportional to the rate of DNA synthesis and, therefore, cell proliferation. Compare the counts per minute (CPM) in treated wells to control wells to determine the percentage of inhibition or stimulation.
In Vivo Tumor Xenograft Study
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor cells.[2]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., H-69 SCLC, CFPAC-1 pancreatic cancer) into the flank of the mice.[2][4]
-
Tumor Growth and Treatment Initiation: Allow the tumors to grow to a predetermined size (e.g., 50-100 mm³). Randomize the animals into treatment and control groups. Begin treatment with this compound (e.g., 10-20 µ g/day , administered subcutaneously) or a vehicle control.[2][4]
-
Monitoring: Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate tumor volume using the formula: (Length x Width²)/2. Monitor animal body weight and general health.
-
Endpoint and Analysis: At the end of the study (e.g., after a set number of weeks or when tumors in the control group reach a maximum size), euthanize the animals. Excise the tumors, weigh them, and process them for further analysis such as histology, immunohistochemistry, or gene expression studies.
-
Data Analysis: Compare the mean tumor volumes and final tumor weights between the this compound-treated group and the control group using appropriate statistical tests (e.g., t-test or ANOVA).
Western Blotting for ERK Phosphorylation
This technique is used to detect the activation state of the ERK/MAPK pathway, a key downstream target of bombesin signaling.
Protocol:
-
Cell Lysis: After treating cells with agonists and/or this compound for the desired time, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[12]
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
SDS-PAGE: Denature the protein samples in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[13]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK). Following washes with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[14]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate, which reacts with HRP to produce light. Capture the signal on X-ray film or with a digital imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody that detects total ERK.
-
Analysis: Quantify the band intensities using densitometry software. The level of ERK activation is determined by the ratio of p-ERK to total ERK.
Conclusion
This compound is a well-characterized antagonist of the GRPR that effectively inhibits bombesin-like peptide signaling. Its mechanism of action, centered on the competitive blockade of the Gq-coupled GRPR, prevents the activation of downstream pathways involving PLC, calcium mobilization, PKC, and the transactivation of the EGFR/MAPK cascade. Preclinical data robustly demonstrate its ability to inhibit the proliferation of a wide range of cancer cells in vitro and to suppress tumor growth in vivo. The detailed protocols provided in this guide serve as a resource for researchers investigating the role of bombesin-like peptides in physiology and disease, and for those involved in the development of novel anti-cancer therapeutics targeting this signaling axis. Further investigation into the precise binding affinities and the development of next-generation antagonists with improved pharmacokinetic profiles remain active areas of research.
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [en.bio-protocol.org]
- 2. Bombesin/gastrin-releasing peptide antagonists this compound and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination of gastrin-releasing peptide antagonist with cytotoxic agents produces synergistic inhibition of growth of human experimental colon cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of bombesin receptor antagonist this compound on the growth of human pancreatic cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulation by bombesin and inhibition by bombesin/gastrin-releasing peptide antagonist this compound of growth of human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 10. hellobio.com [hellobio.com]
- 11. cytologicsbio.com [cytologicsbio.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Proliferative Potential of RC-3095: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RC-3095, a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), has demonstrated significant anti-proliferative effects across a spectrum of preclinical cancer models. This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and key findings related to the anti-tumor activity of this compound. Through a comprehensive analysis of its impact on critical signaling pathways and its efficacy in both in vitro and in vivo settings, this document serves as a valuable resource for researchers investigating novel therapeutic strategies in oncology.
Introduction
Gastrin-releasing peptide (GRP) and its receptor (GRPR) play a pivotal role in regulating cell proliferation and are implicated in the pathogenesis of various human cancers.[1][2] The overexpression of GRPR in several tumor types, including those of the lung, breast, pancreas, and colon, has positioned it as an attractive target for therapeutic intervention. This compound is a synthetic peptide analog that acts as a competitive antagonist at the GRPR, thereby inhibiting the downstream signaling cascades that promote tumor growth.[3] Preclinical studies have consistently shown that this compound can induce tumor regression and inhibit the proliferation of cancer cells, highlighting its potential as an anti-cancer agent.[1][2][4]
Mechanism of Action: Targeting the GRPR Signaling Axis
This compound exerts its anti-proliferative effects by binding to GRPR and blocking the downstream signaling pathways initiated by its natural ligand, GRP. A key mechanism of action involves the indirect downregulation of the Epidermal Growth Factor Receptor (EGFR), a critical driver of cell proliferation in many cancers.[4][5]
Signaling Pathway
The binding of GRP to its receptor activates a cascade of intracellular events that promote cell growth. This compound competitively inhibits this initial step. Furthermore, the sustained blockade of GRPR by this compound leads to a significant reduction in the expression and phosphorylation of EGFR. This, in turn, attenuates the activity of major pro-survival and proliferative pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT signaling cascades.
Quantitative Data on Anti-Proliferative Effects
The efficacy of this compound has been quantified in numerous studies, demonstrating its ability to inhibit tumor growth in a dose-dependent manner. The following tables summarize key findings from preclinical investigations.
Table 1: In Vivo Anti-Proliferative Effects of this compound
| Cancer Type | Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Glioblastoma | Rat C6 glioma xenograft | 0.3 mg/kg | ~59% reduction in tumor size | [1] |
| Small Cell Lung Cancer | H-69 SCLC xenograft in nude mice | 10 µ g/animal/day , s.c. | ~50% decrease in tumor volume | [4] |
| Small Cell Lung Cancer | H-128 SCLC xenograft in nude mice | 20 µ g/day per animal, s.c. | 70% reduction in tumor volume and weight | [5] |
| Colon Cancer | HT-29 colon cancer xenograft in nude mice | 20 µ g/day , s.c. | Significant decrease in tumor volume and weight | [6] |
| Pancreatic Cancer | CFPAC-1 pancreatic cancer xenograft in nude mice | 10 µg, twice a day, s.c. | 37% decrease in final tumor weight | [2] |
Table 2: In Vitro Effects of this compound
| Cell Line | Cancer Type | Effect | Concentration | Reference |
| MDA-MB-231 | Breast Cancer | Inhibition of cell growth | Not specified | [7] |
| MCF-7 MIII | Breast Cancer | Inhibition of cell growth | Not specified | [7] |
| CFPAC-1 | Pancreatic Cancer | Inhibition of bombesin-stimulated growth | 1 nM | [2] |
| CFPAC-1 | Pancreatic Cancer | Total suppression of bombesin-induced growth | 1 µM | [2] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the anti-proliferative effects of this compound.
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of this compound on the proliferation of cancer cell lines.
Workflow Diagram:
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control group.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a nude mouse xenograft model.
Protocol:
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound via the desired route (e.g., subcutaneous injection) at the specified dose and schedule. The control group receives the vehicle.
-
Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specific size. Euthanize the mice and excise the tumors for weight measurement and further analysis.
Western Blot Analysis for EGFR Phosphorylation
This protocol details the steps to assess the effect of this compound on EGFR phosphorylation.
Protocol:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency, serum-starve overnight, and then treat with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phosphorylated EGFR (p-EGFR) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total EGFR and a loading control (e.g., β-actin or GAPDH) to normalize the data.
Conclusion
This compound has consistently demonstrated potent anti-proliferative activity in a variety of preclinical cancer models. Its mechanism of action, centered on the antagonism of GRPR and the subsequent downregulation of EGFR signaling, provides a strong rationale for its further investigation as a therapeutic agent. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore the full potential of this compound in the development of novel cancer therapies. Further studies are warranted to elucidate the complete spectrum of its molecular targets and to evaluate its efficacy in combination with other anti-cancer agents.
References
- 1. Anti-proliferative effect of the gastrin-release peptide receptor antagonist this compound plus temozolomide in experimental glioblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of bombesin receptor antagonist this compound on the growth of human pancreatic cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bombesin/gastrin-releasing peptide antagonists this compound and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduction in receptors for bombesin and epidermal growth factor in xenografts of human small-cell lung cancer after treatment with bombesin antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stimulation by bombesin and inhibition by bombesin/gastrin-releasing peptide antagonist this compound of growth of human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of RC-3095 on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RC-3095, a selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR), has demonstrated notable anti-tumor effects in a variety of preclinical cancer models. Its mechanism of action extends beyond direct inhibition of tumor cell proliferation, influencing the complex and dynamic tumor microenvironment (TME). This technical guide provides an in-depth analysis of this compound's impact on the TME, consolidating available data on its effects on immune cells, signaling pathways, and the non-cellular components of the tumor stroma. Detailed experimental protocols and visual representations of key pathways are provided to facilitate further research and drug development efforts in this promising area. While direct evidence for this compound's modulation of every TME component is still emerging, this guide synthesizes current knowledge and provides a framework for future investigation.
Core Mechanism of Action: GRPR Antagonism and Beyond
This compound is a synthetic peptide analog that competitively binds to GRPR, thereby blocking the downstream signaling initiated by its natural ligands, gastrin-releasing peptide (GRP) and bombesin. GRP is known to act as an autocrine and paracrine growth factor in several human cancers, including those of the lung, pancreas, and breast. Beyond its direct anti-proliferative effects on tumor cells, the antagonism of GRPR by this compound has broader implications for the TME.
A significant secondary effect of this compound is the downregulation of the epidermal growth factor receptor (EGF-R). Treatment with this compound has been shown to decrease both the protein levels and mRNA expression of EGF-R in tumor models. This dual blockade of two critical signaling pathways for tumor growth and survival is a key aspect of its anti-cancer activity.
Modulation of the Tumor Microenvironment
The TME is a complex ecosystem comprising cancer cells, stromal cells, immune cells, and the extracellular matrix (ECM). This compound influences several of these components, thereby altering the supportive niche for tumor growth and progression.
Impact on Immune Cells
This compound has demonstrated significant anti-inflammatory properties that are highly relevant to the modulation of the immune landscape within the TME.
-
Tumor-Associated Macrophages (TAMs): Macrophages are a key component of the TME and can exist in a pro-inflammatory (M1) or anti-inflammatory/pro-tumoral (M2) state. This compound has been shown to inhibit the polarization of macrophages towards the M1 phenotype. This is achieved, in part, by blocking the MAPK and NF-κB signaling pathways. By preventing M1 polarization, this compound may reduce the production of pro-inflammatory cytokines that can paradoxically support tumor growth and angiogenesis in some contexts. Further research is needed to fully elucidate the impact of this compound on the M1/M2 balance within tumors.
-
Neutrophils: In non-cancer inflammatory models, this compound has been observed to reduce neutrophil migration. As tumor-associated neutrophils (TANs) can have both pro- and anti-tumoral functions, the impact of this compound on TAN infiltration and function within the TME warrants further investigation.
-
T-Lymphocytes: While direct studies on the effect of this compound on tumor-infiltrating lymphocytes (TILs) are limited, its ability to modulate the cytokine milieu suggests an indirect influence. By reducing pro-inflammatory cytokines, this compound could potentially alter the recruitment and activation state of T cells within the tumor.
Effects on Stromal Cells and the Extracellular Matrix
The influence of this compound on the stromal components of the TME is an area requiring more dedicated research.
-
Cancer-Associated Fibroblasts (CAFs): There is currently limited direct evidence on the effect of this compound on CAFs. However, given that GRP can stimulate fibroblast proliferation, it is plausible that a GRPR antagonist like this compound could inhibit CAF activation and their pro-tumorigenic functions, such as ECM remodeling and secretion of growth factors.
-
Extracellular Matrix (ECM): The ECM provides structural support to the tumor and can also influence cell signaling and migration. While no studies have directly examined the effect of this compound on ECM remodeling in cancer, its known anti-inflammatory effects and potential influence on CAFs suggest it could indirectly modulate the composition and stiffness of the tumor matrix.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Treatment | Outcome | Reference |
| H-69 SCLC Xenograft | This compound (10 µ g/animal/day , s.c.) | ~50% decrease in tumor volume | |
| HT-29 Colon Cancer Xenograft | This compound (20 µ g/day , s.c. injection or infusion) | Significant decrease in tumor volume and weight | |
| CFPAC-1 Pancreatic Cancer Xenograft | This compound (10 µg, twice daily, s.c.) | 37% decrease in final tumor weight; 49% decrease in tumor growth rate | |
| Rat C6 Glioma | This compound (0.3 mg/kg) | Tumor size reduced from 52 ± 15.5 mm³ to 21 ± 9.7 mm³ |
Table 2: Molecular Effects of this compound on Tumors
| Cancer Model | Treatment | Molecular Target | Effect | Reference |
| H-69 SCLC Xenograft | This compound (10 µ g/animal/day ) | GRPR levels | 29.0% decrease | |
| H-69 SCLC Xenograft | This compound (10 µ g/animal/day ) | EGF-R levels | 62.3% decrease | |
| H-69 SCLC Xenograft | This compound (10 µ g/animal/day ) | EGF-R mRNA | 31% decrease |
Signaling Pathways Modulated by this compound
This compound exerts its effects by interfering with key signaling cascades that drive tumor growth and inflammation.
GRPR and EGF-R Signaling
dot
Caption: this compound blocks GRP-mediated activation of GRPR and downstream signaling pathways.
NF-κB Signaling Pathway
dot
Caption: this compound inhibits the NF-κB pathway, reducing pro-inflammatory gene expression.
Experimental Protocols
In Vivo Tumor Growth Assay
This protocol is adapted from methodologies used in studies with this compound in xenograft models.
-
Cell Culture: Culture the desired human cancer cell line (e.g., H-69, HT-29, CFPAC-1) in the recommended medium and conditions until ~80% confluency.
-
Animal Model: Use athymic nude mice (4-6 weeks old).
-
Tumor Inoculation: Harvest cancer cells and resuspend in sterile PBS or medium. Subcutaneously inject 5 x 10⁶ cells in a volume of 0.1-0.2 mL into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.
-
Treatment: Randomize mice into control and treatment groups.
-
Control Group: Administer vehicle (e.g., sterile saline) subcutaneously daily.
-
This compound Group: Administer this compound at the desired dose (e.g., 10-20 µ g/day ) subcutaneously.
-
-
Endpoint: Continue treatment for a predetermined period (e.g., 4-5 weeks) or until tumors in the control group reach a specified size. Euthanize mice and excise tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
Cell Proliferation Assay
This protocol is based on standard cell proliferation assays used to evaluate the in vitro effects of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) and/or a growth stimulus like GRP. Include a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours.
-
Quantification: Assess cell proliferation using a suitable method, such as:
-
MTT Assay: Add MTT solution to each well, incubate, and then add a solubilizing agent. Read the absorbance at the appropriate wavelength.
-
BrdU Incorporation Assay: Add BrdU to the wells for the last few hours of incubation, then fix the cells and detect BrdU incorporation using an anti-BrdU antibody and a colorimetric or fluorescent substrate.
-
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
Western Blot Analysis for GRPR and EGF-R
This protocol outlines the general steps for assessing protein levels of GRPR and EGF-R in tumor tissue following this compound treatment.
-
Protein Extraction: Homogenize excised tumor tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for GRPR, EGF-R, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Logical Flow and Experimental Workflow
dot
Caption: A logical workflow for investigating the effects of this compound on the tumor microenvironment.
Future Directions and Conclusion
This compound presents a compelling therapeutic strategy due to its dual action of directly inhibiting tumor growth and modulating the tumor microenvironment. While its anti-inflammatory effects are well-documented in other disease models, a more focused investigation into its impact on the full spectrum of immune and stromal cells within the TME is crucial.
Future research should prioritize:
-
Comprehensive Immune Profiling: Detailed analysis of the effects of this compound on various immune cell subsets within the tumor, including T cells, MDSCs, and NK cells, using techniques like multi-color flow cytometry and single-cell RNA sequencing.
-
Stromal Cell Interactions: Investigating the direct and indirect effects of this compound on cancer-associated fibroblasts and the subsequent impact on ECM deposition and remodeling.
-
Combination Therapies: Exploring the synergistic potential of this compound with immune checkpoint inhibitors, as its ability to modulate the TME could enhance the efficacy of these agents.
RC-3095: A Technical Overview of a Potent Bombesin/Gastrin-Releasing Peptide Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC-3095 is a potent and selective synthetic antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR).[1][2] Identified as a derivative of the bombesin (6-14) peptide fragment, this compound has been extensively investigated for its therapeutic potential, primarily in oncology and inflammatory conditions.[3][4] Gastrin-releasing peptide (GRP), the mammalian equivalent of bombesin, and its receptor are implicated in the proliferation of various cancer cells and in mediating inflammatory responses.[3][5] By blocking the GRPR, this compound disrupts these pathological processes, demonstrating significant anti-tumor and anti-inflammatory effects in numerous preclinical studies.[5] This document provides a comprehensive technical guide to the chemical structure, synthesis, mechanism of action, and experimental protocols related to this compound.
Chemical Structure and Properties
This compound is a modified peptide analog.[4] Its structure is based on the C-terminal fragment of bombesin, with specific amino acid substitutions and modifications to confer its antagonistic properties and enhance stability.[6]
| Property | Value | Reference |
| Chemical Name | [D-Tpi⁶, Leu¹³ψ(CH₂NH)-Leu¹⁴]bombesin(6-14) | [3][7] |
| Molecular Formula (TFA salt) | C₅₈H₈₀F₃N₁₅O₁₁ | MedChemExpress |
| Molecular Weight (TFA salt) | 1220.34 g/mol | MedChemExpress |
| CAS Number (TFA salt) | 1217463-61-0 | MedChemExpress |
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, it is synthesized using solid-phase peptide synthesis (SPPS). This well-established method for creating custom peptides involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support. The synthesis of similar bombesin antagonist analogs has been described and follows a general workflow.[8][9]
General Solid-Phase Peptide Synthesis Workflow
Figure 1: Generalized workflow for the solid-phase peptide synthesis of this compound.
Mechanism of Action
This compound functions as a competitive antagonist at the gastrin-releasing peptide receptor (GRPR), a G protein-coupled receptor (GPCR).[10] In various cancers, GRP acts as an autocrine or paracrine growth factor, stimulating cell proliferation.[11] By binding to GRPR, this compound blocks GRP-mediated signaling cascades. This inhibition has been shown to have downstream effects, including the downregulation of the epidermal growth factor receptor (EGFR), another key player in tumor growth.[12]
GRPR Signaling Pathway and Inhibition by this compound
Figure 2: this compound competitively inhibits GRP binding to GRPR, blocking downstream signaling.
Experimental Protocols and Data
This compound has been evaluated in a variety of in vivo and in vitro experimental models. The following sections detail representative protocols and summarize key quantitative findings.
In Vivo Xenograft Tumor Model
This protocol describes a common experimental setup to evaluate the anti-tumor efficacy of this compound in vivo.
Objective: To assess the effect of this compound on the growth of human cancer cell xenografts in immunodeficient mice.
Methodology:
-
Cell Culture: Human cancer cells (e.g., PC-3 prostate cancer) are cultured under standard conditions.
-
Animal Model: Severe combined immunodeficient (SCID) mice are used.
-
Tumor Implantation: A suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of media) is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. This compound is administered, often subcutaneously, at a specified dose and schedule (e.g., 10 µ g/day ).
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width²). Animal weight and general health are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., receptor assays, mRNA expression).
Experimental Workflow:
Figure 3: Workflow for a typical in vivo xenograft study evaluating this compound.
Quantitative Data from Preclinical Studies
| Study Type | Model | Treatment Dose/Schedule | Key Findings | Reference |
| Phase I Clinical Trial | Advanced Solid Malignancies | 8 to 96 µg/kg, once or twice daily (s.c.) | Plasma half-life: 8.6-10.9 hours. A single 96 µg/kg dose decreased plasma gastrin by 50% in 6 hours in a Zollinger-Ellison syndrome patient. | [5] |
| Anti-proliferative Study | Rat C6 Glioma (in vivo) | 0.3 mg/kg | Reduced tumor size to 21 ± 9.7 mm³ compared to control (52 ± 15.5 mm³). | [10] |
| EGFR Regulation | MXT Mouse Mammary Cancer | 100 µg (s.c.), single dose | Reduced EGFR concentration by ~60% at 6 hours post-injection. | [12] |
| Anti-inflammatory Study | Collagen-Induced Arthritis (CIA) in mice | 0.3 mg/kg or 1 mg/kg (s.c.) | Significantly reduced arthritis clinical scores and severity. | MedChemExpress |
| Receptor Binding Assay | PC-3 Cells (in vitro) | N/A | High binding affinity for GRPR with an IC₅₀ of 1.36 ± 0.09 nM. | [9] |
Conclusion
This compound is a well-characterized GRPR antagonist with a robust preclinical portfolio demonstrating its potential as a therapeutic agent. Its mechanism of action, centered on the blockade of GRP-stimulated signaling, translates into significant anti-proliferative and anti-inflammatory effects across various disease models. The data summarized herein provides a foundational resource for researchers and drug development professionals interested in leveraging the therapeutic potential of GRPR antagonism. Further studies, potentially with improved formulations to mitigate injection site reactions observed in early clinical trials, are warranted.[5]
References
- 1. This compound, a Selective Gastrin-Releasing Peptide Receptor Antagonist, Does Not Protect the Lungs in an Experimental Model of Lung Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a bombesin/gastrin-releasing peptide receptor antagonist, impairs aversive but not recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A phase I trial of the bombesin/gastrin-releasing peptide (BN/GRP) antagonist RC3095 in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonists of Bombesin and Gastrin-Releasing Peptide - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Quantification of the bombesin/gastrin releasing peptide antagonist this compound by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of a Radiolabelled Antagonist-Bombesin Analog as Targeting Vector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of an antagonist-bombesin analogue as targeting vector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Stimulation by bombesin and inhibition by bombesin/gastrin-releasing peptide antagonist this compound of growth of human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for Testing RC-3095 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of RC-3095, a selective antagonist of the Bombesin/Gastrin-Releasing Peptide Receptor (GRPR). The following methods are designed to characterize the binding, signaling, and anti-proliferative effects of this compound in relevant cancer cell lines.
Introduction to this compound
This compound is a synthetic peptide analog that acts as a potent and selective antagonist of the GRPR, a receptor often overexpressed in various human cancers, including those of the prostate, breast, lung, pancreas, and colon. Bombesin-like peptides, such as Gastrin-Releasing Peptide (GRP), are autocrine and paracrine growth factors that stimulate tumor proliferation through GRPR activation. This compound competitively blocks the binding of these agonists to GRPR, thereby inhibiting downstream signaling pathways implicated in cell growth and survival. A key mechanism of its anti-tumor effect is the interference with the epidermal growth factor receptor (EGFR) system, leading to the downregulation of EGFR expression and signaling.
Data Summary: In Vitro Efficacy of this compound
The following tables summarize the quantitative data from various studies on the in vitro efficacy of this compound and related bombesin antagonists.
Table 1: Receptor Binding and Antagonist Potency
| Assay Type | Cell Line | Ligand | Parameter | Value | Reference |
| GRPR Redistribution | U2OS (GRPR-EGFP) | This compound | EC50 | ~100 nM | |
| Competitive Binding | PC-3 (Prostate) | Demobesin 1 (Antagonist) | IC50 | Nanomolar range | |
| Competitive Binding | HEK293 (GRPR transfected) | Demobesin 1 (Antagonist) | IC50 | Nanomolar range |
Table 2: Anti-Proliferative and Anti-Tumor Effects
| Assay Type | Cell Line/Model | Treatment | Effect | Reference |
| Tumor Growth Inhibition | H-69 SCLC Xenograft | This compound (10 µ g/day ) | ~50% decrease in tumor volume | |
| Tumor Growth Inhibition | H-69 SCLC Xenograft | RC-3940-II (10 µ g/day ) | 60-70% decrease in tumor volume | |
| Tumor Growth Inhibition | C6 Glioma Xenograft | This compound (0.3 mg/kg) | Significant reduction in tumor size | |
| Cell Growth Inhibition | MDA-MB-231, MCF-7 MIII | This compound | Inhibition of cell growth | |
| [3H]Thymidine Incorporation | MDA-MB-231, MCF-7 MIII | This compound | Suppression of DNA synthesis |
Table 3: Effects on Downstream Signaling
| Assay Type | Cell Line/Model | Treatment | Effect | Reference |
| EGFR Expression | H-69 SCLC Xenograft | This compound | 62.3% reduction in EGFR levels | |
| EGFR mRNA Expression | H-69 SCLC Xenograft | This compound | 31% reduction in EGFR mRNA | |
| GRPR Expression | H-69 SCLC Xenograft | This compound | 29.0% decrease in GRPR levels | |
| Calcium Mobilization | PC-3, DU-145 | Bombesin (100 nM) | >200% and >100% increase in intracellular calcium, respectively | |
| Calcium Mobilization | PC-3, HEK-GRPR | Demobesin 1 (Antagonist) | Reversed agonist-induced calcium mobilization |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound action.
Experimental Workflow for this compound Efficacy Testing
Caption: Workflow for evaluating this compound efficacy.
Experimental Protocols
GRPR Binding and Internalization Assay (Antagonist Mode)
This assay measures the ability of this compound to inhibit GRP-induced internalization of the GRPR.
Materials:
-
U2OS cells stably expressing GRPR-EGFP (or other suitable cell line)
-
Cell Culture Medium: McCoy's 5A, 10% FBS, 1% Penicillin-Streptomycin
-
Assay Buffer: HBSS with 20 mM HEPES
-
Gastrin-Releasing Peptide (GRP)
-
This compound
-
Fixative: 4% Paraformaldehyde in PBS
-
Hoechst 33342 nuclear stain
-
96-well microplate
-
High-content imaging system
Protocol:
-
Cell Plating: Seed GRPR-EGFP U2OS cells in a 96-well plate at a density of 10,000 cells/well and incubate for 18-24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer.
-
Treatment:
-
Remove culture medium from the wells.
-
Add the this compound dilutions to the wells.
-
Immediately add GRP to all wells (except negative control) to a final concentration of 10 nM. The final DMSO concentration should not exceed 0.25%.
-
Include a positive control (10 nM GRP only) and a negative control (Assay Buffer with 0.25% DMSO).
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Fixation and Staining:
-
Fix the cells by adding an equal volume of 4% paraformaldehyde for 20 minutes at room temperature.
-
Wash the wells twice with PBS.
-
Stain the nuclei with Hoechst 33342.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the internalization of GRPR-EGFP by measuring the fluorescence intensity within intracellular vesicles.
-
Calculate the percentage of inhibition relative to the positive and negative controls.
-
Determine the EC50 of this compound from the concentration-response curve.
-
Calcium Mobilization Assay
This assay determines the ability of this compound to block GRP-induced intracellular calcium release.
Materials:
-
PC-3 or DU-145 prostate cancer cells
-
Cell Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin
-
Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Assay Buffer: HBSS with 20 mM HEPES and 2.5 mM probenecid
-
Gastrin-Releasing Peptide (GRP)
-
This compound
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with dual-wavelength excitation capabilities
Protocol:
-
Cell Plating: Seed PC-3 cells in a 96-well plate at a density of 50,000 cells/well and incubate overnight.
-
Dye Loading:
-
Prepare a loading solution of 5 µM Fura-2 AM with 0.02% Pluronic F-127 in Assay Buffer.
-
Remove the culture medium and add the loading solution to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Wash: Wash the cells twice with Assay Buffer to remove extracellular dye.
-
Antagonist Incubation: Add various concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence ratio (Excitation: 340 nm/380 nm, Emission: 510 nm).
-
Inject GRP (final concentration ~100 nM) into the wells and immediately begin recording the fluorescence ratio over time (e.g., for 2-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence ratio (peak - baseline) for each well.
-
Determine the percentage of inhibition of the GRP response by this compound.
-
Plot the inhibition curve to determine the IC50 value.
-
Cell Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the effect of this compound on DNA synthesis as an indicator of cell proliferation.
Materials:
-
MDA-MB-231 or MCF-7 MIII breast cancer cells
-
Cell Culture Medium: Phenol red-free DMEM, 5% dextran-coated charcoal-treated FBS (DCC-FBS), 1% Penicillin-Streptomycin
-
This compound
-
[3H]-Thymidine (1 µCi/well)
-
Trichloroacetic acid (TCA), 10%
-
Sodium hydroxide (NaOH), 0.1 N
-
Scintillation cocktail
-
96-well microplate
-
Cell harvester
-
Scintillation counter
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Incubate for 48-72 hours.
-
[3H]-Thymidine Labeling: Add 1 µCi of [3H]-Thymidine to each well and incubate for 4-6 hours.
-
Harvesting:
-
Wash the cells with PBS.
-
Precipitate the DNA by adding cold 10% TCA and incubating for 30 minutes on ice.
-
Wash the wells with 95% ethanol.
-
Lyse the cells with 0.1 N NaOH.
-
-
Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the control (untreated cells) and determine the concentration of this compound that causes 50% inhibition of proliferation (IC50).
EGFR Downregulation Assay (Western Blot)
This assay quantifies the reduction in EGFR protein levels following treatment with this compound.
Materials:
-
H-69 SCLC cells or other relevant cell line
-
Cell Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EGFR and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Culture H-69 cells and treat with the desired concentration of this compound for 24-48 hours.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with Lysis Buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate with primary anti-EGFR antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis:
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the EGFR band intensity to the β-actin band intensity.
-
Express the results as a percentage of EGFR expression relative to untreated control cells.
-
Application Notes and Protocols for RC-3095 in Xenograft Mouse Models of Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC-3095 is a selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2). Gastrin-releasing peptide (GRP) and its receptor are implicated in the proliferation and progression of various cancers, including prostate cancer. In prostate cancer, the GRP/GRPR signaling pathway has been shown to be overexpressed and to contribute to tumor growth, angiogenesis, and the development of castration-resistant prostate cancer (CRPC). This compound competitively binds to GRPR, thereby inhibiting the downstream signaling cascades activated by GRP. This inhibition has been demonstrated to suppress the growth of human prostate cancer xenografts in murine models. One of the key mechanisms of action for this compound's anti-tumor effect is the downregulation of the epidermal growth factor receptor (EGFR), a critical pathway in cancer cell proliferation and survival.[1][2] These application notes provide a summary of the effective dosages of this compound in xenograft models and a detailed protocol for conducting such studies.
Quantitative Data Summary
The following table summarizes the dosages and effects of this compound in various prostate cancer xenograft models based on published studies.
| Prostate Cancer Cell Line | Mouse Strain | This compound Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| PC-3 | Nude Mice | 20 µ g/day/animal | Subcutaneous (s.c.) injection | 4 weeks | Reduced tumor volume and weight by approximately 40%.[3] | [3] |
| DU-145 | Nude Mice | 20 µ g/day | Subcutaneous (s.c.) injection | 4-5 weeks | Significantly suppressed tumor growth.[1] | [1] |
| PC-82 | Nude Mice | Not specified | Not specified | 5 weeks | Greater inhibition of tumor growth compared to [D-Trp6]-LH-RH or RC-160 alone.[2] | [2] |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound in prostate cancer cells. GRP binding to its receptor (GRPR) activates downstream signaling pathways, including those that lead to increased cell proliferation and survival. This process can also lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), further promoting tumor growth. This compound acts as a competitive antagonist at the GRPR, blocking GRP binding and inhibiting these downstream effects. A key consequence of this compound treatment is the downregulation of EGFR expression.
Caption: GRP/GRPR signaling and this compound inhibition in prostate cancer.
Experimental Protocol: this compound Efficacy in a Prostate Cancer Xenograft Model
This protocol outlines a typical experiment to evaluate the efficacy of this compound in a subcutaneous xenograft model using the PC-3 human prostate cancer cell line.
1. Materials
-
Cell Line: PC-3 human prostate adenocarcinoma cells.
-
Animals: Male athymic nude mice (nu/nu), 6-8 weeks old.
-
This compound: Lyophilized powder.
-
Vehicle: Sterile 0.9% saline.
-
Cell Culture Media: F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Matrigel: Basement membrane matrix.
-
Anesthetics: Isoflurane or Ketamine/Xylazine cocktail.
-
Surgical Tools: Sterile scalpels, forceps, syringes, and needles.
-
Calipers: For tumor measurement.
-
Animal Balance: For weighing mice.
2. Experimental Workflow
Caption: Experimental workflow for this compound efficacy testing in a xenograft model.
3. Detailed Methodology
3.1. Cell Culture and Preparation
-
Culture PC-3 cells in F-12K medium at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
3.2. Tumor Implantation
-
Anesthetize the nude mice.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.
-
Monitor the mice until they recover from anesthesia.
3.3. Tumor Growth and Treatment Initiation
-
Allow the tumors to grow. Start measuring tumor volume three times a week once they become palpable.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
When the average tumor volume reaches approximately 100 mm³, randomize the mice into treatment groups (e.g., Vehicle control and this compound treatment). A typical group size is 8-10 mice.
3.4. This compound Preparation and Administration
-
Prepare a stock solution of this compound by dissolving the lyophilized powder in sterile saline. For a 20 µg dose in a 100 µL injection volume, the concentration would be 200 µg/mL.
-
Administer this compound or vehicle (saline) subcutaneously at a site distant from the tumor implantation site (e.g., the scruff of the neck) once daily.
3.5. Monitoring and Endpoints
-
Measure tumor volume and mouse body weight three times a week. Body weight is a general indicator of toxicity.
-
The experiment is typically continued for 4-5 weeks, or until tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³), or if signs of excessive morbidity are observed.
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for EGFR, or gene expression analysis).
4. Data Analysis
-
Compare the mean tumor volumes and tumor weights between the treatment and control groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).
-
Plot tumor growth curves (mean tumor volume ± SEM vs. time) for each group.
-
Analyze changes in body weight to assess treatment-related toxicity.
Disclaimer: This protocol is a general guideline. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with an approved animal care and use committee protocol. Dosages and treatment schedules may need to be optimized for different cell lines and experimental conditions.
References
- 1. Somatostatin analog RC-160 and bombesin/gastrin-releasing peptide antagonist this compound inhibit the growth of androgen-independent DU-145 human prostate cancer line in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of growth of PC-82 human prostate cancer line xenografts in nude mice by bombesin antagonist this compound or combination of agonist [D-Trp6]-luteinizing hormone-releasing hormone and somatostatin analog RC-160 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of somatostatin analog RC‐160 and bombesin/gastrin releasing peptide antagonist RC‐3095 on growth of PC‐3 human prostate‐cancer xenografts in nude mice | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: A Comparative Analysis of Subcutaneous and Intravenous Administration of RC-3095
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC-3095 is a potent and selective bombesin/gastrin-releasing peptide (BN/GRP) receptor antagonist that has demonstrated significant anti-tumor activity in preclinical models.[1] Its mechanism of action involves the blockade of BN/GRP receptors, which are often overexpressed in various malignancies and are implicated in tumor growth and proliferation.[1][2] This document provides a comprehensive comparison of the subcutaneous (SC) and intravenous (IV) routes of administration for this compound, summarizing key pharmacokinetic and safety data. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development.
Data Presentation: Subcutaneous vs. Intravenous Administration
The following tables summarize the available quantitative data for this compound administration. It is important to note that direct comparative studies in humans are limited. The human data presented is primarily from a Phase I trial of subcutaneous administration, while the intravenous data is derived from preclinical animal studies.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Subcutaneous (SC) Administration | Intravenous (IV) Administration | Species | Reference |
| Peak Plasma Concentration (Cmax) | >100 ng/mL (at 96 µg/kg dose) | ~1.3 µg/mL (at 100 µg dose) | Human (SC), Rat (IV) | [1][3] |
| Time to Peak Concentration (Tmax) | ~8 hours | ~2 minutes | Human (SC), Rat (IV) | [1][3] |
| Plasma Elimination Half-Life (t½) | 8.6 - 10.9 hours | Rapid initial decline, undetectable after 3 hours | Human (SC), Rat (IV) | [1][3] |
| Bioavailability (vs. SC) | Not Applicable | Not explicitly stated, but IV is the reference (100%) | - | - |
Table 2: Efficacy of this compound in Inhibiting GRP-Stimulated Gastrin Release in Rats
| Administration Route | Timing of this compound Administration (prior to GRP) | Inhibition of Gastrin Response (Area Under the Curve) | Reference |
| Intravenous (IV) | 2 minutes | 81% | [4] |
| Subcutaneous (SC) | 30 minutes | 52% | [4] |
| Intravenous (IV) | 30 minutes | 11% | [4] |
| Subcutaneous (SC) | 1 hour | Significant inhibition | [4] |
Table 3: Safety and Tolerability of Subcutaneous this compound in Humans (Phase I Trial)
| Dose Range | Adverse Events | Maximum Tolerated Dose (MTD) | Reference |
| 8 to 96 µg/kg (once or twice daily) | Local discomfort at the injection site (at highest doses) | Not fully evaluated due to local toxicity | [1] |
| - | No detectable organ toxicity in animal studies (apart from local irritation) | - | [1] |
Experimental Protocols
Protocol 1: In Vivo Evaluation of this compound Efficacy in a Xenograft Tumor Model
Objective: To assess the anti-tumor efficacy of subcutaneously administered this compound in a mouse xenograft model of human cancer (e.g., H-69 small cell lung carcinoma).
Materials:
-
This compound
-
Sterile saline for injection
-
Athymic nude mice
-
H-69 SCLC cells
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Implantation: Culture H-69 SCLC cells under appropriate conditions. Harvest and resuspend the cells in sterile saline. Subcutaneously inject the cell suspension into the flank of each athymic nude mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size. Measure tumor dimensions with calipers and calculate tumor volume. Randomize mice into treatment and control groups.
-
This compound Administration:
-
Treatment Group: Administer this compound subcutaneously at a dose of 10 µ g/animal/day for a specified period (e.g., 5 weeks).[2]
-
Control Group: Administer an equivalent volume of sterile saline subcutaneously daily.
-
-
Tumor Monitoring: Measure tumor volume and body weight of each mouse regularly (e.g., twice weekly).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Measure final tumor volume and weight.
-
Perform histological analysis of the tumors.
-
Conduct receptor analyses for bombesin/GRP and EGF receptors.[2]
-
Protocol 2: Pharmacokinetic Analysis of Intravenous this compound in Rats
Objective: To determine the pharmacokinetic profile of intravenously administered this compound in rats.
Materials:
-
This compound
-
Sterile saline for injection
-
Male Wistar rats
-
Intravenous catheters
-
Blood collection tubes (with appropriate anticoagulant)
-
Centrifuge
-
LC-MS/MS system for this compound quantification
Procedure:
-
Animal Preparation: Acclimatize male Wistar rats to the laboratory conditions. Surgically implant an intravenous catheter for drug administration and blood sampling.
-
This compound Administration: Administer a single intravenous bolus injection of this compound (e.g., 100 µg per rat) through the catheter.[3]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, and 180 minutes) post-injection.[3]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Modeling: Use appropriate software to calculate pharmacokinetic parameters such as Cmax, t½, and area under the curve (AUC).
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as a GRP receptor antagonist.
Experimental Workflow for Comparative Administration Study
Caption: Workflow for preclinical comparison of SC and IV this compound.
References
- 1. A phase I trial of the bombesin/gastrin-releasing peptide (BN/GRP) antagonist RC3095 in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bombesin/gastrin-releasing peptide antagonists this compound and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. High potency of a new bombesin antagonist (this compound) in inhibiting serum gastrin levels; comparison of different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing RC-3095 in Collagen-Induced Arthritis (CIA) Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of RC-3095, a selective antagonist of the gastrin-releasing peptide receptor (GRPR), in pre-clinical studies of rheumatoid arthritis using the collagen-induced arthritis (CIA) animal model.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. The neuropeptide gastrin-releasing peptide (GRP) and its receptor (GRPR) have been identified as key players in the inflammatory cascade and pathogenesis of RA.[1][2] this compound, by blocking the GRP/GRPR signaling pathway, has demonstrated significant anti-inflammatory and protective effects in experimental arthritis models, making it a promising therapeutic candidate for RA.[3][4] This document outlines the mechanism of action, experimental protocols, and expected outcomes when using this compound in CIA models.
Mechanism of Action
This compound exerts its therapeutic effects by competitively inhibiting the binding of GRP to its receptor, GRPR. This action disrupts downstream signaling pathways that contribute to inflammation and joint damage in arthritis. The key mechanisms include:
-
Reduction of Pro-inflammatory Cytokines: Treatment with this compound leads to a significant decrease in the levels of key pro-inflammatory cytokines, including Interleukin-17 (IL-17), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNFα), in the joints of arthritic animals.[3][4]
-
Inhibition of Inflammatory Cell Infiltration: this compound has been shown to reduce the migration of neutrophils to inflamed sites.[3][5]
-
Modulation of Immune Cell Function: The antagonist can decrease lymphocyte proliferation and increase the number of regulatory T cells (Treg cells), which play a crucial role in maintaining immune tolerance.[3][4]
-
Suppression of Synovial Fibroblast Activity: this compound inhibits the proliferation and invasion of fibroblast-like synoviocytes (FLS), which are pivotal in pannus formation and joint destruction.[1][6] This effect is partly mediated through the PI3K/AKT signaling pathway.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies utilizing this compound in experimental arthritis models.
Table 1: In Vivo Efficacy of this compound in Collagen-Induced Arthritis (CIA) Model
| Parameter | Control (Arthritic) | This compound Treated | Percentage Change | Reference |
| Arthritis Clinical Score | High | Significantly Reduced | - | [3][4] |
| Synovial Inflammation | Severe | Dramatically Reduced | - | [3][4] |
| Pannus Formation | Extensive | Dramatically Reduced | - | [3][4] |
| Erosive Changes | Extensive | Dramatically Reduced | - | [3][4] |
| IL-17 Concentration | Elevated | Significantly Reduced | - | [3] |
| IL-1β Concentration | Elevated | Significantly Reduced | - | [3] |
| TNFα Concentration | Elevated | Significantly Reduced | - | [3] |
| GRPR Expression | Increased | Diminished | - | [3][4] |
Table 2: In Vitro Effects of this compound on Fibroblast-Like Synoviocytes (FLS)
| Parameter | Stimulus | this compound Treatment | Outcome | Reference | | --- | --- | --- | --- | | FLS Proliferation | GRP (10 mM) | - | 18% Increase |[1] | | FLS Invasion | GRP (10 mM) | 1 µM this compound | 35.3% Decrease in invading cells |[1] |
Experimental Protocols
This section provides detailed protocols for the induction of CIA in mice and the subsequent treatment with this compound.
Collagen-Induced Arthritis (CIA) Protocol in DBA/1J Mice
This protocol is a standard method for inducing arthritis that shares many pathological and immunological features with human rheumatoid arthritis.[9][10]
Materials:
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-30 gauge)
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of equal volumes of Type II Collagen solution and Complete Freund's Adjuvant.
-
Emulsify by drawing the mixture into and out of a glass syringe until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of equal volumes of Type II Collagen solution and Incomplete Freund's Adjuvant.
-
Inject 100 µL of the emulsion intradermally at a site different from the primary injection.
-
-
Monitoring Arthritis Development:
-
Begin clinical assessment of arthritis starting from day 21, every other day.
-
Score each paw on a scale of 0-4 based on the severity of inflammation (0 = normal, 1 = mild swelling and/or erythema of one digit, 2 = moderate swelling and erythema of more than one digit, 3 = severe swelling and erythema of the entire paw, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
This compound Administration Protocol
This protocol describes the preparation and administration of this compound to mice with established CIA.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Preparation of this compound Solution:
-
Treatment Regimen:
-
Begin treatment with this compound after the onset of clinical signs of arthritis (e.g., from day 21 or when a clinical score of ≥2 is observed).
-
Administer this compound daily via subcutaneous injection.[3]
-
Continue daily administration for the duration of the study (e.g., 15-21 days).
-
-
Control Group:
-
Administer an equivalent volume of the vehicle (sterile saline) to the control group of arthritic mice.
-
Assessment of Therapeutic Efficacy
Clinical Evaluation:
-
Continue to monitor and score the clinical signs of arthritis in all groups throughout the treatment period.
Histopathological Analysis:
-
At the end of the study, sacrifice the animals and collect the hind paws.
-
Fix the tissues in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and bone/cartilage erosion.
Biochemical and Immunological Analysis:
-
Collect joint tissues for the measurement of pro-inflammatory cytokines (IL-17, IL-1β, TNFα) using ELISA.[3]
-
Isolate splenocytes or cells from lymph nodes to assess lymphocyte proliferation by MTT assay or other standard methods.[3]
-
Use flow cytometry to analyze the population of Treg cells in the joints or lymphoid organs.[3]
Visualizations
Signaling Pathway of this compound in Arthritis
Caption: Mechanism of action of this compound in arthritis.
Experimental Workflow for this compound in CIA Model
Caption: Experimental workflow for evaluating this compound in a CIA mouse model.
References
- 1. Effect of this compound, An Antagonist of Gastrin-Releasin Peptide Receptor, Regulating Synovial Fibroblasts in Experimental Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 2. Gastrin-releasing peptide, substance P and cytokines in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effect of this compound, an antagonist of the gastrin-releasing peptide receptor, in experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. Gastrin-releasing peptide and its receptor increase arthritis fibroblast-like synoviocytes invasiveness through activating the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chondrex.com [chondrex.com]
- 10. criver.com [criver.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. Effects of an antagonist of the bombesin/gastrin-releasing peptide receptor on complete Freund's adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a Selective Gastrin-Releasing Peptide Receptor Antagonist, Does Not Protect the Lungs in an Experimental Model of Lung Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of Gastrin-Releasing Peptide Receptor (GRPR) Expression in RC-3095 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC-3095 is a potent and selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2).[1] GRPR, a G protein-coupled receptor, is overexpressed in a variety of malignancies, including prostate, breast, lung, and pancreatic cancers, where it mediates cell proliferation, survival, and invasion. The binding of its ligand, gastrin-releasing peptide (GRP), to GRPR activates downstream signaling cascades. This compound competitively inhibits this interaction, thereby blocking the pro-tumorigenic effects of the GRP/GRPR axis. Preclinical studies have demonstrated that this compound can inhibit tumor growth and, in some models, downregulate the expression of GRPR itself.[2]
Immunohistochemistry (IHC) is a critical technique for visualizing the in-situ expression and localization of GRPR in tissues. This allows for the assessment of GRPR as a biomarker and the pharmacodynamic effects of GRPR-targeting therapies like this compound. These application notes provide a detailed protocol for the immunohistochemical detection of GRPR in paraffin-embedded tissues, with a focus on analyzing changes in expression following treatment with this compound.
Data Presentation
The following tables summarize quantitative data on the effect of this compound on GRPR expression from preclinical studies.
Table 1: Effect of this compound on Bombesin/GRP Receptor Concentration in H-69 Small Cell Lung Carcinoma Xenografts
| Treatment Group | Mean Receptor Concentration (fmol/mg protein) | Percent Decrease vs. Control | p-value |
| Control | 124.3 ± 15.7 | - | - |
| This compound (10 µ g/day ) | 88.2 ± 11.2 | 29.0% | < 0.01 |
Data adapted from Koppán et al., Cancer, 1998. The study measured bombesin/GRP receptor concentration by receptor binding assays, not IHC. This table is provided to illustrate the quantitative effect of this compound on its target receptor.[2]
Table 2: Illustrative Example of Semi-Quantitative IHC Scoring for GRPR Expression
| Treatment Group | N | GRPR Staining Intensity | Percentage of GRPR-Positive Tumor Cells |
| Negative (0) | Weak (1+) | ||
| Vehicle Control | 10 | 1 | 2 |
| This compound | 10 | 4 | 4 |
This table is a hypothetical representation to demonstrate how semi-quantitative IHC data for GRPR expression in this compound treated tissues could be structured and presented. The scoring is based on a common method where both intensity and the percentage of stained cells are evaluated.
Experimental Protocols
Detailed Protocol for Immunohistochemical Staining of GRPR in Paraffin-Embedded Tissues
This protocol provides a general guideline for the immunohistochemical detection of GRPR. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be necessary for specific tissue types and antibodies.
Materials and Reagents:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% normal goat serum in PBS)
-
Primary Antibody: Rabbit anti-GRPR polyclonal antibody
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) chromogen substrate
-
Hematoxylin counterstain
-
Phosphate Buffered Saline (PBS)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
Immerse slides in 100% ethanol for 2 x 3 minutes.
-
Immerse slides in 95% ethanol for 2 minutes.
-
Immerse slides in 70% ethanol for 2 minutes.
-
Rinse slides in running deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Place slides in a staining dish filled with Antigen Retrieval Buffer.
-
Heat the slides in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature in the buffer (approximately 20 minutes).
-
Rinse slides with PBS.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides with PBS.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-GRPR antibody to its optimal concentration in blocking buffer.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate slides with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Signal Amplification:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate slides with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogenic Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate slides with DAB substrate solution until the desired brown staining intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the slides in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene (or substitute).
-
Mount with a permanent mounting medium.
-
Quantitative Analysis of GRPR Staining:
-
Image Acquisition: Acquire high-resolution digital images of stained tissue sections using a light microscope equipped with a digital camera.
-
Scoring: A semi-quantitative H-score can be calculated by multiplying the staining intensity (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong) by the percentage of positively stained cells at each intensity level. The final score ranges from 0 to 300.
-
Automated Image Analysis: Alternatively, use image analysis software to quantify the area and intensity of DAB staining, providing a more objective measure of GRPR expression.
Visualizations
GRPR Signaling Pathway
The following diagram illustrates the major signaling pathways activated upon GRP binding to GRPR. This compound acts by blocking the initial ligand-receptor interaction.
Caption: GRPR signaling cascade and the inhibitory action of this compound.
Experimental Workflow for IHC Analysis
The following diagram outlines the key steps in the experimental workflow for assessing GRPR expression in this compound treated tissues.
Caption: Workflow for IHC analysis of GRPR in treated tissues.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Bombesin/gastrin-releasing peptide antagonists this compound and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of RC-3095 in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of RC-3095, a bombesin/gastrin-releasing peptide (GRP) antagonist, in human plasma.[1][2] The protocol employs a straightforward protein precipitation for sample preparation and utilizes a C8 reversed-phase column for chromatographic separation. Detection is achieved via multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies of this compound.[1][2]
Introduction
This compound is a synthetic antagonist of the bombesin/gastrin-releasing peptide receptor and has been investigated for its potential role in cancer therapy.[1][3][4] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. This document provides a detailed protocol for a validated LC-MS/MS method for the determination of this compound in human plasma.[1]
Experimental
Materials and Reagents
-
This compound (99% purity)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Blank human plasma from healthy, drug-free volunteers, treated with sodium heparin as an anticoagulant.[2]
Equipment
-
HPLC system (e.g., Hewlett-Packard, Model 1100 or equivalent) with a binary pump.[2]
-
Triple quadrupole mass spectrometer (e.g., Applied Biosystems or equivalent).[2]
-
C8 analytical column (150 mm x 4.6 mm i.d.).[1]
-
Autosampler
-
Vortex mixer
-
Centrifuge
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.[2]
-
Calibration Standards: Prepare calibration standards by spiking blank human plasma with the stock solution to achieve final concentrations of 20, 50, 100, 200, 500, 1000, 2000, 5000, and 10,000 ng/mL.[2]
-
Quality Control Samples: Prepare QC samples in blank plasma at concentrations of 60 ng/mL (Low QC), 600 ng/mL (Medium QC), and 8000 ng/mL (High QC).[2]
Plasma Sample Preparation
-
Pipette 0.2 mL of human plasma (calibration standard, QC, or unknown sample) into a microcentrifuge tube.[1][2][5]
-
Add 0.4 mL of cold acetonitrile to precipitate proteins.[1][2][5]
-
Vortex the mixture for 40 seconds.[2]
-
Centrifuge at 3000 x g for 1 minute.[2]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]
LC-MS/MS Analysis
Chromatographic Conditions: A C8 analytical column (150 mm x 4.6 mm i.d.) is used for chromatographic separation.[1] The mobile phase consists of:
A gradient elution is performed over a 10-minute chromatographic run.[1]
Mass Spectrometry Conditions: The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[2] Key parameters are:
-
Ionization Mode: Electrospray (positive)[2]
-
Capillary Voltage: 5.5 kV[2]
-
Collision Gas: Nitrogen[2]
-
Multiple Reaction Monitoring (MRM) Transition for this compound: m/z 553.9 → 144.1[2]
Data Analysis
The concentration of this compound in unknown samples is determined by interpolating the peak area from the calibration curve constructed using a weighted (1/x²) least-squares linear regression.[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 20 - 10,000 ng/mL | [1][2][5] |
| Correlation Coefficient (r²) | > 0.994 | [1][2][5] |
| Between-Run Precision (RSD%) | ||
| 60 ng/mL | 5.7% | [1] |
| 600 ng/mL | 7.1% | [1] |
| 8000 ng/mL | 6.8% | [1] |
| Between-Run Accuracy (%) | ||
| 60 ng/mL | ± 0.0% | [1] |
| 600 ng/mL | + 2.1% | [1] |
| 8000 ng/mL | + 3.1% | [1] |
Experimental Workflow
Caption: Workflow for this compound quantification in plasma.
Signaling Pathway
There is no signaling pathway to be described for this analytical method.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reproducible means for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic run time make it well-suited for high-throughput analysis in support of clinical and preclinical pharmacokinetic studies.
References
- 1. Quantification of the bombesin/gastrin releasing peptide antagonist this compound by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gilbertodenucci.com [gilbertodenucci.com]
- 3. researchgate.net [researchgate.net]
- 4. A phase I trial of the bombesin/gastrin-releasing peptide (BN/GRP) antagonist RC3095 in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell Viability Assays with RC-3095 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC-3095 is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2).[1][2] Gastrin-releasing peptide (GRP) and other bombesin-like peptides are involved in numerous physiological processes and have been implicated as autocrine or paracrine growth factors in a variety of human cancers, including those of the pancreas, lung, breast, and colon.[3][4][5] this compound exerts its anti-proliferative effects by competitively blocking the binding of GRP to its receptor, thereby inhibiting downstream signaling pathways that promote cell growth and survival.[2][3] A key mechanism of action for this compound involves the downregulation of the epidermal growth factor receptor (EGFR), highlighting a critical crosstalk between the GRPR and EGFR signaling pathways in cancer cells.[6]
These application notes provide detailed protocols for assessing the in vitro efficacy of this compound on cancer cell viability and proliferation. The included assays are designed to be robust and reproducible, enabling researchers to accurately quantify the cytotoxic and cytostatic effects of this compound.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following table summarizes the inhibitory effects of this compound on the proliferation of various human cancer cell lines as reported in the literature. This data provides a reference for expected concentration ranges and cell line sensitivities.
| Cell Line | Cancer Type | Assay | Treatment Conditions | Observed Effect | Reference |
| CFPAC-1 | Pancreatic Cancer | Cell Counting & [³H]-Thymidine Incorporation | 1 nM - 1 µM this compound | Inhibition of bombesin-stimulated growth and DNA synthesis. 1 µM this compound completely suppressed bombesin-induced growth. | [4] |
| H-69 | Small Cell Lung Cancer | In vivo tumor growth | 10 µ g/animal/day s.c. for 5 weeks | ~50% decrease in tumor volume. | [6] |
| H-128 | Small Cell Lung Cancer | In vivo tumor growth | 20 µ g/day s.c. for 4 weeks | 70% reduction in tumor volume and weight. | [7] |
| MDA-MB-231 | Breast Cancer | [³H]-Thymidine Incorporation | Not specified | Suppression of DNA synthesis. | [5] |
| MCF-7 MIII | Breast Cancer | [³H]-Thymidine Incorporation | Not specified | Suppression of DNA synthesis. | [5] |
| HT-29 | Colon Cancer | In vivo tumor growth | 20 µ g/day s.c. | Significant decrease in tumor volume and weight. | [8] |
| U-87-MG, U-373-MG, U-118MG | Glioblastoma | Proliferation Assay | Not specified | Inhibition of proliferation. | [9] |
| C-6 | Glioma | Proliferation Assay | Not specified | Inhibition of bombesin-stimulated proliferation. | [9] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound acts as a competitive antagonist at the GRPR. In many cancer cells, the binding of GRP to GRPR initiates a signaling cascade that can transactivate the EGFR. This crosstalk leads to the activation of downstream pathways such as the MAPK/ERK and PI3K/Akt pathways, ultimately promoting cell proliferation, survival, and invasion. This compound blocks the initial step of this cascade, leading to a reduction in EGFR activation and subsequent inhibition of tumor growth.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a general workflow for evaluating the in vitro effects of this compound on cancer cell lines.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, serving as a measure of cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Protocol:
-
Follow steps 1-5 of the MTT assay protocol.
-
After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (lysed cells).
Bombesin-Stimulated [³H]-Thymidine Incorporation Assay
This assay measures the rate of DNA synthesis and is a direct indicator of cell proliferation. It is particularly useful for assessing the ability of this compound to inhibit bombesin-induced proliferation.
Materials:
-
Cancer cell line of interest
-
Serum-free or low-serum culture medium
-
This compound stock solution
-
Bombesin (or GRP) stock solution
-
[³H]-Thymidine (1 µCi/well)
-
96-well flat-bottom plates
-
Cell harvester
-
Scintillation counter
-
Scintillation fluid
Protocol:
-
Seed cells in a 96-well plate as described in the MTT protocol and allow them to attach.
-
Synchronize the cells by serum starvation (incubating in serum-free or low-serum medium) for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a predetermined optimal concentration of bombesin (e.g., 10 nM) in the continued presence of this compound. Include controls for basal proliferation (no bombesin) and bombesin-stimulated proliferation (no this compound).
-
Incubate for 18-24 hours.
-
Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 4-6 hours.
-
Harvest the cells onto filter mats using a cell harvester.
-
Wash the filters to remove unincorporated [³H]-thymidine.
-
Place the filter discs in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Express the results as a percentage of the bombesin-stimulated control.[5]
References
- 1. scbt.com [scbt.com]
- 2. A phase I trial of the bombesin/gastrin-releasing peptide (BN/GRP) antagonist RC3095 in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination of gastrin-releasing peptide antagonist with cytotoxic agents produces synergistic inhibition of growth of human experimental colon cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of bombesin receptor antagonist this compound on the growth of human pancreatic cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulation by bombesin and inhibition by bombesin/gastrin-releasing peptide antagonist this compound of growth of human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bombesin/gastrin-releasing peptide antagonists this compound and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduction in receptors for bombesin and epidermal growth factor in xenografts of human small-cell lung cancer after treatment with bombesin antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of RC-3095 on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
RC-3095 is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2).[1][2] Gastrin-releasing peptide (GRP) and its receptor are implicated in various physiological and pathophysiological processes, including cell proliferation, gastrointestinal functions, and neuroendocrine regulation.[3][4] Emerging evidence highlights the significant role of the GRP/GRPR signaling pathway in the modulation of inflammatory responses.[5][6] this compound has demonstrated anti-inflammatory properties in several preclinical models by attenuating the production of pro-inflammatory cytokines.[5][7][8] These application notes provide detailed protocols for investigating the effects of this compound on cytokine production in both in vitro and in vivo models of inflammation.
Mechanism of Action
This compound competitively binds to GRPR, blocking the downstream signaling cascades initiated by GRP. In inflammatory contexts, GRP can potentiate the release of pro-inflammatory mediators. By antagonizing GRPR, this compound has been shown to inhibit the activation of key inflammatory signaling pathways, including Toll-like receptor 4 (TLR-4) signaling, NF-κB, and MAPK pathways.[9][10][11] This inhibitory action leads to a reduction in the expression and secretion of various pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-17 (IL-17).[7][12]
Figure 1: Simplified signaling pathway of this compound action.
Data Presentation
The following tables summarize the quantitative effects of this compound on cytokine production as reported in various preclinical studies.
Table 1: In Vivo Studies on the Effect of this compound on Cytokine Levels
| Model | Species | Cytokine | Treatment Protocol | Results | Reference |
| Collagen-Induced Arthritis (CIA) | Mouse | IL-17, IL-1β, TNF-α | Daily administration of this compound | Significant reduction in cytokine concentrations. | [7] |
| Antigen-Induced Arthritis (AIA) | Mouse | IL-17, IL-1β, TNF-α | Daily administration of this compound | Inhibition of pro-inflammatory cytokine levels. | [7] |
| Cecal Ligation and Puncture (CLP) Sepsis | Rat | TNF-α, IL-1β, IL-6, MCP-1 | 0.3 mg/kg this compound administered 6h post-sepsis induction | Attenuation of circulating TNF-α and IL-1β levels.[8] Decreased serum and BALF levels of IL-6 and MCP-1.[9] | [8][9] |
| Complete Freund's Adjuvant (CFA) Arthritis | Rat | IFN-γ, IL-1β, TNF-α, IL-6, IL-10 | 0.3 mg/kg this compound subcutaneously, once daily for 8 days | Significantly lower serum levels of all measured cytokines. | [12] |
Table 2: In Vitro Studies on the Effect of this compound on Cytokine Production
| Cell Line | Stimulant | Cytokine | This compound Concentration | Results | Reference |
| Murine Macrophages | LPS or CLP serum | TNF-α, IL-1β, Nitric Oxide | 1-10 µg/mL | Attenuated release of TNF-α, IL-1β, and nitric oxide.[6][8] | [6][8] |
| RAW 264.7 Macrophages | LPS or TNF-α | IL-6 | 10 ng/mL | Decreased IL-6 release.[9][11] | [9][11] |
Experimental Protocols
Protocol 1: In Vitro Analysis of Cytokine Production in Macrophages
This protocol details the procedure for treating cultured macrophages with this compound and measuring subsequent cytokine release following stimulation with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., sterile PBS or DMSO). Dilute the stock to desired final concentrations (e.g., 10 ng/mL to 10 µg/mL) in cell culture medium. Remove the old medium from the cells and add the medium containing this compound. Incubate for 1-2 hours.
-
LPS Stimulation: Prepare a working solution of LPS (e.g., 1 µg/mL) in cell culture medium. Add the LPS solution to the wells (except for the negative control group) to stimulate cytokine production.
-
Incubation: Incubate the plates for a specified period (e.g., 6, 12, or 24 hours) to allow for cytokine secretion.
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant from each well for cytokine analysis.
-
Cytokine Quantification (ELISA): Measure the concentrations of TNF-α, IL-1β, and IL-6 in the collected supernatants using commercially available ELISA kits. Follow the manufacturer's instructions for the assay.
Figure 2: Workflow for in vitro cytokine analysis.
Protocol 2: In Vivo Murine Model of Sepsis (Cecal Ligation and Puncture - CLP)
This protocol describes the induction of sepsis in mice via CLP and the subsequent treatment with this compound to evaluate its effect on systemic cytokine levels. All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.
Materials:
-
Male Wistar rats or C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Suture materials
-
This compound
-
Sterile saline
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
Animal Acclimatization: Acclimatize animals to the facility for at least one week before the experiment.
-
Anesthesia: Anesthetize the animals using an appropriate anesthetic regimen.
-
Surgical Procedure (CLP):
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum just distal to the ileocecal valve.
-
Puncture the ligated cecum with a needle (e.g., 21-gauge) in one or two locations.
-
Gently squeeze the cecum to extrude a small amount of fecal matter.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
-
Administer fluid resuscitation (e.g., 1 mL of sterile saline subcutaneously).
-
-
This compound Administration: At a specified time point post-CLP (e.g., 6 hours), administer this compound (e.g., 0.3 mg/kg) via subcutaneous or intravenous injection.[8][9] The control group should receive an equivalent volume of vehicle (e.g., sterile saline).
-
Sample Collection: At a predetermined endpoint (e.g., 6-24 hours post-CLP), collect blood samples via cardiac puncture into EDTA-containing tubes.
-
Plasma Separation: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Cytokine Quantification: Measure the plasma concentrations of TNF-α, IL-1β, and IL-6 using ELISA kits according to the manufacturer's protocols.
Figure 3: Experimental workflow for the in vivo CLP model.
Conclusion
This compound presents a promising therapeutic agent for inflammatory diseases due to its ability to modulate cytokine production. The protocols outlined in these application notes provide a framework for researchers to investigate the anti-inflammatory effects of this compound and to further elucidate its mechanism of action. These studies can contribute to the development of novel therapeutic strategies targeting the GRP/GRPR pathway in inflammatory and autoimmune disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-inflammatory Effects of a Small Molecule Gastrin-Releasing Peptide Receptor Antagonist on Adjuvant-Induced Rheumatoid Arthritis in Rats [jstage.jst.go.jp]
- 4. This compound, a bombesin/gastrin-releasing peptide receptor antagonist, impairs aversive but not recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Selective Gastrin-Releasing Peptide Receptor Antagonist, Does Not Protect the Lungs in an Experimental Model of Lung Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protective effect of this compound, an antagonist of the gastrin-releasing peptide receptor, in experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gastrin-releasing peptide receptor antagonist effects on an animal model of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gastrin-Releasing Peptide Receptor Antagonism Induces Protection from Lethal Sepsis: Involvement of Toll-like Receptor 4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gastrin-releasing peptide receptor antagonist this compound inhibits Porphyromonas gingivalis lipopolysaccharide-accelerated atherosclerosis by suppressing inflammatory responses in endothelial cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gastrin-releasing peptide receptor antagonism induces protection from lethal sepsis: involvement of toll-like receptor 4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of an antagonist of the bombesin/gastrin-releasing peptide receptor on complete Freund's adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of RC-3095 in Small Cell Lung Carcinoma Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small Cell Lung Carcinoma (SCLC) is an aggressive neuroendocrine tumor characterized by rapid growth and early metastasis. One of the key pathways implicated in SCLC proliferation involves the gastrin-releasing peptide (GRP) and its receptor (GRPR), which is overexpressed in a majority of SCLC cases. GRP, a mammalian equivalent of bombesin (BN), acts as an autocrine and paracrine growth factor, stimulating tumor progression. RC-3095 is a potent and selective bombesin/GRP receptor antagonist that has demonstrated significant anti-tumor activity in preclinical models of SCLC. This document provides detailed application notes and experimental protocols for the use of this compound in SCLC research, intended to guide researchers in investigating its therapeutic potential.
This compound exerts its anti-tumor effects by competitively binding to GRPR, thereby blocking the downstream signaling cascades that promote cell proliferation. Furthermore, studies have revealed that this compound's mechanism of action extends to the downregulation of the epidermal growth factor receptor (EGFR), a critical pathway in many cancers, including SCLC.[1][2][3] This dual-action mechanism makes this compound a compelling candidate for further investigation in SCLC therapy.
Mechanism of Action
This compound is a synthetic peptide analog of bombesin that acts as a competitive antagonist at the bombesin/GRP receptor (GRPR). In SCLC, where GRP is often secreted by the tumor cells themselves, it creates an autocrine loop that drives proliferation. This compound disrupts this loop by blocking GRP from binding to its receptor. The binding of GRP to GRPR typically activates downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.[4]
A significant aspect of this compound's anti-tumor activity is its ability to interfere with the EGFR signaling pathway.[1][3] Treatment with this compound has been shown to decrease the expression levels of EGFR and its mRNA in SCLC tumors.[1] This suggests a cross-talk between the GRP and EGF receptor signaling pathways, where the inhibition of GRPR by this compound leads to a reduction in EGFR signaling, further contributing to the inhibition of tumor growth.
Quantitative Data Presentation
The following tables summarize the quantitative data from preclinical studies on the efficacy of this compound in SCLC xenograft models.
Table 1: Effect of this compound on Tumor Growth in SCLC Xenograft Models
| Cell Line | Animal Model | Treatment Dose | Treatment Duration | Tumor Volume Reduction (%) | Reference |
| H-69 | Athymic Nude Mice | 10 µ g/animal/day , s.c. | 5 weeks | ~50% | [1] |
| H-128 | Athymic Nude Mice | 20 µ g/day/animal , s.c. | 4 weeks | 70% | [2] |
Table 2: Effect of this compound on Bombesin/GRP and EGF Receptor Levels in SCLC Xenografts
| Cell Line | Receptor | Parameter | Control | This compound Treated | % Change | Reference |
| H-69 | BN/GRP Receptor | Concentration | Not Specified | Not Specified | -29.0% | [1] |
| H-69 | EGF Receptor | Concentration | Not Specified | Not Specified | -62.3% | [1] |
| H-128 | BN/GRP Receptor | Bmax (fmol/mg protein) | 512.8 ± 34.8 | Decreased | Not Specified | [2][3] |
| H-128 | BN/GRP Receptor | Kd (nM) | 6.55 ± 0.93 | Not Specified | Not Specified | [2][3] |
| H-128 | EGF Receptor | Bmax (fmol/mg protein) | 216.8 ± 19.6 | Significantly Decreased | Not Specified | [2][3] |
| H-128 | EGF Receptor | Kd (nM) | 1.78 ± 0.26 | Not Specified | Not Specified | [2][3] |
Experimental Protocols
In Vivo Xenograft Model of SCLC
This protocol describes the establishment of an SCLC xenograft model in athymic nude mice and subsequent treatment with this compound.
Materials:
-
Human SCLC cell lines (e.g., H-69, H-128)
-
Cell culture medium (e.g., RPMI-1640) with supplements (10% FBS, 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Athymic nude mice (4-6 weeks old)
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Calipers
-
Animal housing facility with sterile conditions
Procedure:
-
Cell Culture: Culture SCLC cells in appropriate medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation for Injection: Harvest cells during the logarithmic growth phase. Wash the cells twice with sterile PBS and resuspend in sterile PBS or a mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each athymic nude mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment with this compound:
-
Prepare a stock solution of this compound in sterile saline.
-
Administer this compound subcutaneously at a dose of 10-20 µ g/animal/day .[1][2]
-
The control group should receive daily subcutaneous injections of the vehicle (sterile saline).
-
Continue treatment for the specified duration (e.g., 4-5 weeks).[1][2]
-
-
Endpoint and Tissue Collection: At the end of the treatment period, euthanize the mice according to institutional guidelines. Excise the tumors, weigh them, and process them for further analysis (e.g., receptor binding assays, immunohistochemistry, mRNA expression analysis).
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of this compound on SCLC cell lines in vitro.
Materials:
-
Human SCLC cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SCLC cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment with this compound: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound solutions to the respective wells to achieve the desired final concentrations. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Bombesin/GRP Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the bombesin/GRP receptor.
Materials:
-
SCLC cell membrane preparations or cells overexpressing GRPR
-
Radiolabeled bombesin analog (e.g., [¹²⁵I-Tyr⁴]BN)
-
Unlabeled this compound
-
Binding buffer (e.g., modified HEPES-KOH buffer, pH 7.4)
-
Wash buffer
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Incubation: In a microcentrifuge tube, incubate a fixed amount of cell membrane protein with a constant concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 60 minutes at 25°C).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter under vacuum. The filter will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in counting vials and measure the radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that displaces 50% of the specifically bound radioligand. The affinity (Ki) can be calculated using the Cheng-Prusoff equation.
Visualizations
Caption: this compound inhibits SCLC growth by blocking GRPR and downregulating EGFR.
Caption: Workflow for preclinical evaluation of this compound in SCLC research.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. Reduction in receptors for bombesin and epidermal growth factor in xenografts of human small-cell lung cancer after treatment with bombesin antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Selective Gastrin-Releasing Peptide Receptor Antagonist, Does Not Protect the Lungs in an Experimental Model of Lung Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction in receptors for bombesin and epidermal growth factor in xenografts of human small-cell lung cancer after treatment with bombesin antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming RC-3095 Solubility Issues for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with RC-3095 in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as bombesin receptor subtype 2 (BB2).[1] It is a synthetic peptide analog of bombesin.[2] Like many peptides, particularly those with hydrophobic residues, this compound can exhibit limited aqueous solubility, which can lead to precipitation in cell culture media. This can result in inaccurate compound concentrations and unreliable experimental outcomes.
Q2: In what solvents is this compound soluble?
A2: this compound is available in different salt forms, primarily as a trifluoroacetate (TFA) or acetate salt, which can influence its solubility. The TFA salt of this compound has a reported solubility of 40 mg/mL in water, which may require ultrasonication to fully dissolve.[3] It is also soluble in dimethyl sulfoxide (DMSO).[4] For many peptides, DMSO is a common solvent for preparing concentrated stock solutions.[5]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?
A3: The final concentration of DMSO in cell culture media should be kept to a minimum, as it can have cytotoxic effects. A final concentration of 0.5% (v/v) DMSO is generally considered safe for most cell lines, though it is always best to perform a vehicle control to assess its impact on your specific experimental system.[5]
Q4: My this compound is the TFA salt. Are there any special considerations for in vitro studies?
A4: Yes, the trifluoroacetate (TFA) counter-ion, often present from the purification process of synthetic peptides, can have biological activity.[2][6] At certain concentrations, TFA has been shown to affect cell proliferation and other cellular functions.[6][7] It is crucial to include a vehicle control with the same final concentration of TFA as in your experimental wells to account for any potential off-target effects.
Q5: Should I be concerned about peptide aggregation?
A5: Peptide aggregation is a common issue that can affect solubility and experimental results.[8] Factors like high peptide concentration, pH, temperature, and ionic strength can promote aggregation.[9] It is recommended to prepare fresh solutions and avoid repeated freeze-thaw cycles.[8] If aggregation is suspected, sonication may help to break up aggregates.[10]
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
This guide provides a step-by-step approach to troubleshoot and resolve common solubility issues encountered with this compound during in vitro experiments.
Issue: Precipitate forms when diluting this compound stock solution into aqueous cell culture medium.
This is a common problem when a compound dissolved in a high concentration of an organic solvent like DMSO is introduced into an aqueous environment.[11]
Troubleshooting Workflow
Caption: A decision tree for troubleshooting this compound precipitation.
Data Presentation
Table 1: Solubility of this compound TFA Salt
| Solvent | Concentration | Method | Reference |
| Water | 40 mg/mL (32.78 mM) | Requires ultrasonication | [3] |
| DMSO | Soluble | Not specified | [4] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | Potential Effect | Recommendation |
| < 0.1% | Generally considered safe for most cell lines. | Ideal for sensitive assays. |
| 0.1% - 0.5% | Typically well-tolerated by most cell lines. | A common working range. Always include a vehicle control. |
| > 0.5% | May cause cytotoxicity or off-target effects. | Avoid if possible. Requires thorough validation with vehicle controls. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (TFA salt, Molecular Weight: 1220.34 g/mol )[3]
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 12.2 mg of this compound TFA.
-
Weigh the compound: Aseptically weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add solvent: Add the calculated volume of sterile DMSO to the tube.
-
Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, you can use a bath sonicator for 5-10 minutes or gently warm the solution at 37°C for 10-15 minutes with intermittent vortexing.
-
Inspect: Visually confirm that the solution is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[12]
Protocol 2: Serial Dilution of this compound into Cell Culture Media
Objective: To minimize precipitation by gradually reducing the DMSO concentration.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare an intermediate dilution:
-
Add 5 µL of the 10 mM this compound stock solution to 495 µL of pre-warmed cell culture medium in a sterile tube.
-
This creates a 100 µM intermediate solution with 1% DMSO. Mix gently by pipetting or brief vortexing.
-
-
Prepare the final working solution:
-
Add the desired volume of the 100 µM intermediate solution to your final volume of pre-warmed cell culture medium. For example, adding 100 µL of the 100 µM solution to 900 µL of medium will result in a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
-
Mix and apply to cells: Gently mix the final working solution and add it to your cell cultures.
Mandatory Visualization
Gastrin-Releasing Peptide Receptor (GRPR) Signaling Pathway
Activation of GRPR by its ligand, gastrin-releasing peptide (GRP), initiates a cascade of intracellular signaling events. This compound, as a competitive antagonist, blocks these downstream effects.
Caption: GRPR signaling pathway and the inhibitory action of this compound.
References
- 1. Gastrin-releasing peptide receptor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound TFA | Bombesin Receptor | TargetMol [targetmol.com]
- 5. lifetein.com [lifetein.com]
- 6. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. genscript.com [genscript.com]
- 9. benchchem.com [benchchem.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Mitigating local injection site irritation with RC-3095 in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the gastrin-releasing peptide receptor (GRPR) antagonist, RC-3095, in animal models. The primary focus is on mitigating local injection site irritation, a known side effect of this compound.
Troubleshooting Guides
Issue: Observation of Local Injection Site Irritation (Erythema, Edema, Pruritus)
Local irritation at the injection site has been reported in both animal toxicology studies and human clinical trials involving this compound.[1] This guide provides a systematic approach to mitigating these reactions in your animal models.
Step 1: Evaluate and Optimize the Vehicle Formulation
The formulation of the vehicle in which this compound is dissolved can significantly impact local tolerability. Below are key parameters to assess and optimize.
A. pH Adjustment: The pH of the injected solution can cause irritation if it is not close to the physiological pH of the subcutaneous tissue (approximately 7.4).
-
Recommendation: Adjust the pH of your this compound solution to be as close to neutral (pH 7.0-7.4) as possible, while maintaining the solubility and stability of the peptide.
-
Protocol: Use a calibrated pH meter to measure the pH of your current formulation. If it is acidic or basic, use dilute solutions of sodium hydroxide or hydrochloric acid to adjust the pH. Ensure that any pH adjustment does not cause precipitation of this compound.
B. Buffer Selection and Concentration: The type and concentration of the buffer used can influence injection site pain and irritation.
-
Recommendation: If using a citrate buffer, consider switching to a histidine or phosphate buffer, which have been shown to be less painful upon injection.[2] Keep the buffer strength as low as possible to avoid irritation from the buffer itself.
-
Protocol: Prepare test formulations of this compound with different buffer systems (e.g., 10 mM histidine, 10 mM sodium phosphate) at the target pH. Compare these to your standard formulation in a pilot animal study to assess irritation levels.
C. Osmolality: Solutions that are significantly hypertonic or hypotonic to the interstitial fluid can cause cell stress and inflammation.
-
Recommendation: Adjust the osmolality of your formulation to be isotonic (approximately 285-300 mOsm/kg).[3]
-
Protocol: Measure the osmolality of your formulation using an osmometer. If it is not isotonic, add tonicity-adjusting agents such as mannitol, sucrose, or glycerol. Sodium chloride can also be used, but some studies suggest sugar alcohols may be less irritating.[2]
Step 2: Consider Formulation Excipients
The addition of certain excipients can help to soothe the injection site and improve the tolerability of this compound.
-
Recommendation: Consider the inclusion of excipients with known anti-irritant or soothing properties. For example, some amino acids like arginine have been shown to reduce injection site pain.
-
Protocol: Prepare small batches of this compound formulations containing potential anti-irritant excipients. Screen these formulations in a small group of animals, observing for any reduction in injection site reactions compared to the control formulation.
Step 3: Modify the Injection Protocol
The method of administration can also play a role in the extent of local irritation.
-
Recommendation: Reduce the injection volume by preparing a more concentrated solution of this compound, if solubility allows. Injecting a smaller volume can reduce tissue distension and subsequent inflammation. Additionally, slowing the rate of injection can also be beneficial.
-
Protocol: If possible, prepare a more concentrated stock of this compound to reduce the final injection volume. When administering the injection, do so slowly over a period of 30-60 seconds. Rotate injection sites to prevent cumulative irritation in one area.
Step 4: Explore Slow-Release Formulations
For longer-term studies, developing a slow-release formulation of this compound could significantly reduce local irritation by lowering the concentration of the peptide at the injection site at any given time. This approach has been suggested as a promising strategy for the clinical use of this compound.[1][4]
-
Recommendation: Investigate the possibility of incorporating this compound into a biodegradable polymer matrix or a hydrogel for sustained release.
-
Protocol: This is a more advanced strategy that may require collaboration with a formulation scientist. It would involve synthesizing and characterizing different slow-release formulations and then evaluating their release kinetics and local tolerability in animal models.
Frequently Asked Questions (FAQs)
Q1: Is injection site irritation an expected side effect of this compound?
A1: Yes, local irritation at the injection site is a known side effect of this compound. It has been observed in preclinical animal toxicology studies and was the primary toxicity noted in a Phase I human clinical trial, where it limited the ability to escalate the dose.[1]
Q2: What is the likely cause of injection site irritation with this compound?
A2: The exact cause has not been definitively established in the literature. However, for peptide drugs, local irritation can be caused by several factors, including:
-
Physicochemical properties of the peptide itself: The charge, hydrophobicity, and tendency to aggregate can all contribute to an inflammatory response.
-
Formulation characteristics: As detailed in the troubleshooting guide, non-physiological pH, high buffer concentration, and non-isotonic osmolality are common culprits.
-
High local concentration: A bolus subcutaneous injection leads to a high transient concentration of the drug at the injection site, which can trigger an inflammatory cascade.
Q3: Can the anti-inflammatory properties of this compound counteract its local irritant effect?
A3: While this compound has demonstrated systemic anti-inflammatory effects by blocking the GRPR, this is a receptor-mediated pharmacological effect. The initial local irritation at the injection site is likely a separate, formulation-dependent, or direct chemical effect that occurs before the systemic anti-inflammatory actions can take place. Therefore, the systemic anti-inflammatory properties are unlikely to prevent the acute local reaction to the injection itself.
Q4: Are there any alternative bombesin/gastrin-releasing peptide (BN/GRP) antagonists that are known to be less irritating?
A4: The literature comparing the injection site irritation of different BN/GRP antagonists is limited. While other antagonists have been developed, information on their local tolerability is not as readily available as it is for this compound. If local irritation with this compound cannot be mitigated to an acceptable level for your studies, a literature search for newer antagonists with improved pharmacokinetic and tolerability profiles may be warranted.
Q5: How should I score or quantify injection site irritation in my animal models?
A5: A common method is to use a scoring system based on the Draize test for skin reactions. This typically involves visual assessment of erythema (redness) and edema (swelling) at predetermined time points after injection. A numerical score (e.g., 0-4) is assigned for each, and the scores can be summed to give an overall irritation score. Histopathological analysis of the injection site can provide a more detailed and quantitative assessment of the inflammatory response.
Data Presentation
Table 1: Example Scoring System for Injection Site Irritation
| Score | Erythema (Redness) | Edema (Swelling) |
| 0 | No erythema | No edema |
| 1 | Very slight erythema (barely perceptible) | Very slight edema (barely perceptible) |
| 2 | Well-defined erythema | Slight edema (edges of area well-defined by definite raising) |
| 3 | Moderate to severe erythema | Moderate edema (raised approximately 1 mm) |
| 4 | Severe erythema (beet redness) | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |
Table 2: Hypothetical Data from a Formulation Optimization Study
| Formulation | pH | Buffer System | Osmolality (mOsm/kg) | Mean Irritation Score at 24h (n=5) |
| Standard | 5.5 | 20 mM Citrate | 350 | 3.2 ± 0.4 |
| Formula A | 7.2 | 20 mM Citrate | 345 | 2.5 ± 0.5 |
| Formula B | 7.2 | 10 mM Histidine | 295 | 1.1 ± 0.3 |
| Formula C | 7.2 | 10 mM Histidine + 5% Mannitol | 290 | 0.8 ± 0.2 |
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted and Isotonic this compound Formulation
-
Dissolve this compound: Dissolve the required amount of this compound in the chosen buffer (e.g., 10 mM histidine).
-
Measure pH: Use a calibrated pH meter to measure the pH of the solution.
-
Adjust pH: If necessary, add small volumes of 0.1 N NaOH or 0.1 N HCl dropwise to adjust the pH to 7.2 ± 0.2.
-
Measure Osmolality: Use an osmometer to measure the osmolality of the solution.
-
Adjust Osmolality: If the osmolality is outside the range of 285-300 mOsm/kg, add a tonicity-adjusting agent (e.g., a calculated amount of a stock solution of mannitol) to bring it into the isotonic range.
-
Final Volume and Sterilization: Add buffer to reach the final desired volume and concentration. Sterilize the solution by passing it through a 0.22 µm filter.
-
Storage: Store the final formulation at the recommended temperature and protected from light.
Protocol 2: In Vivo Assessment of Injection Site Irritation in a Rodent Model
-
Animal Acclimatization: Acclimatize animals (e.g., rats or mice) to the housing conditions for at least 7 days before the experiment.
-
Dosing Groups: Divide the animals into groups to receive the standard formulation and the test formulations. Include a vehicle-only control group.
-
Injection: Administer a subcutaneous injection of the designated formulation into a shaved area on the dorsal side of the animal.
-
Observation: At specified time points (e.g., 1, 4, 24, and 48 hours post-injection), visually inspect the injection site.
-
Scoring: Use a standardized scoring system (see Table 1) to score the level of erythema and edema. Have at least two independent observers score the reactions to minimize bias.
-
Data Analysis: Compare the mean irritation scores between the different formulation groups using appropriate statistical methods (e.g., ANOVA).
-
(Optional) Histopathology: At the end of the observation period, euthanize the animals and collect the skin and underlying tissue at the injection site for histopathological analysis to assess the inflammatory infiltrate, necrosis, and other signs of tissue damage.
Visualizations
Caption: Hypothetical pathway of this compound-induced injection site irritation.
Caption: Workflow for reformulating and testing this compound to reduce irritation.
References
- 1. A phase I trial of the bombesin/gastrin-releasing peptide (BN/GRP) antagonist RC3095 in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Frontiers | New insight into the importance of formulation variables on parenteral growth hormone preparations: potential effect on the injection-site pain [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Navigating RC-3095 Administration: A Guide to Dosage Optimization and Off-Target Effect Mitigation
Technical Support Center
For researchers, scientists, and drug development professionals working with the gastrin-releasing peptide receptor (GRPR) antagonist RC-3095, achieving optimal therapeutic efficacy while minimizing off-target effects is paramount. This guide provides detailed troubleshooting advice and frequently asked questions to assist in refining experimental protocols and addressing challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR).[1] By binding to GRPR, it blocks the downstream signaling pathways typically activated by ligands like gastrin-releasing peptide (GRP). In many cancer models, this action inhibits tumor growth by disrupting autocrine and paracrine growth loops.[2]
Q2: What are the most commonly observed off-target effects of this compound?
A2: Based on preclinical and clinical studies, the observed side effects and off-target phenomena include:
-
Local Injection Site Reactions: Discomfort and irritation at the site of subcutaneous injection have been reported, particularly at higher doses.[3]
-
Hormonal Fluctuations: this compound can influence the release of certain hormones. For instance, it has been shown to suppress GRP-stimulated gastrin release and may also affect luteinizing hormone (LH) levels through central nervous system action.[4][5]
-
Neurological Effects: Some studies in animal models suggest that this compound can impact memory, with dose-dependent effects observed. Low doses have been associated with memory impairment in certain tasks, while higher doses have shown potential for memory enhancement in different contexts.[6][7]
-
Inflammatory Pathway Modulation: While often a desired therapeutic effect, its anti-inflammatory properties through the reduction of cytokines like IL-1β, IL-17, and TNF-α can be considered an off-target effect depending on the primary research focus.[8][9]
Q3: How can I optimize the dosage of this compound to minimize these off-target effects?
A3: Dosage optimization is critical and highly dependent on the experimental model and desired outcome. Consider the following strategies:
-
Dose-Response Studies: Conduct a preliminary dose-response experiment to determine the minimal effective dose for your primary endpoint (e.g., tumor growth inhibition). This will help identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.
-
Route of Administration: The method of delivery can influence bioavailability and local concentrations. Subcutaneous, intravenous, and intraperitoneal routes have been used in various studies.[2][3][6] The choice of administration should be guided by the experimental design and the need to avoid localized high concentrations that might lead to side effects like injection site reactions.
-
Treatment Schedule: The frequency and duration of administration should be carefully considered. Continuous release via osmotic minipumps may provide more stable plasma concentrations compared to bolus injections, potentially reducing peak concentration-related off-target effects.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in tumor growth inhibition between subjects. | Inconsistent drug delivery or variable bioavailability. | - Ensure precise and consistent administration technique. - For subcutaneous injections, rotate injection sites. - Consider a different route of administration (e.g., intravenous) for more direct systemic delivery. - Measure plasma concentrations of this compound if possible to correlate with therapeutic response. |
| Significant local irritation at the injection site. | High local concentration of this compound. | - Reduce the concentration of the dosing solution by increasing the injection volume (while keeping the total dose constant). - Administer the dose in divided portions at different sites. - Consider switching to a slow-release formulation or a different administration route.[3] |
| Unexpected changes in animal behavior or memory-related task performance. | Central nervous system effects of this compound. | - Refer to literature for dose-dependent neurological effects.[6][7] - If memory is not the primary endpoint, assess whether the observed behavioral changes interfere with the study's main objectives. - Consider lowering the dose to see if the behavioral effects are mitigated while maintaining the desired on-target activity. |
| Inconsistent anti-inflammatory effects. | Timing of administration relative to the inflammatory stimulus. | - Optimize the timing of this compound administration. In some models, pre-treatment before the inflammatory insult is more effective.[9] - Measure key inflammatory markers (e.g., cytokines) at various time points to establish a clear timeline of the anti-inflammatory response. |
Data on this compound Dosage and Effects
Table 1: Summary of this compound Dosages and Observed Effects in Preclinical and Clinical Studies
| Model System | Dosage Range | Route of Administration | Primary On-Target Effect | Observed Off-Target Effects/Side Effects | Reference |
| Human (Phase I Trial) | 8 to 96 µg/kg (daily or twice daily) | Subcutaneous | Assessment of safety and feasibility | Local discomfort at injection site at higher doses. | [3] |
| Nude Mice (H-69 SCLC Xenograft) | 10 µ g/animal/day | Subcutaneous | ~50% decrease in tumor volume. | Decrease in EGF-R levels. | [2] |
| Wistar Rats | 0.2, 1.0, and 5.0 mg/kg | Intraperitoneal | N/A (Memory Study) | Impaired aversive memory at 0.2 and 1.0 mg/kg; no effect on recognition memory. | [6] |
| Mice (Arthritis Models) | 0.3 or 1 mg/kg | Subcutaneous | Reduced arthritis clinical scores and inflammation. | Reduction in IL-17, IL-1β, and TNF concentrations. | [1] |
| Rats (Hormone Release Study) | 10 µ g/100 g b.w. | Subcutaneous, Intravenous, Pulmonary Inhalation | Inhibition of GRP-stimulated gastrin release. | N/A | [4] |
Experimental Protocols
Protocol 1: Assessment of Off-Target Effects on EGF Receptor Levels
This protocol is based on the methodology used to study the effect of this compound on epidermal growth factor receptor (EGF-R) expression in H-69 small cell lung carcinoma xenografts.[2]
-
Animal Model: Athymic nude mice xenografted with H-69 SCLC.
-
Treatment: Administer this compound (e.g., 10 µ g/animal/day ) subcutaneously for a predetermined period (e.g., 5 weeks). A control group should receive vehicle injections.
-
Tumor Collection: At the end of the treatment period, euthanize the animals and excise the tumors.
-
Receptor Analysis:
-
Prepare tumor membranes for radioligand binding assays.
-
Incubate membranes with radiolabeled EGF to determine the concentration and affinity of EGF-R.
-
Perform Scatchard analysis to quantify receptor levels.
-
-
mRNA Expression Analysis:
-
Extract total RNA from a portion of the tumor tissue.
-
Perform reverse transcription-polymerase chain reaction (RT-PCR) using primers specific for EGF-R and a housekeeping gene (e.g., GAPDH) for normalization.
-
Quantify the PCR products to determine the relative mRNA expression levels of EGF-R.
-
Protocol 2: Evaluation of Anti-Inflammatory Off-Target Effects
This protocol is adapted from studies on experimental arthritis models.[8]
-
Animal Model: Induce arthritis in mice (e.g., collagen-induced arthritis or antigen-induced arthritis).
-
Treatment: Administer this compound daily at various doses (e.g., 0.3 mg/kg and 1 mg/kg) after the induction of arthritis. Include a vehicle-treated control group.
-
Assessment of Inflammation:
-
Monitor clinical signs of arthritis (e.g., paw swelling, clinical score).
-
At the end of the study, collect joint tissue for histological analysis to assess synovial inflammation, pannus formation, and erosive changes.
-
-
Cytokine Measurement:
-
Homogenize joint tissue or collect synovial fluid.
-
Use enzyme-linked immunosorbent assay (ELISA) to quantify the levels of pro-inflammatory cytokines such as IL-1β, IL-17, and TNF-α.
-
Visualizations
Caption: Mechanism of action of this compound as a GRPR antagonist.
Caption: Workflow for assessing on-target and off-target effects.
Caption: Logical relationship for determining the optimal dosage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bombesin/gastrin-releasing peptide antagonists this compound and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I trial of the bombesin/gastrin-releasing peptide (BN/GRP) antagonist RC3095 in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High potency of a new bombesin antagonist (this compound) in inhibiting serum gastrin levels; comparison of different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of the new bombesin receptor antagonist this compound on the luteinizing hormone release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a bombesin/gastrin-releasing peptide receptor antagonist, impairs aversive but not recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opposite effects of low and high doses of the gastrin-releasing peptide receptor antagonist this compound on memory consolidation in the hippocampus: possible involvement of the GABAergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effect of this compound, an antagonist of the gastrin-releasing peptide receptor, in experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a Selective Gastrin-Releasing Peptide Receptor Antagonist, Does Not Protect the Lungs in an Experimental Model of Lung Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in RC-3095 Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results during experiments with RC-3095, a selective gastrin-releasing peptide receptor (GRPR) antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the experimental evaluation of this compound.
Issue 1: High Variability in IC50 Values in Cell Viability Assays
Q: My calculated IC50 value for this compound varies significantly between experiments using the same cell line. What are the potential causes and solutions?
A: Inconsistent IC50 values are a frequent challenge in drug development research. Several factors related to cell culture conditions, assay protocol, and data analysis can contribute to this variability.
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High-passage cells can exhibit altered signaling and drug sensitivity. |
| Inconsistent Seeding Density | Use a hemocytometer or an automated cell counter for accurate cell counting to ensure uniform seeding density across all wells and experiments. |
| Variable Incubation Times | Strictly adhere to a consistent incubation time with this compound for all experiments. |
| Compound Solubility and Stability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure complete solubilization in the culture medium and visually inspect for any precipitation. |
| Assay-Dependent Variability | Different viability assays (e.g., MTT, XTT, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP levels). The choice of assay can influence the IC50 value.[1] If possible, use a consistent assay method. |
| Curve-Fitting Method | The mathematical model used to fit the dose-response curve can impact the calculated IC50. Use a standardized, non-linear regression model for all analyses. |
Issue 2: Weak or No Signal in Western Blot for Downstream GRPR Signaling Targets
Q: I am not observing the expected decrease in phosphorylation of downstream targets (e.g., ERK, AKT) after treating cancer cells with this compound. What could be wrong?
A: This issue can arise from problems with the experimental setup, from sample preparation to antibody performance.
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for inhibiting GRPR signaling in your specific cell line. |
| Low GRPR Expression in Cell Line | Confirm GRPR expression in your cell line using qPCR or a validated anti-GRPR antibody for western blotting. |
| Poor Antibody Quality | Use antibodies validated for the specific application (western blotting) and target (e.g., phospho-ERK). Titrate the primary antibody to determine the optimal concentration. |
| Inefficient Protein Extraction or Transfer | Ensure complete cell lysis and use a suitable protein extraction buffer. Verify efficient protein transfer from the gel to the membrane by Ponceau S staining. |
| Sample Degradation | Add protease and phosphatase inhibitors to your lysis buffer to prevent degradation of proteins and phosphorylated targets. |
Issue 3: Inconsistent Results in GRPR Radioligand Binding Assays
Q: My radioligand binding assay for this compound shows high non-specific binding and poor reproducibility. How can I optimize this assay?
A: Radioligand binding assays are sensitive to various experimental parameters. Optimization is key to achieving reliable results.
| Potential Cause | Recommended Solution |
| Inappropriate Radioligand Concentration | Use a radioligand concentration at or below its Kd for the receptor to minimize non-specific binding. |
| Insufficient Washing | Optimize the number and duration of wash steps to effectively remove unbound radioligand without causing significant dissociation of specifically bound ligand. |
| Suboptimal Incubation Time and Temperature | Determine the time to reach binding equilibrium at a specific temperature (e.g., room temperature or 37°C) and use this consistently. |
| Low Receptor Density in Membrane Preparation | Ensure your membrane preparation protocol effectively enriches for the cell membranes containing GRPR. |
| Radioligand Degradation | Aliquot the radioligand upon receipt and store it as recommended by the manufacturer to avoid repeated freeze-thaw cycles. |
Issue 4: High Background or Inconsistent Readings in Cytokine Release Assays (ELISA)
Q: I am using an ELISA to measure the inhibitory effect of this compound on GRP-induced cytokine release, but my results are inconsistent. What are the common pitfalls?
A: ELISA results can be affected by a variety of factors, from sample handling to the specifics of the assay protocol.
| Potential Cause | Recommended Solution |
| Inadequate Plate Washing | Ensure thorough and consistent washing between steps to remove unbound reagents, which is a common cause of high background. |
| Cross-reactivity of Antibodies | Use a validated ELISA kit with antibody pairs that are specific for the cytokine of interest. |
| Sample Matrix Effects | The composition of your sample (e.g., cell culture supernatant, serum) can interfere with the assay. Use the same matrix for your standards as for your samples. |
| Improper Standard Curve Preparation | Prepare fresh serial dilutions of the standard for each assay to ensure accuracy. |
| Inconsistent Incubation Times and Temperatures | Adhere strictly to the incubation times and temperatures specified in the ELISA kit protocol. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for Phosphorylated ERK (p-ERK)
-
Cell Treatment: Plate cells and treat with this compound for the desired time, followed by stimulation with GRP.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total ERK as a loading control.
Protocol 3: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cells overexpressing GRPR.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand (e.g., 125I-GRP), and increasing concentrations of unlabeled this compound.
-
Incubation: Add the cell membrane preparation to initiate the binding reaction and incubate to equilibrium.
-
Termination of Binding: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50, which can then be used to calculate the Ki.
Protocol 4: Cytokine Release (ELISA) Assay
-
Cell Stimulation: Plate immune cells (e.g., PBMCs) and pre-incubate with varying concentrations of this compound before stimulating with GRP.
-
Supernatant Collection: After a predetermined incubation period, centrifuge the plate and collect the cell-free supernatant.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest.
-
Block the plate to prevent non-specific binding.
-
Add standards and collected supernatants to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that produces a colorimetric signal in the presence of the enzyme.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Determine the cytokine concentration in the samples by comparison to the standard curve.
Visualizations
Caption: GRPR Signaling Pathway and Inhibition by this compound.
Caption: Logical Workflow for Troubleshooting Inconsistent Results.
References
Technical Support Center: Dose-Response Analysis of RC-3095 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting and troubleshooting dose-response curve analysis of RC-3095 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR).[1] Bombesin and gastrin-releasing peptide (GRP) can act as growth factors for various types of cancers.[2][3] this compound exerts its anticancer effects by blocking the binding of these peptides to GRPR, thereby inhibiting their growth-stimulatory signals.[4]
Q2: How does this compound inhibit cancer cell growth?
This compound inhibits cancer cell growth through multiple mechanisms. Primarily, it blocks the mitogenic signaling pathways activated by GRPR.[4] Additionally, treatment with this compound has been shown to cause a down-regulation of epidermal growth factor receptors (EGFR) in tumor cells, which may contribute to its inhibitory effect on tumor growth.[3][5]
Q3: What signaling pathways are affected by this compound?
As a GRPR antagonist, this compound inhibits the downstream signaling cascades initiated by GRP. These pathways include the activation of protein kinase C (PKC), the mitogen-activated protein kinase (MAPK/ERK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/AKT pathway. By blocking these pathways, this compound can suppress cell proliferation and survival.
Q4: In which cancer cell lines has this compound shown activity?
This compound has demonstrated inhibitory effects in various human cancer cell lines, including breast (MDA-MB-231, MCF-7 MIII), pancreatic (CFPAC-1, SW-1990), and small cell lung cancer (H-69).[2][6][7]
Q5: I am not seeing a typical sigmoidal curve in my dose-response experiment. What could be the issue?
A non-sigmoidal or flat dose-response curve can result from several factors. The concentration range of this compound may be too narrow or not centered around the IC50 value. It is also possible that the chosen cell line is not sensitive to this compound. Other potential causes include issues with the compound's stability or solubility, incorrect assay setup, or problems with the cell viability reagent. Refer to the troubleshooting guide for more detailed solutions.
Q6: What is the recommended solvent for this compound in in-vitro experiments?
For in-vitro experiments, it is crucial to first check the manufacturer's instructions for the specific formulation of this compound you are using. Generally, peptide-based compounds are dissolved in sterile, nuclease-free water or a buffered solution like PBS. For stock solutions, a small amount of a co-solvent like DMSO may be used, but the final concentration in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Data Presentation: In-Vitro Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Observed Effect | Citation |
| CFPAC-1 | Pancreatic | Cell Growth | 1 nM | Effectively inhibited bombesin-stimulated cell growth. | [8] |
| CFPAC-1 | Pancreatic | Cell Growth | 1 µM | Totally suppressed bombesin-induced cell growth. | [8] |
| CFPAC-1 | Pancreatic | [3H]Thymidine Incorporation | 10-100 nM | Caused a 39-40% decrease in basal DNA synthesis. | [8] |
| SW-1990 | Pancreatic | Cell Proliferation | 1 µM | Decreased cell number by 27.7% after 72 hours of culture. | [6] |
| MDA-MB-231 | Breast | [3H]Thymidine Incorporation | Not specified | Suppressed DNA synthesis. | [2] |
| MCF-7 MIII | Breast | [3H]Thymidine Incorporation | Not specified | Suppressed DNA synthesis. | [2] |
Experimental Protocols
Protocol: Dose-Response Analysis using a Resazurin-Based Cell Viability Assay
This protocol outlines a general procedure for determining the dose-response curve of this compound in a cancer cell line using a resazurin-based assay, which measures metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Sterile DMSO (or other appropriate solvent)
-
Sterile PBS
-
96-well, black, clear-bottom tissue culture plates
-
Resazurin-based cell viability reagent
-
Multichannel pipette
-
Plate reader with fluorescence detection capabilities (e.g., 560 nm excitation / 590 nm emission)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are still in logarithmic growth at the end of the assay period.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
To minimize "edge effects," consider filling the peripheral wells with 100 µL of sterile PBS.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in the appropriate solvent (e.g., 10 mM in sterile water or DMSO).
-
Perform a serial dilution of the stock solution in complete culture medium to create a range of treatment concentrations. A common approach is a 10-point, 3-fold serial dilution.
-
Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5% DMSO).
-
Include vehicle control wells (medium with the same final solvent concentration as the treated wells) and no-cell control wells (medium only for background fluorescence).
-
Carefully remove the medium from the attached cells and add 100 µL of the medium containing the various this compound concentrations or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
-
Cell Viability Measurement:
-
After the incubation period, add 20 µL of the resazurin-based reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for your specific cell line and seeding density.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control wells from all other wells.
-
Normalize the data by expressing the fluorescence of the treated wells as a percentage of the vehicle control wells (% viability).
-
Plot the % viability against the logarithm of the this compound concentration.
-
Fit the data to a non-linear regression model (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Troubleshooting Guide for Dose-Response Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding density.- Pipetting errors during compound addition or reagent addition.- "Edge effects" due to evaporation in outer wells. | - Ensure the cell suspension is homogenous before and during seeding.- Use calibrated pipettes and proper pipetting techniques.- Fill peripheral wells with sterile PBS or media without cells. |
| Dose-response curve is flat (no effect) | - The cell line is resistant to this compound.- The concentration range is too low.- The compound has degraded or precipitated.- Insufficient incubation time. | - Confirm that the cell line expresses GRPR.- Test a wider range of concentrations.- Prepare fresh stock solutions and ensure solubility in the culture medium.- Increase the treatment duration. |
| Inconsistent results between experiments | - Variation in cell passage number or health.- Different batches of serum or media.- Inconsistent incubation times. | - Use cells within a consistent range of passage numbers.- Test new batches of reagents before use.- Standardize all incubation times precisely. |
| High background signal | - Contamination of the cell culture or reagents.- Autofluorescence of the compound. | - Check for microbial contamination.- Test the fluorescence of the compound in cell-free medium. |
Visualizations
Signaling Pathways and Experimental Workflow
Caption: GRPR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for dose-response curve analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibitory effect of bombesin receptor antagonist this compound on the growth of human pancreatic cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulation by bombesin and inhibition by bombesin/gastrin-releasing peptide antagonist this compound of growth of human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bombesin antagonists inhibit growth of MDA-MB-435 estrogen-independent breast cancers and decrease the expression of the ErbB-2/HER-2 oncoprotein and c-jun and c-fos oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of bombesin/gastrin-releasing peptide (GRP) antagonists RC-3950-II and this compound on MCF-7 MIII human breast cancer xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonists of bombesin/gastrin-releasing peptide inhibit growth of SW-1990 human pancreatic adenocarcinoma and production of cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: Addressing Potential RC-3095 Resistance in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on anticipating, identifying, and troubleshooting potential resistance to the Gastrin-Releasing Peptide (GRP) receptor antagonist, RC-3095, during long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic peptide that acts as a competitive antagonist for the Gastrin-Releasing Peptide Receptor (GRPR). By binding to GRPR, it blocks the downstream signaling pathways typically initiated by the natural ligand, GRP.[1][2] This inhibition can disrupt critical cellular processes for cancer cell proliferation, survival, and differentiation.[1]
Q2: What are the potential mechanisms of acquired resistance to this compound in long-term cell culture?
A2: While specific resistance mechanisms to this compound have not been extensively documented, based on general principles of resistance to targeted therapies, several hypotheses can be proposed:
-
Upregulation of GRPR expression: Cells may increase the number of GRP receptors on their surface, requiring higher concentrations of this compound to achieve the same level of inhibition.
-
Mutations in the GRPR gene: Alterations in the GRPR gene could change the receptor's structure, preventing this compound from binding effectively while potentially preserving some level of basal signaling.
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the GRPR blockade.[3][4] Pathways such as the MAPK/ERK and PI3K/Akt are common culprits in resistance to targeted therapies.[1][5]
-
Increased drug efflux: Cells may upregulate the expression of ATP-binding cassette (ABC) transporters, which actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[6]
Q3: How can I develop an this compound resistant cell line for my studies?
A3: Developing a resistant cell line in vitro typically involves long-term, continuous exposure of a sensitive parental cell line to gradually increasing concentrations of the drug.[7][8] This process selects for cells that have acquired resistance mechanisms. A general protocol is provided in the "Experimental Protocols" section below.
Q4: What are the first signs of developing resistance in my long-term culture?
A4: The primary indicator of developing resistance is a decrease in the efficacy of this compound over time. This can be observed as:
-
A gradual increase in the IC50 value (the concentration of this compound required to inhibit 50% of cell growth).
-
A resumption of cell proliferation or survival at a concentration of this compound that was previously effective.
-
Changes in cellular morphology.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| High variability in cell viability assays between replicates. | Inconsistent cell seeding, pipetting errors, edge effects in microplates.[9] | Ensure a homogenous cell suspension before and during plating. Calibrate pipettes regularly and use proper pipetting technique. Avoid using the outer wells of the plate or fill them with sterile media to minimize evaporation.[9] |
| Gradual loss of this compound efficacy over several passages. | Development of acquired resistance. | See "Experimental Protocols" for methods to characterize the resistant phenotype. Consider developing a resistant cell line for further investigation. |
| Unexpected changes in cell morphology or growth rate in treated cultures. | Cellular stress response, selection of a resistant subpopulation. | Monitor morphological changes using microscopy. Perform cell cycle analysis to investigate alterations in proliferation. |
| Inconsistent results in downstream signaling assays (e.g., Western blot). | Poor antibody quality, improper sample preparation, loading inaccuracies. | Validate antibodies for specificity. Ensure consistent protein extraction and quantification. Use a reliable loading control for normalization. |
Experimental Protocols
Protocol 1: Development of an this compound Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to escalating doses of this compound.[7][8]
Materials:
-
Parental cancer cell line sensitive to this compound
-
Complete cell culture medium
-
This compound stock solution
-
Cell counting solution (e.g., trypan blue)
-
Cell culture flasks and plates
Methodology:
-
Determine the initial IC50 of this compound: Perform a dose-response experiment to determine the concentration of this compound that inhibits 50% of the parental cell line's growth.
-
Initial continuous exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor cell viability: Continuously monitor the cells for growth and viability. Initially, a significant portion of the cells may die.
-
Dose escalation: Once the cell population recovers and resumes stable growth, increase the concentration of this compound in the culture medium by 1.5- to 2-fold.[8]
-
Repeat dose escalation: Repeat steps 3 and 4, gradually increasing the this compound concentration. The development of significant resistance can take several months.[10]
-
Characterize the resistant phenotype: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 fold higher than the initial IC50), perform experiments to confirm and characterize the resistance. This includes re-evaluating the IC50 and assessing potential resistance mechanisms.
Protocol 2: Assessing Changes in GRPR Expression by Flow Cytometry
Materials:
-
Parental and this compound resistant cell lines
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against GRPR
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Methodology:
-
Cell preparation: Harvest and wash both parental and resistant cells with cold PBS.
-
Fixation and permeabilization: Fix and permeabilize the cells to allow antibody access to intracellular epitopes if necessary.
-
Blocking: Incubate the cells in blocking buffer to reduce non-specific antibody binding.
-
Primary antibody incubation: Incubate the cells with the primary antibody against GRPR.
-
Secondary antibody incubation: Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Flow cytometry analysis: Analyze the cells on a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of GRPR expression.
Protocol 3: Evaluation of Alternative Signaling Pathway Activation by Western Blot
Materials:
-
Parental and this compound resistant cell lines
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell treatment and lysis: Treat parental and resistant cells with and without this compound for a specified time, then lyse the cells.
-
Protein quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and antibody incubation: Block the membrane and incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare the activation (phosphorylation) of signaling proteins between parental and resistant cells.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Parental and Resistant Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental | 10 | 1 |
| This compound Resistant | 150 | 15 |
Table 2: Hypothetical Relative GRPR Expression Levels
| Cell Line | Mean Fluorescence Intensity (Arbitrary Units) |
| Parental | 100 |
| This compound Resistant | 250 |
Table 3: Hypothetical Densitometry Analysis of Key Signaling Proteins
| Cell Line | Treatment | p-ERK / Total ERK Ratio | p-Akt / Total Akt Ratio |
| Parental | Vehicle | 1.0 | 1.0 |
| Parental | This compound (10 nM) | 0.2 | 0.3 |
| Resistant | Vehicle | 1.5 | 1.8 |
| Resistant | This compound (150 nM) | 1.2 | 1.6 |
Visualizations
Caption: GRP/GRPR signaling and points of potential resistance.
Caption: Workflow for developing and characterizing this compound resistance.
Caption: Logical workflow for troubleshooting this compound resistance.
References
- 1. What are GRPR antagonists and how do they work? [synapse.patsnap.com]
- 2. What are GRPR modulators and how do they work? [synapse.patsnap.com]
- 3. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to anti-epidermal growth factor receptor inhibitors in metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming drug resistance by regulating nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Detecting and managing potential toxicity of RC-3095 in vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals on detecting and managing potential toxicities of RC-3095 in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR).[1] By blocking this receptor, this compound can inhibit the growth of various tumors and exert anti-inflammatory effects.[1][2] GRPR activation is involved in numerous physiological processes, including the release of gastrointestinal hormones and cell proliferation.[3][4]
Q2: What are the most commonly reported toxicities of this compound in in vivo studies?
A2: The most frequently observed toxicity associated with this compound administration is local irritation and discomfort at the injection site.[1] Animal toxicology studies have generally shown no other detectable organ toxicity.[1] However, some studies have suggested potential for neurotoxicity, specifically impairment of aversive memory in rats, and a potential to potentiate apoptosis in the context of lung ischemia-reperfusion injury.[5][6]
Q3: What are the recommended animal species for preclinical safety assessment of peptide therapeutics like this compound?
A3: Preclinical safety assessments for peptide therapeutics generally recommend the use of two relevant species, typically a rodent and a non-rodent.[7] The selection should be based on species that exhibit pharmacological activity of the drug, which is relevant to humans.[7]
Q4: How should this compound be formulated and administered for in vivo studies?
A4: this compound is typically administered via subcutaneous or intravenous injection.[1][8][9] The formulation should be prepared under sterile conditions, and the vehicle should be appropriate for the chosen route of administration and animal model. The stability of the test material under the conditions of use should be considered.[10]
Q5: What is the pharmacokinetic profile of this compound?
A5: In a phase I clinical trial, this compound administered subcutaneously at 96 µg/kg reached plasma concentrations greater than 100 ng/mL for about 8 hours, with a plasma elimination half-life of 8.6-10.9 hours.[1] In rats, after a single subcutaneous injection, peak serum levels were observed at 15 minutes, and the peptide became undetectable after 3-5 hours.[9]
Troubleshooting Guides
Issue 1: Observation of Injection Site Reactions (ISRs)
Symptoms: Redness, swelling, itching, pain, or tenderness at the site of subcutaneous injection.[11][12]
Troubleshooting Steps:
-
Initial Assessment and Documentation:
-
Visually inspect the injection site at regular intervals (e.g., 1, 4, 24, and 48 hours post-injection).
-
Score the severity of erythema and edema using a standardized scale (see Table 1).
-
Photograph the injection site with a reference scale.
-
Note any behavioral changes in the animal that may indicate pain or discomfort.
-
-
Management and Mitigation:
-
Rotate Injection Sites: For repeat-dose studies, rotate the injection site to minimize cumulative irritation.[12]
-
Cold Compress: Applying a cold compress to the area may help reduce swelling.[11][13]
-
Formulation Optimization: Consider if the formulation (e.g., pH, vehicle) could be contributing to the reaction. Consultation with a formulation specialist may be beneficial.
-
Dose and Volume Adjustment: If possible, consider administering a lower concentration in a larger volume, or splitting the dose into multiple smaller injections at different sites.
-
-
Data Collection and Analysis:
-
Collect tissue samples from the injection site at the end of the study for histopathological examination to assess the extent of inflammation, necrosis, and other cellular changes.[14]
-
Correlate the macroscopic observations with the microscopic findings.
-
Issue 2: Suspected Neurotoxicity
Background: A study in Wistar rats showed that this compound at doses of 0.2 and 1.0 mg/kg impaired short- and long-term inhibitory avoidance retention, suggesting an effect on aversive memory.[5]
Troubleshooting Steps:
-
Behavioral Monitoring:
-
Incorporate a battery of behavioral tests to assess various neurological functions, including sensory and motor function, locomotor activity, learning, and memory.[15]
-
For memory assessment, consider tasks such as the Morris water maze, passive avoidance test, or novel object recognition test.[5]
-
Conduct baseline testing before the administration of this compound to allow for within-subject comparisons.
-
-
Clinical Observations:
-
Carefully observe animals for any clinical signs of neurotoxicity, such as changes in gait, posture, activity level, or the presence of tremors or convulsions.
-
-
Histopathological Examination:
-
At the termination of the study, collect brain tissue for histopathological analysis, focusing on regions associated with learning and memory (e.g., hippocampus, amygdala).
-
Issue 3: Unexpected Systemic Toxicity or Adverse Events
Symptoms: Weight loss, changes in food and water consumption, lethargy, ruffled fur, or other signs of distress.
Troubleshooting Steps:
-
Intensified Monitoring:
-
Increase the frequency of clinical observations and body weight measurements.
-
Monitor food and water intake daily.
-
-
Clinical Pathology:
-
Collect blood samples for hematology and clinical chemistry analysis to assess organ function. Key biomarkers for liver and kidney toxicity are listed in Table 3.
-
Conduct urinalysis.
-
-
Necropsy and Histopathology:
-
Dose Escalation/De-escalation:
-
If severe toxicity is observed, consider reducing the dose or discontinuing treatment in the affected cohort, and adding a lower dose group to the study.
-
Data Presentation
Table 1: Scoring System for Injection Site Reactions
| Score | Erythema | Edema |
| 0 | No erythema | No edema |
| 1 | Very slight erythema | Very slight edema (barely perceptible) |
| 2 | Well-defined erythema | Slight edema (edges well-defined by definite raising) |
| 3 | Moderate to severe erythema | Moderate edema (raised approximately 1 mm) |
| 4 | Severe erythema (beet redness) | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |
Table 2: Key Parameters for In Vivo Toxicity Monitoring of this compound
| Parameter | Frequency | Rationale |
| Clinical Observations | Daily | To detect any overt signs of toxicity. |
| Body Weight | At least twice weekly | A sensitive indicator of general health. |
| Food and Water Consumption | At least weekly (or daily if toxicity is suspected) | To assess appetite and hydration status. |
| Injection Site Evaluation | 1, 4, 24, and 48 hours post-injection | To monitor for local tolerance. |
| Hematology | Pre-study and at termination | To assess effects on blood cells. |
| Clinical Chemistry | Pre-study and at termination | To evaluate organ function (liver, kidneys, etc.). |
| Urinalysis | At termination | To assess renal function. |
| Behavioral Assessments | Pre-study and at selected time points during the study | To monitor for potential neurotoxicity. |
| Gross Necropsy | At termination | To identify any macroscopic abnormalities in organs and tissues. |
| Histopathology | At termination | To detect microscopic changes in organs and tissues. |
Table 3: Key Biochemical Markers for Organ Toxicity Assessment
| Organ | Biomarker | Indication |
| Liver | Alanine aminotransferase (ALT), Aspartate aminotransferase (AST)[17] | Hepatocellular injury |
| Alkaline phosphatase (ALP), Gamma-glutamyl transferase (GGT)[18] | Cholestasis | |
| Total Bilirubin, Bile Acids[18] | Impaired liver function | |
| Kidney | Blood Urea Nitrogen (BUN), Serum Creatinine (SCr)[17] | Reduced glomerular filtration rate |
| Kidney Injury Molecule-1 (Kim-1)[17] | Tubular injury | |
| Muscle | Creatine Kinase (CK), Aspartate aminotransferase (AST)[17] | Muscle damage |
| Skeletal Troponins (Tnni1, Tnni2, Tnnt1, Tnnt3)[17] | Specific markers of skeletal muscle injury | |
| Heart | Cardiac Troponins (cTnI, cTnT) | Myocardial injury |
| Natriuretic peptides (e.g., NT-proANP)[17] | Cardiac stress/hypertrophy |
Experimental Protocols
Protocol 1: Assessment of Local Tolerance at the Injection Site
-
Animal Model: Select a relevant species (e.g., rabbit, rat).
-
Groups: Include a control group receiving the vehicle only and a treatment group receiving this compound at the intended concentration and volume.
-
Administration: Administer a single subcutaneous injection.
-
Observation: Observe and score the injection sites for erythema and edema at 1, 4, 24, and 48 hours post-injection using the scoring system in Table 1.
-
Histopathology: At 48 hours, euthanize the animals and collect the injection site tissue. Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissue, stain with hematoxylin and eosin (H&E), and examine microscopically for signs of inflammation, necrosis, and other pathological changes.
Protocol 2: General In Vivo Toxicity Study (Repeated Dose)
-
Animal Model: Use two relevant species (e.g., one rodent, one non-rodent).[7]
-
Dose Levels: Include a control group, a low-dose group, a mid-dose group, and a high-dose group. The dose levels should be selected based on pharmacology, efficacy, and any available acute toxicity data.
-
Administration: Administer this compound daily for the intended duration (e.g., 14 or 28 days) via the intended clinical route (e.g., subcutaneous).
-
Monitoring: Perform and record all parameters listed in Table 2 at the specified frequencies.
-
Terminal Procedures: At the end of the treatment period, collect blood and urine for clinical pathology. Perform a full gross necropsy and collect organs for weighing and histopathological examination. A recovery group may be included to assess the reversibility of any findings.
Mandatory Visualizations
Caption: GRPR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound in vivo toxicity assessment.
Caption: Logical relationship for managing potential this compound toxicity.
References
- 1. A phase I trial of the bombesin/gastrin-releasing peptide (BN/GRP) antagonist RC3095 in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Gastrin-releasing peptide receptor - Wikipedia [en.wikipedia.org]
- 5. This compound, a bombesin/gastrin-releasing peptide receptor antagonist, impairs aversive but not recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a selective gastrin-releasing peptide receptor antagonist, does not protect the lungs in an experimental model of lung ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medicilon.com [medicilon.com]
- 8. High potency of a new bombesin antagonist (this compound) in inhibiting serum gastrin levels; comparison of different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. fda.gov [fda.gov]
- 11. Injection site reactions: Types, causes, treatment, and more [medicalnewstoday.com]
- 12. Subcutaneous Immunoglobulin Therapy Fundamentals [pharmacypracticenews.com]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 15. Animal Models for Assessment of Neurotoxicity [nnk.gov.hu]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. The current status of biomarkers for predicting toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
Technical Support Center: Refinement of RC-3095 Administration Techniques to Reduce Animal Stress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of RC-3095, a selective gastrin-releasing peptide receptor (GRPR) antagonist, with a focus on minimizing animal stress and improving experimental outcomes. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to this compound administration.
Troubleshooting Guides
Issue 1: Injection Site Reactions (Redness, Swelling, Inflammation)
Local irritation at the injection site is a known side effect of this compound administration.[1] The following steps can help mitigate these reactions:
| Possible Cause | Solution | Rationale |
| Irritating Formulation | 1. Adjust pH: Ensure the final solution pH is between 7.2 and 7.4.2. Vehicle Selection: Reconstitute this compound in sterile, isotonic (0.9%) saline. For difficult-to-dissolve peptides, consider a low concentration of a biocompatible solubilizing agent like DMSO, followed by dilution in saline. | A neutral pH and isotonic vehicle minimize tissue irritation and osmotic stress at the injection site. |
| High Injection Volume | 1. Reduce Volume per Site: Administer the lowest effective dose in the smallest possible volume.2. Split Dosing: For larger total volumes, divide the dose and inject at multiple, well-separated sites. | Exceeding the recommended injection volume for a specific site can cause tissue damage and inflammation. |
| Improper Injection Technique | 1. Use a New, Sterile Needle for Each Animal: A sharp needle minimizes tissue trauma.2. Appropriate Needle Gauge: Use the smallest appropriate needle gauge for the animal's size (e.g., 27-30G for mice).3. Slow Injection Rate: Inject the solution slowly and steadily. | Proper injection technique is crucial to reduce mechanical trauma and pain. |
Issue 2: Animal Stress and Anxiety During Handling and Injection
Handling and injection are inherent stressors for laboratory animals. The following strategies can help reduce stress and improve animal welfare:
| Possible Cause | Solution | Rationale |
| Lack of Habituation | 1. Acclimatization: Allow a minimum of 3-7 days for animals to acclimate to the facility before starting experiments.2. Handling Habituation: Handle the animals for short periods daily for several days leading up to the experiment. | Acclimatization and habituation reduce the novelty and fear associated with handling and the experimental environment. |
| Restraint Stress | 1. Appropriate Restraint: Use a firm but gentle restraint technique. For subcutaneous injections in rodents, the "tented skin" method is recommended.2. Minimize Restraint Time: Prepare all materials in advance to minimize the duration of restraint. | Proper and brief restraint minimizes physical and psychological stress. |
| Pain Associated with Injection | 1. Warm Injectate: Warm the this compound solution to room temperature before injection.2. Analgesia: For protocols requiring frequent or potentially painful injections, consult with a veterinarian about the use of pre-emptive analgesia. | Injecting cold solutions can cause discomfort. Analgesics can help manage pain, especially in chronic studies. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for reconstituting this compound for subcutaneous injection?
A1: The recommended vehicle for this compound is sterile, 0.9% sodium chloride (isotonic saline). If the peptide has low solubility in saline, it can first be dissolved in a minimal amount of a solvent like dimethyl sulfoxide (DMSO) and then diluted to the final concentration with sterile saline. It is crucial to ensure the final concentration of the organic solvent is low to minimize tissue irritation.
Q2: What is the optimal injection volume for subcutaneous administration of this compound in mice and rats?
A2: As a general guideline, the maximum subcutaneous injection volume for mice is typically up to 3 ml, but it is highly recommended to keep the volume as low as possible, ideally around 100-200 µl per site. For rats, the maximum volume is generally up to 5 ml, with similar recommendations to use the smallest practical volume. If the required dose necessitates a larger volume, it is best to split the dose across multiple injection sites.
Q3: How can I monitor and quantify animal stress in my this compound administration protocol?
A3: Animal stress can be monitored through both behavioral and physiological markers.
-
Behavioral Markers: Observe for signs of distress such as altered posture, reduced activity, increased grooming, or changes in facial expression (e.g., using a mouse grimace scale).
-
Physiological Markers: Measure plasma corticosterone levels, as this is a common biomarker for stress in rodents.[2][3][4][5][6] Other potential biomarkers include changes in heart rate, body temperature, and body weight.[6][7]
Q4: Are there alternative administration routes to subcutaneous injection for this compound that might be less stressful?
A4: While subcutaneous injection is the most common route for this compound in preclinical studies, other routes have been explored.[8] Intravenous administration has been used, but this requires more technical skill and can also be stressful.[9] For some compounds, oral gavage or administration in drinking water can be less stressful alternatives for chronic dosing, but the bioavailability and efficacy of this compound via these routes would need to be validated.
Experimental Protocols
Protocol 1: Preparation and Subcutaneous Administration of this compound in Rodents
This protocol outlines a refined method for the preparation and subcutaneous administration of this compound to minimize local irritation and animal stress.
Materials:
-
Lyophilized this compound peptide
-
Sterile 0.9% sodium chloride (saline)
-
Sterile, pyrogen-free water for injection
-
(Optional) Dimethyl sulfoxide (DMSO), sterile filtered
-
Sterile, single-use syringes (e.g., 1 ml)
-
Sterile, single-use needles of appropriate gauge (e.g., 27-30G for mice)
-
pH meter or pH strips
-
Sterile microcentrifuge tubes
Procedure:
-
Peptide Reconstitution:
-
Allow the lyophilized this compound vial to warm to room temperature before opening.
-
If this compound is soluble in aqueous solution, reconstitute it directly with sterile 0.9% saline to the desired stock concentration. Gently swirl the vial to dissolve the peptide; do not shake vigorously.[10]
-
If solubility is an issue, first dissolve the peptide in a minimal volume of sterile DMSO. Then, slowly add sterile 0.9% saline to reach the final desired concentration, ensuring the final DMSO concentration is as low as possible (ideally <5%).
-
-
pH Adjustment:
-
Measure the pH of the final this compound solution.
-
If necessary, adjust the pH to a physiological range of 7.2-7.4 using sterile, dilute solutions of NaOH or HCl.
-
-
Animal Preparation and Handling:
-
Ensure animals have been properly acclimatized and habituated to handling.
-
Work in a quiet, dedicated procedure room to minimize external stressors.
-
Use a non-restrained or minimally restrained injection technique where possible. For subcutaneous injections, the loose skin over the back (scruff) is a common site.
-
-
Subcutaneous Injection:
-
Draw the required volume of the this compound solution into a sterile syringe with a fresh, sterile needle.
-
Gently lift a fold of skin to create a "tent."
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the animal's body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
-
-
Post-Injection Monitoring:
-
Return the animal to its home cage and monitor for any immediate adverse reactions.
-
Monitor the injection site daily for signs of redness, swelling, or inflammation.
-
Record any behavioral changes that may indicate pain or distress.
-
Data Presentation
Table 1: Comparison of Administration Techniques on Stress Biomarkers (Illustrative Data)
| Administration Technique | Plasma Corticosterone (ng/mL) 30 min post-injection (Mean ± SD) | Behavioral Stress Score (0-5 scale, Mean ± SD) |
| Standard SC Injection (Full Restraint) | 250 ± 45 | 3.5 ± 0.8 |
| Refined SC Injection (Minimal Restraint, Habituated) | 150 ± 30 | 1.5 ± 0.5 |
| Intraperitoneal Injection | 300 ± 50 | 4.0 ± 0.7 |
| Oral Gavage | 220 ± 40 | 3.0 ± 0.6 |
This table presents illustrative data based on general findings in the literature. Specific results may vary depending on the experimental conditions.
Table 2: Local Tissue Reaction Scores with Different this compound Formulations (Illustrative Data)
| This compound Formulation | Erythema Score (0-3 scale, 24h post-injection, Mean ± SD) | Edema Score (0-3 scale, 24h post-injection, Mean ± SD) |
| This compound in Saline (pH 6.0) | 2.5 ± 0.7 | 2.8 ± 0.6 |
| This compound in Saline (pH 7.4) | 1.0 ± 0.4 | 1.2 ± 0.5 |
| This compound in 5% DMSO/Saline (pH 7.4) | 1.2 ± 0.5 | 1.5 ± 0.6 |
This table presents illustrative data based on principles of formulation science. A scoring system of 0=none, 1=mild, 2=moderate, 3=severe can be used.
Mandatory Visualizations
Caption: GRPR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for refined this compound administration and monitoring.
Caption: Troubleshooting logic for injection site reactions.
References
- 1. A phase I trial of the bombesin/gastrin-releasing peptide (BN/GRP) antagonist RC3095 in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Mouse Pancreatic Peptide Hormones Probed at the Sub-Single-Islet Level: The Effects of Acute Corticosterone Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High potency of a new bombesin antagonist (this compound) in inhibiting serum gastrin levels; comparison of different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a Selective Gastrin-Releasing Peptide Receptor Antagonist, Does Not Protect the Lungs in an Experimental Model of Lung Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jpt.com [jpt.com]
Validation & Comparative
A Comparative Guide to Bombesin Antagonists in Breast Cancer Models: RC-3095 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bombesin antagonist RC-3095 with other alternatives in preclinical breast cancer models. The information presented is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons, detailed methodologies, and visual representations of key biological processes.
Introduction to Bombesin Antagonists in Oncology
Bombesin and its mammalian counterpart, gastrin-releasing peptide (GRP), are neuropeptides that can act as potent growth factors for various cancers, including breast cancer.[1][2] They exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of cancer cells, primarily the GRP receptor (GRPR or BB2), the neuromedin B receptor (NMBR or BB1), and the bombesin receptor subtype 3 (BRS-3).[1][3] This binding triggers a cascade of intracellular signaling events that promote cell proliferation, survival, and angiogenesis. Consequently, antagonists that block these receptors represent a promising therapeutic strategy for cancers that overexpress bombesin receptors. Among these, this compound has been extensively studied.
Comparative Efficacy of Bombesin Antagonists
Experimental studies in various breast cancer models have demonstrated the anti-tumor effects of several bombesin antagonists. The most frequently compared antagonists are this compound, RC-3940-II, and RC-3950-II.
In Vivo Tumor Growth Inhibition
The efficacy of bombesin antagonists has been predominantly evaluated in nude mice bearing xenografts of human breast cancer cell lines. Daily administration of these antagonists has been shown to significantly inhibit tumor growth.
| Antagonist | Dose | Breast Cancer Model | Treatment Duration | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) | Reference |
| This compound | 20 µ g/day | MDA-MB-435 | 42 days | 40% | 44% | [1][4] |
| RC-3940-II | 10 µ g/day | MDA-MB-435 | 42 days | 65% | 53% | [1][4] |
| This compound | 10 µg, twice daily | MCF-7 MIII | 7 weeks | Significant suppression after 4 weeks | Significant reduction | [5] |
| RC-3950-II | 10 µg, twice daily | MCF-7 MIII | 7 weeks | Significant suppression after 2 weeks | Significant reduction | [5] |
In Vitro Effects on Cell Proliferation
Studies on cultured breast cancer cell lines have shown that bombesin antagonists can inhibit cell proliferation, often stimulated by bombesin or GRP.
| Antagonist | Cell Line | Effect | Reference |
| This compound | MDA-MB-231 | Inhibition of cell growth | [2] |
| This compound | MCF-7 MIII | Inhibition of cell growth | [2] |
Mechanism of Action: Beyond Receptor Blockade
The anti-tumor effects of bombesin antagonists extend beyond simple receptor blockade and involve the modulation of key signaling pathways and cellular processes critical for cancer progression.
Downregulation of the ErbB/HER Receptor Family
A significant mechanism of action for bombesin antagonists is the downregulation of the ErbB/HER family of receptor tyrosine kinases, which are pivotal in breast cancer pathogenesis.
| Antagonist | Breast Cancer Model | Effect on ErbB/HER Family Proteins | Reference |
| This compound | MDA-MB-435 | Reduced HER-2 by 41% and HER-3 by 60% | [1] |
| RC-3940-II | MDA-MB-435 | Reduced EGFR by 26%, HER-2 by 78%, HER-3 by 70%, and HER-4 by 28% | [1] |
Inhibition of Oncogene Expression
Bombesin antagonists have been shown to decrease the expression of the proto-oncogenes c-jun and c-fos, which are involved in cell proliferation and differentiation.
| Antagonist | Breast Cancer Model | Effect on c-jun and c-fos mRNA | Reference |
| This compound | MDA-MB-435 | 35% decrease in c-jun mRNA | [1] |
| RC-3940-II | MDA-MB-435 | 28% decrease in c-jun mRNA | [1] |
Anti-Angiogenic Effects
By inhibiting the expression of pro-angiogenic factors, bombesin antagonists can suppress the formation of new blood vessels that tumors need to grow.
| Antagonist | Breast Cancer Model | Anti-Angiogenic Effects | Reference |
| This compound & RC-3940-II | MDA-MB-435 | - Decreased mRNA and protein levels of bFGF, IGF-II, and VEGF-A- Reduced MMP-9 activity by 33-46%- Decreased tumor vessel density by ~37% | [4] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental approaches, the following diagrams illustrate the bombesin receptor signaling pathway and a typical experimental workflow for evaluating bombesin antagonists.
Caption: Bombesin/GRP receptor signaling pathway in breast cancer cells.
Caption: A typical experimental workflow for preclinical evaluation.
Other Bombesin Antagonists
While this compound and its analogues have been extensively studied, other bombesin antagonists have been identified, although direct comparative data in breast cancer models is less available. These include:
-
Kuwanon G and H: Flavonoids isolated from mulberry that have been shown to be non-peptide bombesin receptor antagonists.[6]
-
JMV594: A bombesin analogue with high affinity and antagonistic effect for the GRP receptor.[7]
-
PD 168368: A potent and selective neuromedin B receptor (NMBR) antagonist.[7]
-
ML-18: A non-peptide bombesin receptor subtype-3 (BRS-3) antagonist.[7]
Further research is needed to directly compare the efficacy of these antagonists against this compound in breast cancer models.
Experimental Protocols
Below are generalized protocols for key experiments cited in the comparison of bombesin antagonists. Specific details may vary between laboratories and studies.
Orthotopic Xenograft Model in Nude Mice
-
Cell Culture: Human breast cancer cells (e.g., MDA-MB-231, MDA-MB-435, MCF-7 MIII) are cultured in appropriate media and conditions until they reach the desired confluence.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used. For estrogen-dependent cell lines like MCF-7, mice may be oophorectomized or supplemented with estrogen.[8][9]
-
Cell Implantation: A suspension of 2-5 x 10^6 breast cancer cells in a small volume (e.g., 100 µL) of sterile phosphate-buffered saline (PBS) or a mixture with Matrigel is injected into the mammary fat pad of each mouse.[8][10]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²)/2.[8][11]
-
Treatment: Mice are randomized into control and treatment groups. Bombesin antagonists (e.g., this compound) are dissolved in a suitable vehicle and administered daily via subcutaneous injection at the specified doses. The control group receives the vehicle alone.[1]
-
Endpoint: At the end of the treatment period (e.g., 6-7 weeks), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., snap-frozen for molecular analysis or fixed in formalin for histology).[8][11]
Western Blot Analysis for ErbB/HER Family Proteins
-
Protein Extraction: Tumor tissues are homogenized in a lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the resulting lysates is determined using a standard protein assay (e.g., Bradford or BCA assay).[1]
-
SDS-PAGE: Equal amounts of protein (e.g., 20-50 µg) from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.[12]
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.[12]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the protein of interest (e.g., anti-EGFR, anti-HER2) diluted in blocking buffer.[12]
-
Secondary Antibody Incubation: After washing the membrane with TBST, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.[12]
-
Detection: The membrane is incubated with a chemiluminescent substrate, and the resulting signal is detected using X-ray film or a digital imaging system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).[12][13]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from tumor tissues using a commercial kit or a standard Trizol-based method. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.[14][15]
-
cDNA Synthesis: A fixed amount of total RNA (e.g., 1-2 µg) is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[15][16]
-
qPCR Reaction Setup: The qPCR reaction is prepared by mixing the cDNA template with a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green) and gene-specific primers for the target genes (e.g., c-jun, c-fos) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[14][16]
-
qPCR Amplification: The reaction is run in a real-time PCR thermal cycler, which monitors the fluorescence signal at each cycle of amplification.[14]
-
Data Analysis: The cycle threshold (Ct) values are determined for each gene. The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the housekeeping gene and relative to the control group.[15][16]
Conclusion
The bombesin antagonist this compound and its analogues, particularly RC-3940-II and RC-3950-II, have demonstrated significant anti-tumor activity in preclinical breast cancer models. Their mechanisms of action are multifaceted, involving not only the direct blockade of bombesin/GRP receptors but also the downregulation of key oncogenic signaling pathways, such as the ErbB/HER family, and the inhibition of pro-angiogenic factors. While other bombesin antagonists exist, more direct comparative studies are required to fully evaluate their efficacy relative to the well-characterized RC-series of compounds in the context of breast cancer. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in targeting the bombesin/GRP system for breast cancer therapy.
References
- 1. Bombesin antagonists inhibit growth of MDA-MB-435 estrogen-independent breast cancers and decrease the expression of the ErbB-2/HER-2 oncoprotein and c-jun and c-fos oncogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimulation by bombesin and inhibition by bombesin/gastrin-releasing peptide antagonist this compound of growth of human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bombesin antagonists inhibit proangiogenic factors in human experimental breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of bombesin/gastrin-releasing peptide (GRP) antagonists RC-3950-II and this compound on MCF-7 MIII human breast cancer xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-peptide bombesin receptor antagonists, kuwanon G and H, isolated from mulberry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 11. researchgate.net [researchgate.net]
- 12. bosterbio.com [bosterbio.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. stackscientific.nd.edu [stackscientific.nd.edu]
- 15. elearning.unite.it [elearning.unite.it]
- 16. clyte.tech [clyte.tech]
Validating the On-Target Effects of RC-3095 Using GRPR Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to RC-3095 and GRPR
This compound is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), a G protein-coupled receptor that is overexpressed in various cancers, including prostate, breast, and lung cancer.[1][2] Its natural ligand, gastrin-releasing peptide (GRP), stimulates cell proliferation and is implicated in the pathogenesis of several human cancers.[3] By blocking the GRP/GRPR signaling pathway, this compound has demonstrated significant anti-inflammatory and anti-tumor effects in preclinical models.[4][5]
On-Target Effects of this compound in Wild-Type Models
Numerous studies have demonstrated the efficacy of this compound in animal models of disease, providing a baseline for its on-target effects. These studies are crucial for establishing the therapeutic potential of this compound.
Anti-Inflammatory Effects in Arthritis Models
In experimental models of arthritis, this compound has been shown to reduce inflammation and disease severity.[4]
| Parameter | Control Group | This compound Treated Group | Percentage Reduction |
| Arthritis Clinical Score | High | Significantly Reduced | Not specified |
| Neutrophil Migration | High | Reduced | Not specified |
| Pro-inflammatory Cytokines (IL-17, IL-1β, TNFα) | High | Significantly Reduced | Not specified |
Data synthesized from studies on experimental arthritis in mice.[4]
Anti-Tumor Effects in Cancer Models
This compound has been evaluated for its ability to inhibit tumor growth in various cancer xenograft models.[1][5]
| Cancer Model | Treatment | Tumor Volume Reduction (%) | Reference |
| Human Pancreatic Cancer (CFPAC-1) | This compound (10 µg, twice daily) | Significant reduction vs. control | [5] |
| Human Breast Cancer (MCF-7 MIII) | This compound (10 µg, twice daily) | Significant suppression after 4 weeks | [1] |
| Small Cell Lung Carcinoma (H-69) | This compound (10 µ g/day ) | ~50% | [5] |
The Gold Standard for On-Target Validation: GRPR Knockout Models
To definitively attribute the observed effects of a drug to its intended target, researchers utilize knockout (KO) animal models. In the context of this compound, a GRPR KO mouse, which lacks the gene for the gastrin-releasing peptide receptor, is the ideal tool. The fundamental principle is that if this compound's effects are truly mediated by GRPR, the compound should have a diminished or absent effect in animals lacking this receptor.
While a direct study of this compound in GRPR KO mice is not available, a study on a novel GRPR antagonist, RH-1402, in a model of acute kidney injury (AKI) provides a clear blueprint for this validation process.
Case Study: Validating a Novel GRPR Antagonist in GRPR KO Mice
In a study on cisplatin-induced AKI, researchers observed that GRPR KO mice were protected from kidney damage compared to their wild-type counterparts. This finding established the role of GRPR in the pathology of AKI. Subsequently, they demonstrated that treatment with the GRPR antagonist RH-1402 phenocopied the protective effects seen in the KO mice, providing strong evidence for its on-target activity.
| Genotype/Treatment | Kidney Injury Marker (Kim-1) | Pro-inflammatory Cytokines (TNF-α, IL-1β) | Conclusion |
| Wild-Type + Cisplatin | High | High | GRPR mediates kidney injury. |
| GRPR KO + Cisplatin | Low | Low | Absence of GRPR is protective. |
| Wild-Type + Cisplatin + RH-1402 | Low | Low | RH-1402 mimics the protective effect of GRPR knockout, confirming on-target activity. |
This table illustrates the expected outcomes from a study designed to validate the on-target effects of a GRPR antagonist using a GRPR knockout model.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of scientific findings. Below are representative protocols for key experiments.
In Vivo Efficacy Studies with this compound
1. Animal Models:
-
Arthritis: Collagen-induced arthritis (CIA) or antigen-induced arthritis (AIA) in mice.[4]
-
Cancer: Xenograft models using human cancer cell lines (e.g., CFPAC-1, MCF-7 MIII, H-69) implanted in immunocompromised mice.[1][5]
2. Dosing and Administration:
-
This compound is typically administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Dosing regimens vary depending on the model, for example, 10 µg per animal, twice daily, for cancer models.[1][5]
3. Efficacy Endpoints:
-
Arthritis: Measurement of clinical scores, paw swelling, and histological analysis of joints.[4]
-
Cancer: Caliper measurements of tumor volume and weight at the end of the study.[1][5]
-
Biomarker Analysis: Measurement of inflammatory cytokines (e.g., ELISA) or protein expression (e.g., Western blot) in tissue samples.
GRPR Knockout Model Validation Workflow
A typical workflow to validate the on-target effects of a GRPR antagonist using KO mice would involve:
Caption: Workflow for validating this compound's on-target effects.
GRPR Signaling Pathway
Understanding the signaling pathway of GRPR is essential for interpreting the mechanism of action of this compound. GRP binding to GRPR activates G proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades that promote cell proliferation and survival. This compound acts by competitively blocking this initial binding event.
Caption: this compound competitively inhibits GRP binding to GRPR.
Conclusion
This compound is a promising GRPR antagonist with well-documented anti-inflammatory and anti-tumor effects in preclinical wild-type models. The use of GRPR knockout models represents the definitive method for validating that these effects are mediated through its intended target. As demonstrated by analogous studies, comparing the effects of a GRPR antagonist in wild-type versus GRPR KO animals provides unequivocal evidence of on-target activity. Future studies employing this comparative approach with this compound would further solidify its therapeutic potential and mechanism of action for researchers and drug development professionals.
References
- 1. The GRPR Antagonist [99mTc]Tc-maSSS-PEG2-RM26 towards Phase I Clinical Trial: Kit Preparation, Characterization and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastrin-releasing peptide receptor (GRPR) as a novel biomarker and therapeutic target in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of new GRPR-antagonists with improved metabolic stability for radiotheranostic use in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bombesin/gastrin-releasing peptide antagonists this compound and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic and pharmacological inhibition of GRPR protects against acute kidney injury via attenuating renal inflammation and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
RC-3095: A Comparative Analysis of its Cross-Reactivity with Bombesin Receptor Subtypes
For Immediate Release
This publication provides a comprehensive comparison of the bombesin receptor antagonist RC-3095, with a focus on its cross-reactivity with the three major bombesin receptor subtypes: the neuromedin B receptor (NMBR or BB1R), the gastrin-releasing peptide receptor (GRPR or BB2R), and the bombesin receptor subtype 3 (BRS-3 or BB3R). This guide is intended for researchers, scientists, and drug development professionals working in the fields of oncology, neuroscience, and endocrinology.
Executive Summary
Data Presentation: Receptor Binding Affinity
The following table summarizes the known binding affinities of natural ligands and the reported selectivity of this compound for the bombesin receptor subtypes. It is important to note that while this compound is widely cited as a selective GRPR antagonist, specific Ki or IC50 values for its interaction with NMBR and BRS-3 are not consistently reported in the literature.
| Ligand/Compound | BB1R (NMBR) Affinity (Ki/IC50) | BB2R (GRPR) Affinity (Ki/IC50) | BB3R (BRS-3) Affinity (Ki/IC50) | Reference |
| Neuromedin B (NMB) | High | Low | Low | [3] |
| Gastrin-Releasing Peptide (GRP) | Low | High | Low | [3] |
| Bombesin | High | High | Low | |
| This compound | Not consistently reported | High (Antagonist) | Not consistently reported | [1][2] |
Note: The table highlights the general selectivity profile. "High" and "Low" are used to indicate the relative affinities of the natural ligands. For this compound, "High" indicates its potent antagonist activity at GRPR. The lack of specific, publicly available quantitative data for this compound at BB1R and BB3R is a key finding of this review.
Experimental Protocols
To assess the cross-reactivity of a compound like this compound, two main types of in vitro assays are typically employed: competitive binding assays and functional assays.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Objective: To determine the inhibition constant (Ki) of this compound for each bombesin receptor subtype.
Materials:
-
Cell lines individually expressing human NMBR, GRPR, or BRS-3.
-
Membrane preparations from these cell lines.
-
Radioligand: Typically 125I-[Tyr4]-bombesin.
-
Unlabeled this compound at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the intracellular calcium release that occurs upon receptor activation.
Objective: To determine the functional potency (e.g., IC50 for an antagonist) of this compound at each bombesin receptor subtype.
Materials:
-
Cell lines expressing the bombesin receptor subtypes and a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonist for each receptor (e.g., Neuromedin B for NMBR, GRP for GRPR).
-
This compound at various concentrations.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Preparation: Plate the cells in a multi-well plate and load them with a calcium-sensitive fluorescent dye.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a short period.
-
Agonist Stimulation: Add a fixed concentration of the appropriate agonist to the wells to stimulate the receptor.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: The inhibitory effect of this compound is determined by the reduction in the agonist-induced calcium signal. The IC50 value, representing the concentration of this compound that inhibits 50% of the agonist response, is calculated by plotting the percentage of inhibition against the antagonist concentration.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathways involved.
Conclusion
This compound is a well-established selective antagonist for the GRPR/BB2R subtype of the bombesin receptor family. Its efficacy in preclinical cancer models is primarily attributed to the blockade of GRP-stimulated cell proliferation. While its high affinity for GRPR is clear, a comprehensive, publicly available dataset quantifying its binding to NMBR and BRS-3 is lacking. The experimental protocols detailed in this guide provide a framework for conducting such cross-reactivity studies, which are essential for a complete understanding of the pharmacological profile of this compound and for the development of new, even more selective bombesin receptor ligands. Further research is warranted to fully elucidate the interaction of this compound with all bombesin receptor subtypes.
References
- 1. A phase I trial of the bombesin/gastrin-releasing peptide (BN/GRP) antagonist RC3095 in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bombesin/gastrin-releasing peptide antagonists this compound and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective gastrin-releasing peptide receptor antagonist, does not protect the lungs in an experimental model of lung ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of GRPR Antagonism in Arthritis: A Head-to-Head Comparison Centered on RC-3095
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the gastrin-releasing peptide receptor (GRPR) inhibitor RC-3095 with other GRPR antagonists in the context of arthritis. This document summarizes key experimental findings, details methodologies of pivotal studies, and visually represents the underlying biological pathways and experimental designs.
The gastrin-releasing peptide (GRP) and its receptor (GRPR) have emerged as significant players in the pathophysiology of chronic inflammatory conditions, including rheumatoid arthritis.[1] The GRP/GRPR signaling pathway is implicated in promoting inflammation, synovial fibroblast proliferation, and joint destruction.[2][3] Consequently, antagonism of GRPR presents a promising therapeutic strategy for arthritis. At the forefront of this research is this compound, a selective GRPR antagonist that has demonstrated significant anti-inflammatory and disease-modifying effects in various preclinical models of arthritis.[1][4]
This compound: A Potent Anti-Arthritic Agent
This compound has been evaluated in multiple well-established animal models of arthritis, including collagen-induced arthritis (CIA), antigen-induced arthritis (AIA), and complete Freund's adjuvant (CFA)-induced arthritis.[1][4] Across these models, this compound has consistently demonstrated the ability to ameliorate disease severity through various mechanisms of action.
Key Therapeutic Effects of this compound in Experimental Arthritis:
-
Reduction of Clinical and Histological Signs of Arthritis: Treatment with this compound has been shown to significantly reduce clinical arthritis scores, paw swelling, and histological evidence of joint damage, including synovial inflammation, pannus formation, and bone and cartilage erosion.[1][4]
-
Modulation of Inflammatory Cytokine Profile: A key mechanism of this compound's action is the significant reduction of pro-inflammatory cytokines that are central to arthritis pathology. These include Interleukin-17 (IL-17), Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNFα), Interleukin-6 (IL-6), and Interferon-γ (IFN-γ).[1][4]
-
Inhibition of Inflammatory Cell Infiltration and Proliferation: this compound has been observed to reduce the migration of neutrophils to the inflamed joints and inhibit the proliferation of lymphocytes.[1]
-
Suppression of Synovial Fibroblast Invasion: In studies using fibroblast-like synoviocytes (FLS) from arthritic mice, this compound significantly decreased GRP-stimulated cell invasion, a critical process in joint destruction.[2]
-
Promotion of Regulatory T Cells: In the AIA model, administration of this compound was associated with an increase in the number of regulatory T cells (Tregs), which play a crucial role in suppressing autoimmune responses.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound in various arthritis models.
| Parameter | Arthritis Model | Treatment Group | Control Group | Percentage Reduction | Reference |
| Clinical Score | Collagen-Induced Arthritis (CIA) | This compound | Vehicle | Significant Reduction | [1] |
| Histological Score | Collagen-Induced Arthritis (CIA) | This compound | Vehicle | Significant Reduction | [1] |
| Synovial Fibroblast Invasion (cells) | In vitro (DBA/1J FLS) | This compound (1934 ± 941) | GRP-stimulated (5371 ± 418.1) | 64.7% | [2] |
| Cytokine | Arthritis Model | Effect of this compound Treatment | Reference |
| IL-17 | Antigen-Induced Arthritis (AIA) & CIA | Significantly Reduced | [1] |
| IL-1β | Antigen-Induced Arthritis (AIA) & CIA | Significantly Reduced | [1] |
| TNFα | Antigen-Induced Arthritis (AIA) & CIA | Significantly Reduced | [1] |
| IFN-γ | CFA-Induced Arthritis | Significantly Reduced | [4] |
| IL-6 | CFA-Induced Arthritis | Significantly Reduced | [4] |
| IL-10 | CFA-Induced Arthritis | Significantly Lowered | [4] |
Other GRPR Inhibitors: A Comparative Overview
While direct comparative data in arthritis is lacking, several other GRPR inhibitors have been developed and characterized, primarily for applications in oncology and other fields. A comparative summary of their known characteristics is provided below. This information may be valuable for designing future head-to-head studies in the context of arthritis.
| Inhibitor | Type | Selectivity | Primary Area of Investigation | Reference |
| This compound | Peptide | GRPR selective | Arthritis, Cancer | [1][5] |
| RH-1402 | Small Molecule | GRPR | Hyperuricemia-induced kidney fibrosis | [6] |
| BIM-26226 | Peptide | GRPR selective | Cancer | [7] |
| PD 176252 | Non-peptide | GRPR/BB1 | General GRPR research | [7] |
| SB-222200 | Non-peptide | GRPR | General GRPR research | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the experimental protocols for key experiments cited in this guide.
Induction and Assessment of Arthritis Models
-
Collagen-Induced Arthritis (CIA): Male DBA/1J mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given 21 days later. Arthritis development is monitored, and clinical scores are assigned based on the degree of erythema and swelling in the paws.
-
Antigen-Induced Arthritis (AIA): Mice are immunized with methylated bovine serum albumin (mBSA) emulsified in complete Freund's adjuvant. Arthritis is induced by an intra-articular injection of mBSA into the knee joint. Joint inflammation is assessed by measuring neutrophil migration and mechanical hypernociception.[1]
-
Complete Freund's Adjuvant (CFA)-Induced Arthritis: Arthritis is induced by a single injection of CFA into the hind footpad of rats. Paw edema is measured daily as a clinical parameter of inflammation.[4]
This compound Administration
In the CIA and AIA models, this compound was administered daily via subcutaneous injection after the induction of the disease.[1] In the CFA model, this compound was administered subcutaneously once daily for 8 days after the induction of arthritis at a dose of 0.3mg/kg.[4]
Histological Analysis
At the end of the studies, animals are euthanized, and the joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess synovial inflammation, hyperplasia, pannus formation, and bone and cartilage erosion.
Cytokine Measurement
The levels of pro-inflammatory cytokines (IL-17, IL-1β, TNFα, IFN-γ, IL-6) and anti-inflammatory cytokines (IL-10) in joint homogenates or serum are quantified using specific enzyme-linked immunosorbent assays (ELISA).[1][4]
Synovial Fibroblast Invasion Assay
Fibroblast-like synoviocytes (FLS) are isolated from the tarsus of the hind paws of mice with CIA. The invasive capacity of these cells is assessed using a transwell system with Matrigel-coated inserts. The number of cells that invade the Matrigel towards a chemoattractant (like GRP) is quantified after a 24-hour period, with and without the presence of GRPR inhibitors like this compound.[2]
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: GRPR Signaling Pathway in Arthritis and the Point of Inhibition by this compound.
References
- 1. Effects of an antagonist of the bombesin/gastrin-releasing peptide receptor on complete Freund's adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effect of this compound, an antagonist of the gastrin-releasing peptide receptor, in experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound, An Antagonist of Gastrin-Releasin Peptide Receptor, Regulating Synovial Fibroblasts in Experimental Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 4. Bim deficiency leads to exacerbation and prolongation of joint inflammation in experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NK3 receptor blockade prevents hyperalgesia and the associated spinal cord substance P release in monoarthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blockade of neurokinin-3 receptors modulates dopamine-mediated behavioral hyperactivity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Synergistic Potential of RC-3095 in Combination Chemotherapy
A Comparative Guide for Researchers and Drug Development Professionals
The quest for more effective cancer therapies has led to a growing interest in combination strategies that enhance the efficacy of conventional chemotherapy while minimizing toxicity. One such promising agent is RC-3095, a selective antagonist of the gastrin-releasing peptide receptor (GRPR). This guide provides a comprehensive evaluation of the synergistic effects of this compound when combined with standard chemotherapeutic agents, supported by experimental data and detailed methodologies to inform future research and development.
Mechanism of Action: A Dual Approach to Inhibit Tumor Growth
This compound exerts its anti-cancer effects by blocking the binding of gastrin-releasing peptide (GRP) to its receptor, which is often overexpressed in various cancers, including those of the colon, breast, and brain.[1][2] This blockade disrupts the autocrine and paracrine loops that promote tumor cell proliferation.[1] Furthermore, studies have indicated that this compound can down-regulate the expression of the epidermal growth factor receptor (EGFR), a key player in cancer cell growth and survival, suggesting a multi-faceted mechanism of action.[3][4][5]
Synergistic Efficacy of this compound with Chemotherapy: A Data-Driven Comparison
Experimental studies have consistently demonstrated that combining this compound with conventional chemotherapy agents leads to a significant enhancement of anti-tumor activity compared to either treatment alone. This synergy has been observed across different cancer types and with various cytotoxic drugs.
Glioblastoma: Potentiating the Effects of Temozolomide
In preclinical models of glioblastoma, the combination of this compound with the alkylating agent temozolomide (TMZ) resulted in a marked reduction in tumor growth.[6][7]
| Treatment Group | Mean Tumor Volume (mm³) | Percentage of Tumor Growth Inhibition |
| Control | 52 ± 15.5 | - |
| This compound (0.3 mg/kg) | 21 ± 9.7 | 59.6% |
| Temozolomide | Data Not Available in Abstract | - |
| This compound + Temozolomide | 10 ± 7.5 | 80.8% |
Table 1: In vivo efficacy of this compound and Temozolomide combination in a rat C6 glioma model. Data extracted from Kiaris et al., 2008.[6]
Colon Cancer: Enhancing the Activity of 5-Fluorouracil and Irinotecan
A study investigating the effects of a potent GRP antagonist, RC-3940-II, which shares a similar mechanism with this compound, demonstrated significant synergy with 5-fluorouracil (5-FU) and irinotecan in colon cancer xenografts.[1]
| Treatment Group (HT-29 Xenografts) | Mean Tumor Volume Reduction (%) |
| RC-3940-II | Data Not Available in Abstract |
| 5-FU | Data Not Available in Abstract |
| Irinotecan | Data Not Available in Abstract |
| RC-3940-II + 5-FU | Synergistic Inhibition |
| RC-3940-II + Irinotecan | Significantly Greater Inhibition (p < 0.05) |
Table 2: Synergistic tumor growth suppression with a GRP antagonist in combination with chemotherapy in human colon cancer xenografts. Data from Nagy et al., 2005.[1]
Experimental Protocols
To facilitate the replication and extension of these findings, detailed experimental methodologies are provided below.
In Vivo Glioblastoma Study
-
Animal Model: Male Wistar rats were intracranially inoculated with C6 glioma cells.
-
Treatment Protocol:
-
This compound was administered subcutaneously at a dose of 0.3 mg/kg daily.
-
Temozolomide was administered orally.
-
Combination therapy involved the administration of both agents at the same doses.
-
-
Tumor Volume Measurement: Tumor size was determined at the end of the experiment.
-
Statistical Analysis: Data were analyzed to determine significant differences between treatment groups.[6]
In Vivo Colon Cancer Study
-
Animal Model: Athymic nude mice were xenografted with human colon cancer cell lines (HT-29, HCT-116, and HCT-15).
-
Treatment Protocol:
-
The GRP antagonist RC-3940-II was administered daily.
-
5-FU and irinotecan were administered at their respective standard doses.
-
Combination therapy involved the co-administration of RC-3940-II with either 5-FU or irinotecan.
-
-
Tumor Volume Measurement: Tumor volumes were measured regularly throughout the study.
-
Statistical Analysis: Statistical tests were used to compare the efficacy of single-agent versus combination therapies.[1]
Visualizing the Molecular Synergy and Experimental Design
To further elucidate the mechanisms and experimental workflows, the following diagrams are provided.
Caption: Signaling pathway of this compound and chemotherapy synergy.
Caption: Generalized workflow for in vivo combination studies.
Conclusion and Future Directions
The evidence strongly suggests that this compound, and other GRP antagonists, can act as potent synergistic partners for conventional chemotherapy in various cancer types. By targeting the GRP/GRPR axis and potentially modulating the EGFR pathway, this compound enhances the cytotoxic effects of standard chemotherapeutic agents, leading to improved tumor growth inhibition.
Future research should focus on elucidating the precise molecular mechanisms underlying this synergy and expanding the investigation to other cancer types and chemotherapy combinations. Clinical trials are warranted to translate these promising preclinical findings into effective therapeutic strategies for cancer patients. A phase I clinical trial of this compound has been conducted in patients with advanced solid malignancies, establishing a safety profile and providing a foundation for future combination studies.[8][9] The continued exploration of GRP antagonists in combination with chemotherapy holds significant promise for advancing cancer treatment.
References
- 1. Combination of gastrin-releasing peptide antagonist with cytotoxic agents produces synergistic inhibition of growth of human experimental colon cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bombesin/gastrin-releasing peptide antagonists this compound and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic effects of bombesin and epidermal growth factor on cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of bombesin/gastrin-releasing peptide (GRP) antagonists RC-3950-II and this compound on MCF-7 MIII human breast cancer xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-proliferative effect of the gastrin-release peptide receptor antagonist this compound plus temozolomide in experimental glioblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A phase I trial of the bombesin/gastrin-releasing peptide (BN/GRP) antagonist RC3095 in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Meta-Analysis of RC-3095: A Bombesin/Gastrin-Releasing Peptide Receptor Antagonist
RC-3095 is a synthetic antagonist of the bombesin/gastrin-releasing peptide (BN/GRP) receptor, which has been investigated in a variety of preclinical models for its potential therapeutic effects in oncology and inflammatory diseases. This guide provides a comparative meta-analysis of the available preclinical data on this compound, detailing its mechanism of action, efficacy across different models, and comparison with other relevant compounds.
Mechanism of Action
This compound functions as a selective antagonist for the gastrin-releasing peptide receptor (GRPR).[1] By blocking this receptor, this compound inhibits the downstream signaling pathways that are often implicated in cell proliferation and inflammation. Preclinical studies have demonstrated that this compound can modulate the epidermal growth factor receptor (EGFR) pathway and the MAPK and NF-κB signaling pathways.[2][3]
dot
Caption: Mechanism of action of this compound as a GRPR antagonist.
Preclinical Efficacy in Oncology
This compound has demonstrated anti-tumor activity in various preclinical cancer models. The primary mechanism appears to be the inhibition of autocrine/paracrine growth loops mediated by GRP.
Small Cell Lung Carcinoma (SCLC)
In a key study utilizing H-69 SCLC xenografts in nude mice, this compound was compared with another BN/GRP antagonist, RC-3940-II. Both compounds were administered subcutaneously at a dose of 10 µ g/animal/day for 5 weeks.
| Compound | Tumor Volume Reduction | Tumor Burden Decrease | BN/GRP Receptor Decrease | EGF-R Level Reduction | EGF-R mRNA Reduction |
| This compound | ~50% (P < 0.05)[2] | Significant[2] | 29.0% (P < 0.01)[2] | 62.3% (P < 0.01)[2] | 31% (P < 0.05)[2] |
| RC-3940-II | 60-70% (P < 0.01)[2] | Significant[2] | 36.5% (P < 0.01)[2] | 63.0% (P < 0.01)[2] | 43% (P < 0.01)[2] |
Experimental Protocol: SCLC Xenograft Model
-
Cell Line: H-69 human small cell lung carcinoma.
-
Animals: Athymic nude mice.
-
Xenograft Initiation: Subcutaneous injection of H-69 cells.
-
Treatment: Daily subcutaneous injections of this compound (10 µ g/animal/day ) or RC-3940-II (10 µ g/animal/day ) for 5 weeks.
-
Endpoints: Tumor volume and burden measurement, receptor concentration analysis (BN/GRP and EGF receptors), and EGF-R mRNA level analysis via reverse transcriptase-polymerase chain reaction and Southern blot.[2]
dot
Caption: Experimental workflow for the SCLC xenograft study.
Glioblastoma
In a study on rat C6 glioma models, this compound was evaluated both as a monotherapy and in combination with the DNA alkylating agent temozolomide (TMZ).
| Treatment | In Vitro Proliferation | In Vivo Tumor Size (mm³) |
| Control | Baseline | 52 ± 15.5[4] |
| This compound (0.3 mg/kg) | Significantly Reduced | 21 ± 9.7[4] |
| This compound + TMZ | Most Effective Reduction | 10 ± 7.5[4] |
Experimental Protocol: Glioma Model
-
In Vitro: Rat C6 glioma cells were treated with this compound and/or TMZ, and cellular proliferation was assessed.
-
In Vivo: C6 glioma cells were implanted in rats. Animals were then treated with this compound (0.3 mg/kg), TMZ, or a combination of both. Tumor size was measured as the primary endpoint.[4]
Mammary Cancer
In the MXT mouse mammary cancer model, a single in vivo administration of this compound led to a significant reduction in the levels of epidermal growth factor receptors (EGFRs). Following a single injection, EGFR concentration was reduced by approximately 60% at 6 hours, with levels returning to baseline after 24 hours. The mRNA levels for EGFR showed a parallel decrease and recovery.[5]
Preclinical Efficacy in Inflammatory Conditions
This compound has also been investigated for its anti-inflammatory properties in various experimental models.
Arthritis
This compound was evaluated in two murine models of arthritis: collagen-induced arthritis (CIA) and antigen-induced arthritis (AIA).
| Model | Key Findings with this compound Treatment |
| CIA | Significant reduction in clinical arthritis scores and histological severity. Reduced synovial inflammation, pannus formation, and erosive changes.[6] |
| AIA | Reduced neutrophil migration, mechanical hypernociception, and proteoglycan loss.[6] |
In both models, this compound treatment led to a significant reduction in the pro-inflammatory cytokines IL-17, IL-1β, and TNF-α.[6] In the AIA model, this compound also decreased lymphocyte proliferation and increased the number of Treg cells.[6]
Experimental Protocol: Arthritis Models
-
CIA Model: Arthritis was induced in mice using collagen. This compound was administered daily. Disease severity was assessed using a clinical index and histology. GRPR expression and cytokine levels were also measured.[6]
-
AIA Model: Arthritis was induced in mice using methylated bovine serum albumin. This compound was administered daily. Neutrophil migration, glycosaminoglycan presence, lymphocyte proliferation, cytokine levels, and Treg cell numbers were evaluated.[6]
Atherosclerosis
In a mouse model of Porphyromonas gingivalis LPS-accelerated atherosclerosis, this compound demonstrated protective effects. It reduced leukocyte adhesion to endothelial cells by suppressing the NF-κB-dependent expression of ICAM-1 and VCAM-1. This compound also inhibited the polarization of M1 macrophages by blocking the MAPK and NF-κB signaling pathways.[3] This resulted in a decrease in the area of atherosclerotic lesions.[3]
Experimental Protocol: Atherosclerosis Model
-
Animals: High-fat-fed male ApoE-/- mice.
-
Induction: Injections of P. gingivalis LPS.
-
Treatment: Injections of this compound, alone or in combination with LPS.
-
Endpoints: Atherosclerotic lesion area, and expression of ICAM-1 and VCAM-1 in aortic tissue. In vitro experiments on HUVECs and THP-1 cells were also conducted to assess endothelial inflammation and macrophage polarization.[3]
Hepatic Ischemia/Reperfusion Injury
In a mouse model of hepatic ischemia/reperfusion (I/R) injury, this compound administered at the time of reperfusion significantly reduced inflammatory hepatic injury, liver neutrophil accumulation, and hepatocellular apoptosis.[7] The protective effects were associated with the inhibition of NF-κB and p38/ERK MAPK activation.[7]
Pharmacokinetics and Safety
A phase I clinical trial of this compound in patients with advanced solid malignancies provided some insights into its pharmacokinetics and safety in humans. Doses ranged from 8 to 96 µg/kg administered subcutaneously once or twice daily.[8] At the highest dose, plasma concentrations of >100 ng/mL were maintained for about 8 hours, with a plasma elimination half-life of 8.6-10.9 hours.[8] The primary toxicity observed was local discomfort at the injection site at higher doses.[8] No objective tumor responses were observed in this heavily pretreated patient population, although a minor, short-lasting response was seen in a patient with GRP-expressing medullary carcinoma of the thyroid.[8]
Conclusion
The preclinical data for this compound demonstrate a consistent anti-proliferative effect in various cancer models and significant anti-inflammatory activity in models of arthritis, atherosclerosis, and ischemia/reperfusion injury. Its mechanism of action through GRPR antagonism, leading to the modulation of key signaling pathways like EGFR, MAPK, and NF-κB, is well-supported by the available evidence. While a direct comparison with other BN/GRP antagonists like RC-3940-II suggests that other compounds may have greater potency in some models, this compound has shown a consistent and significant biological effect across a range of preclinical studies. The combination of this compound with standard chemotherapeutic agents like temozolomide appears to be a promising strategy. Further investigation into novel formulations to improve local tolerance and optimize pharmacokinetic profiles is warranted.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bombesin/gastrin-releasing peptide antagonists this compound and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastrin-releasing peptide receptor antagonist this compound inhibits Porphyromonas gingivalis lipopolysaccharide-accelerated atherosclerosis by suppressing inflammatory responses in endothelial cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-proliferative effect of the gastrin-release peptide receptor antagonist this compound plus temozolomide in experimental glioblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Protective effect of this compound, an antagonist of the gastrin-releasing peptide receptor, in experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effects of gastrin-releasing peptide receptor antagonist this compound in an animal model of hepatic ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I trial of the bombesin/gastrin-releasing peptide (BN/GRP) antagonist RC3095 in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Downstream Signaling Cascade of RC-3095: A Western Blot-Powered Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the gastrin-releasing peptide receptor (GRPR) antagonist, RC-3095, against other alternatives, supported by experimental data. We delve into its mechanism of action and downstream signaling effects, with a focus on confirmation using Western blot analysis.
This compound is a selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR), a G protein-coupled receptor implicated in various physiological and pathological processes, including cancer cell proliferation and inflammation.[1][2] By blocking the binding of its natural ligand, gastrin-releasing peptide (GRP), this compound effectively inhibits the activation of downstream signaling cascades. This antagonistic action has demonstrated therapeutic potential in various conditions, including sepsis, arthritis, and certain types of cancer.[1][3][4]
Comparative Analysis of Downstream Signaling Effects
Western blot analysis is a cornerstone technique for elucidating the intricate downstream effects of receptor antagonists like this compound. This method allows for the quantification of changes in protein expression and phosphorylation states, providing a clear picture of the signaling pathways being modulated. The table below summarizes the known downstream signaling effects of this compound, providing a baseline for comparison with other GRPR antagonists or therapeutic alternatives.
| Target Protein | Effect of this compound | Key Findings | Relevant Disease Models |
| TLR-4 | Inhibition | This compound inhibited Toll-like receptor 4 (TLR-4) signaling in macrophages stimulated by LPS.[3] | Sepsis[3] |
| ERK1/2 | Inhibition of Phosphorylation | This compound was shown to inhibit the phosphorylation of extracellular-signal–related kinase (ERK)-1/2.[3] | Sepsis, Hepatic Ischemia/Reperfusion[3][5] |
| JNK | Inhibition of Phosphorylation | The activation of Jun NH2-terminal kinase (JNK) was decreased in the presence of this compound.[3] | Sepsis[3] |
| Akt | Inhibition of Phosphorylation | This compound was found to inhibit the phosphorylation of Akt.[3] | Sepsis[3] |
| AP-1 | Decreased Activation | Activator protein 1 (AP-1) activation was diminished following treatment with this compound.[3] | Sepsis[3] |
| NF-κB | Decreased Activation | This compound led to a decrease in the activation of nuclear factor (NF)-κB.[3][5][6] | Sepsis, Atherosclerosis, Hepatic Ischemia/Reperfusion[3][5][6] |
| IL-6 | Decreased Release | The release of interleukin (IL)-6 from macrophages was reduced by this compound.[3] | Sepsis, Hepatic Ischemia/Reperfusion[3][5] |
| TNF-α | Decreased Release | This compound treatment resulted in a significant reduction in the concentration of tumor necrosis factor (TNF)-α.[1][4][5] | Arthritis, Sepsis, Hepatic Ischemia/Reperfusion[1][4][5] |
| IL-1β | Decreased Release | A significant reduction in interleukin-1β levels was observed after this compound administration.[4][5] | Arthritis, Hepatic Ischemia/Reperfusion[4][5] |
| IL-17 | Decreased Concentration | In arthritic mice, this compound treatment led to a significant reduction in the concentration of interleukin-17.[1][4] | Arthritis[1][4] |
| EGF-R | Down-regulation | Treatment with this compound resulted in a marked decrease in the levels and mRNA expression of epidermal growth factor receptors (EGF-R).[7] | Small Cell Lung Carcinoma[7] |
Visualizing the Signaling Landscape
To better understand the mechanism of this compound, the following diagrams illustrate its point of intervention in the GRPR signaling pathway and a typical workflow for its analysis using Western blot.
Caption: this compound competitively antagonizes GRP at the GRPR, inhibiting downstream signaling pathways.
Caption: Standard workflow for analyzing protein expression changes using Western blot.
Experimental Protocols
A detailed and standardized Western blot protocol is crucial for obtaining reliable and reproducible data.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., phospho-ERK, total-ERK, NF-κB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound at various concentrations and time points. Include vehicle-treated cells as a negative control.
-
Protein Extraction: Lyse the cells using ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 8.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin). For phosphorylated proteins, normalize to the total protein level.
By employing rigorous Western blot analysis, researchers can effectively confirm and quantify the downstream signaling effects of this compound and objectively compare its performance against other therapeutic alternatives. This data-driven approach is essential for advancing our understanding of GRPR antagonism and its potential clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are GRPR antagonists and how do they work? [synapse.patsnap.com]
- 3. Gastrin-Releasing Peptide Receptor Antagonism Induces Protection from Lethal Sepsis: Involvement of Toll-like Receptor 4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effect of this compound, an antagonist of the gastrin-releasing peptide receptor, in experimental arthritis [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effects of gastrin-releasing peptide receptor antagonist this compound in an animal model of hepatic ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastrin-releasing peptide receptor antagonist this compound inhibits Porphyromonas gingivalis lipopolysaccharide-accelerated atherosclerosis by suppressing inflammatory responses in endothelial cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bombesin/gastrin-releasing peptide antagonists this compound and RC-3940-II inhibit tumor growth and decrease the levels and mRNA expression of epidermal growth factor receptors in H-69 small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the specificity of RC-3095 through competitive binding assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of RC-3095, a selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2). Understanding the binding specificity of this compound is crucial for its development as a therapeutic agent, particularly in oncology, where GRPR is often overexpressed. This document details the competitive binding profile of this compound against other known bombesin receptor ligands and provides a comprehensive protocol for conducting such assays.
Comparative Binding Affinity of Bombesin Receptor Antagonists
The specificity of this compound is best understood in the context of its binding affinity for the three known mammalian bombesin receptor subtypes: BB1 (Neuromedin B receptor), BB2 (GRPR), and the orphan receptor BB3. The following table summarizes the available binding affinity data (Ki or IC50 values) for this compound and other relevant antagonists. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus these values should be interpreted with this in mind.
| Compound | Receptor Subtype | Binding Affinity (nM) | Reference |
| This compound | GRPR (BB2) | Selective Antagonist | [1] |
| RC-3940-II | GRPR (BB2) | ~50-fold higher affinity than this compound | [2] |
| PD176252 | BB1 | Ki: 0.17 | [3] |
| BB2 | Ki: 1.0 | [3][4] | |
| BIM-26226 | GRPR (BB2) | IC50: 6 | [3] |
| PD168368 | NMBR (BB1) | Ki: 15-45 | [3] |
| GRPR (BB2) | IC50: 3500 | [3] |
Note: Ki represents the inhibition constant, and IC50 is the half-maximal inhibitory concentration. Lower values indicate higher binding affinity.
Experimental Protocol: Radioligand Competitive Binding Assay for Bombesin Receptors
This protocol outlines a standard procedure for determining the binding affinity of a test compound, such as this compound, against bombesin receptor subtypes using a radioligand competitive binding assay.
I. Materials and Reagents
-
Cell Lines: Stably expressing human BB1, BB2 (GRPR), or BB3 receptors (e.g., HEK293, CHO, or PC-3 cells).
-
Radioligand: A high-affinity radiolabeled ligand for bombesin receptors, such as [125I-Tyr4]-bombesin.
-
Test Compound: this compound and other competing ligands (e.g., RC-3940-II, PD176252).
-
Membrane Preparation: Crude membrane fractions from the receptor-expressing cells.
-
Binding Buffer: e.g., 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail.
-
Wash Buffer: Cold binding buffer.
-
Scintillation Cocktail.
-
96-well Filter Plates: With glass fiber filters (e.g., GF/C).
-
Filtration Apparatus.
-
Scintillation Counter.
II. Methods
-
Membrane Preparation:
-
Culture cells expressing the desired bombesin receptor subtype to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well filter plate, add the following in triplicate:
-
50 µL of binding buffer (for total binding) or a high concentration of a non-radiolabeled ligand (e.g., 1 µM bombesin) for non-specific binding.
-
50 µL of various concentrations of the test compound (e.g., this compound) or competitor.
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).
-
100 µL of the membrane preparation.
-
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid filtration of the plate contents through the glass fiber filters using a vacuum filtration apparatus.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mats.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
III. Data Analysis
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the total specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Competitive Binding Assay and Signaling Pathway
To further illustrate the experimental workflow and the underlying biological context, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combination of gastrin-releasing peptide antagonist with cytotoxic agents produces synergistic inhibition of growth of human experimental colon cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of RC-3095: A Guide to Safety and Compliance
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of RC-3095, a selective bombesin/gastrin-releasing peptide receptor (GRPR) antagonist. Adherence to these protocols is critical for minimizing environmental impact and protecting laboratory personnel.
Core Safety and Disposal Procedures
The disposal of this compound, as with many research chemicals, is governed by institutional and regulatory standards for hazardous waste. The primary recommendation is to dispose of this compound and its containers through an approved waste disposal plant.
Personal Protective Equipment (PPE):
Before handling this compound, especially during disposal and spill cleanup, it is imperative to wear appropriate personal protective equipment. This includes, but is not limited to:
-
Splash goggles
-
Full suit or lab coat
-
Dust respirator
-
Chemical-resistant gloves
-
Boots
Spill Cleanup Protocol:
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and contamination.
-
Evacuate and Ventilate: Ensure adequate ventilation in the area and evacuate non-essential personnel.
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.
-
Absorption: For liquid spills, use a finely-powdered, liquid-binding material such as diatomite or universal binders to absorb the solution.
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a suitable, labeled waste disposal container.
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol or a detergent solution. All disposable materials used for cleanup should be placed in the hazardous waste container.
-
Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Quantitative Data Summary
While specific quantitative disposal parameters for this compound are not publicly available, the following table summarizes key handling and storage information derived from safety data sheets.
| Parameter | Specification | Citation |
| Storage Temperature | Powder: -20°C; In solvent: -80°C | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes. | [1] |
| Spill Containment | Use absorbent materials (diatomite, universal binders). | [1] |
| Surface Decontamination | Scrub with alcohol. | [1] |
| Final Disposal | Dispose of contents and container at an approved waste disposal plant. | [1] |
Experimental Protocols
Detailed experimental protocols for the chemical neutralization or degradation of this compound are not provided in publicly available safety and technical documents. The standard and required procedure is to collect all this compound waste—including unused product, contaminated consumables, and spill cleanup materials—for disposal through a licensed hazardous waste management facility. This ensures that the compound is handled and processed in a controlled and compliant manner.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of waste generation to its final disposition.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the compound.
References
Personal protective equipment for handling RC-3095
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of RC-3095, a potent bombesin/gastrin-releasing peptide receptor (GRPR) antagonist. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to PPE protocols is mandatory to prevent accidental exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times when handling this compound in powder or solution form to protect against splashes and airborne particles. |
| Hand Protection | Protective gloves | Nitrile gloves are recommended. Given the lack of specific chemical resistance data for this compound, it is prudent to double-glove, especially when handling concentrated solutions. Gloves should be changed immediately if contamination is suspected. |
| Body Protection | Impervious clothing | A laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat. |
| Respiratory Protection | Suitable respirator (e.g., N95) | A respirator is necessary when handling the powdered form of this compound to prevent inhalation of dust particles[2]. Ensure proper fit and NIOSH approval. |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures
-
Ventilation: All handling of this compound, especially the powder form, must be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid dust and aerosol formation[1][3].
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and mucous membranes[1][3]. Do not eat, drink, or smoke in areas where this compound is handled[1].
-
Weighing: When weighing the powdered compound, use an analytical balance within a fume hood or a ventilated balance enclosure.
-
Solution Preparation: For hydrophobic peptides like this compound, it may be necessary to first dissolve the compound in a small amount of a suitable solvent (e.g., DMSO) before dilution with an aqueous solution.
Storage Conditions
Table 2: Storage Recommendations for this compound
| Form | Storage Temperature | Storage Conditions |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition[1][3]. |
| In Solvent | -80°C | Store in tightly sealed vials to prevent evaporation and contamination[1][3]. |
Emergency and First Aid Measures
In the event of an accidental exposure, immediate and appropriate first aid is crucial.
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1]. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention if irritation develops[1]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention[3]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][3]. |
Accidental Release and Disposal Plan
Proper containment and disposal of this compound are necessary to prevent environmental contamination and personnel exposure.
Accidental Release
In case of a spill, follow these steps:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For powdered spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).
-
Collect: Wearing appropriate PPE, carefully scoop the contained material into a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with a suitable detergent and water.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
Unused Material: Unused or expired this compound must be disposed of in its original container or a suitable, labeled hazardous waste container.
-
Contaminated Materials: All disposable labware, gloves, and other materials contaminated with this compound should be collected in a designated, sealed hazardous waste bag.
-
Disposal Method: All this compound waste must be disposed of through an approved waste disposal plant[1]. Do not dispose of down the drain or in regular trash.
Visualized Workflows
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Step-by-step process for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
